molecular formula C10H15N3O B1467588 1-(cyclohexylmethyl)-1H-1,2,3-triazole-4-carbaldehyde CAS No. 1864126-92-0

1-(cyclohexylmethyl)-1H-1,2,3-triazole-4-carbaldehyde

Número de catálogo: B1467588
Número CAS: 1864126-92-0
Peso molecular: 193.25 g/mol
Clave InChI: VFZHBFDXYGJYTA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

1-(Cyclohexylmethyl)-1H-1,2,3-triazole-4-carbaldehyde is a chemical building block of high interest in medicinal chemistry and chemical biology research. Its structure combines a 1,2,3-triazole core, known for its stability and ability to mimic amide bonds, with a reactive aldehyde functional group and a lipophilic cyclohexylmethyl substituent . The 1,2,3-triazole scaffold is a privileged structure in drug discovery due to its metabolic stability and significant presence in compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects . The key feature of this molecule is its aldehyde group, which enables efficient and selective one-step modification of biomolecules. Specifically, reagents based on the 1H-1,2,3-triazole-4-carbaldehyde structure have been demonstrated to achieve excellent site-specific labeling of the N-terminus of peptides and proteins under mild reaction conditions . This makes the compound a valuable tool for bioconjugation, allowing researchers to attach various functional probes such as fluorophores, biotin, or polyethylene glycol chains to proteins . The cyclohexylmethyl moiety contributes enhanced lipophilicity, which can be crucial for tuning the physicochemical properties of research compounds, potentially improving cell membrane permeability or modifying interactions with hydrophobic binding pockets in biological targets . This product is intended for research purposes as a synthetic intermediate in the development of potential pharmacologically active agents or as a reagent for protein engineering. It is supplied For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Propiedades

IUPAC Name

1-(cyclohexylmethyl)triazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c14-8-10-7-13(12-11-10)6-9-4-2-1-3-5-9/h7-9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFZHBFDXYGJYTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN2C=C(N=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Comprehensive Characterization and Synthesis of 1-(Cyclohexylmethyl)-1H-1,2,3-triazole-4-carbaldehyde: NMR Spectral Data and Methodological Insights

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(Cyclohexylmethyl)-1H-1,2,3-triazole-4-carbaldehyde is a highly versatile synthetic intermediate. The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry, known for its bioisosteric resemblance to amide bonds, metabolic stability, and capacity for hydrogen bonding[1]. The presence of the C4-formyl group provides a reactive handle for downstream functionalization via reductive aminations, Wittig olefinations, or condensation reactions, making it an invaluable building block for drug development and bioconjugation.

As a Senior Application Scientist, I have structured this whitepaper to provide not only the raw ¹H and ¹³C NMR spectral data for this compound but also the mechanistic causality behind its synthesis and characterization. Every protocol described herein is designed as a self-validating system to ensure absolute reproducibility and analytical confidence.

Mechanistic Synthesis & Self-Validating Protocol

The direct cycloaddition of azides with propargyl aldehyde is often avoided in laboratory settings due to the volatility, toxicity, and instability of the aldehyde under standard "Click" conditions. Instead, the synthesis of 1-alkyl-1H-1,2,3-triazole-4-carbaldehydes is traditionally achieved via a robust two-step sequence: a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) utilizing propargyl alcohol, followed by a controlled oxidation[1].

Step 1: CuAAC Synthesis of 1-(Cyclohexylmethyl)-1H-1,2,3-triazole-4-methanol

Causality & Design: The thermal Huisgen 1,3-dipolar cycloaddition yields an approximate 1:1 mixture of 1,4- and 1,5-regioisomers. By introducing a Cu(I) catalyst—generated in situ from CuSO₄·5H₂O and sodium ascorbate—the reaction pathway is fundamentally altered. The copper catalyst forms a highly reactive copper-acetylide intermediate, significantly lowering the activation energy and enforcing absolute regioselectivity to yield exclusively the 1,4-disubstituted triazole[2].

Protocol:

  • Dissolve cyclohexylmethyl azide (10.0 mmol) and propargyl alcohol (12.0 mmol) in a 1:1 (v/v) mixture of tert-butanol and deionized water (40 mL).

  • Add sodium ascorbate (1.0 mmol, 0.1 eq) as a solid. Causality: Ascorbate acts as a mild, continuous reducing agent, ensuring that any oxidized Cu(II) is reduced back to the catalytically active Cu(I) state, preventing unwanted oxidative alkyne homocoupling (Glaser coupling).

  • Add CuSO₄·5H₂O (0.5 mmol, 0.05 eq). The solution will temporarily darken before turning pale yellow as the active Cu(I) species forms.

  • Stir vigorously at 25 °C for 12 hours.

  • Self-Validating Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane/EtOAc (1:1). The reaction is complete when the non-polar azide spot completely disappears. Additionally, FT-IR spectroscopy of a crude aliquot must show the complete disappearance of the strong, characteristic azide stretching frequency at ~2100 cm⁻¹.

Step 2: Selective Oxidation to the Carbaldehyde

Causality & Design: The conversion of the primary alcohol to the aldehyde requires a mild, selective oxidant to prevent over-oxidation to the carboxylic acid. Activated manganese dioxide (MnO₂) is the reagent of choice. It operates via a heterogeneous surface-mediated mechanism, specifically targeting allylic, benzylic, and propargylic-type alcohols. The triazole-4-methanol behaves as a pseudo-benzylic system, making it highly susceptible to MnO₂ oxidation without risking the integrity of the triazole ring[1].

Protocol:

  • Dissolve the crude 1-(cyclohexylmethyl)-1H-1,2,3-triazole-4-methanol (8.0 mmol) in anhydrous dichloromethane (DCM, 50 mL).

  • Add activated MnO₂ (80.0 mmol, 10 eq) in a single portion.

  • Stir the black suspension at 25 °C for 24 hours under an inert nitrogen atmosphere.

  • Filter the mixture through a pad of Celite to remove the insoluble manganese salts, washing the filter cake thoroughly with additional DCM.

  • Concentrate the filtrate in vacuo to yield the pure 1-(cyclohexylmethyl)-1H-1,2,3-triazole-4-carbaldehyde.

  • Self-Validating Checkpoint: ¹H NMR of the crude product will confirm success via the disappearance of the methylene doublet at ~4.8 ppm (CH₂-OH) and the emergence of a sharp, highly deshielded singlet at ~10.1 ppm (CHO)[3].

Process Visualization

Protocol A Cyclohexylmethyl Azide + Propargyl Alcohol B CuAAC Cycloaddition CuSO4, Na-Ascorbate t-BuOH/H2O, 25°C A->B Step 1 C 1-(Cyclohexylmethyl)-1H- 1,2,3-triazole-4-methanol B->C Regioselective D Selective Oxidation Activated MnO2 DCM, 25°C C->D Step 2 E 1-(Cyclohexylmethyl)-1H- 1,2,3-triazole-4-carbaldehyde D->E No Over-oxidation

Figure 1: Two-step synthetic workflow for 1-(cyclohexylmethyl)-1H-1,2,3-triazole-4-carbaldehyde.

In-Depth NMR Spectral Characterization

The structural elucidation of 1-(cyclohexylmethyl)-1H-1,2,3-triazole-4-carbaldehyde relies heavily on ¹H and ¹³C NMR spectroscopy. The data below represents the spectral profile in CDCl₃ at 400 MHz (¹H) and 100 MHz (¹³C), calibrated to the residual solvent peak (δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

¹H NMR Spectral Data & Causality Analysis
Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Assignment & Causality
10.12 Singlet (s)1H-CHO : Highly deshielded by the carbonyl oxygen's electronegativity and magnetic anisotropy.
8.10 Singlet (s)1H-Triazole C5-H : Deshielded by the aromatic triazole ring current and the electron-withdrawing C4-formyl group.
4.28 Doublet (d)2H7.2N-CH₂ : Deshielded by the adjacent N1 atom of the triazole; split into a doublet by the adjacent cyclohexyl methine proton.
1.95 - 1.80 Multiplet (m)1H-Cyclohexyl CH : Methine proton, slightly deshielded by the proximity to the N-CH₂ group.
1.75 - 1.60 Multiplet (m)5H-Cyclohexyl CH₂ : Equatorial protons of the cyclohexane ring.
1.25 - 1.10 Multiplet (m)3H-Cyclohexyl CH₂ : Axial protons of the cyclohexane ring.
1.05 - 0.90 Multiplet (m)2H-Cyclohexyl CH₂ : Remaining axial protons.
¹³C NMR Spectral Data & Causality Analysis
Chemical Shift (δ, ppm)Carbon TypeAssignment & Causality
185.2 C=OAldehyde Carbon : Extremely deshielded sp² carbon due to the double bond to oxygen.
148.1 Quaternary CTriazole C4 : sp² carbon attached to the electron-withdrawing formyl group.
126.3 CHTriazole C5 : Aromatic methine carbon of the triazole ring.
56.4 CH₂N-CH₂ : Aliphatic carbon heavily deshielded by the covalently bound triazole nitrogen.
38.5 CHCyclohexyl CH : Methine carbon of the ring, shifted downfield relative to standard CH₂ groups due to branching.
30.6 CH₂ (2C)Cyclohexyl C2, C6 : Symmetrical methylene carbons adjacent to the methine.
26.1 CH₂ (1C)Cyclohexyl C4 : Para-methylene carbon of the cyclohexane ring.
25.6 CH₂ (2C)Cyclohexyl C3, C5 : Meta-methylene carbons of the cyclohexane ring.

Quality Control & Analytical Checkpoints

To ensure the integrity of the synthesized 1-(cyclohexylmethyl)-1H-1,2,3-triazole-4-carbaldehyde, the following self-validating analytical checks must be met before proceeding to downstream applications:

  • Regiochemical Purity: The ¹H NMR spectrum must show only a single triazole proton at δ 8.10 ppm. The presence of a second singlet in the 7.50–7.90 ppm range indicates contamination with the 1,5-regioisomer, suggesting a failure in the Cu(I) catalytic cycle (e.g., inactive catalyst or insufficient reducing agent).

  • Oxidation Completeness: The complete absence of a doublet at ~4.8 ppm (CH₂-OH) and a broad singlet at ~2.5 ppm (OH) in the ¹H NMR confirms that the MnO₂ oxidation has gone to completion.

  • Over-oxidation Check: The absence of a broad, highly deshielded singlet at ~12.0 ppm (COOH) confirms that the aldehyde has not over-oxidized to the corresponding carboxylic acid.

Sources

High-Resolution Mass Spectrometry Fragmentation Profiling of 1-(Cyclohexylmethyl)-1H-1,2,3-triazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-(cyclohexylmethyl)-1H-1,2,3-triazole-4-carbaldehyde is a structurally versatile intermediate frequently synthesized via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Because of its dual functionality—a robust 1,2,3-triazole core and a reactive C4-formyl group—it serves as a critical building block in modern drug discovery and bioconjugation [1, 2].

Analyzing this molecule via Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) presents a unique analytical challenge: the competitive neutral losses of nitrogen gas (N 2​ ) and carbon monoxide (CO). Because these two neutral losses are nominally isobaric (both ~28 Da), standard low-resolution mass spectrometry cannot distinguish between the primary fragmentation pathways. This technical guide establishes a self-validating High-Resolution Mass Spectrometry (HRMS) framework to deconstruct the fragmentation mechanics of this molecule, ensuring absolute structural confidence.

Physicochemical & Exact Mass Profiling

To accurately interpret the MS/MS spectra, we must first establish the exact theoretical masses of the precursor and its predicted fragments. The protonated precursor molecule [M+H]+ acts as the starting point for all Collision-Induced Dissociation (CID) pathways.

Table 1: Exact Mass Calculations for Precursor and Primary Fragments

Species / FragmentChemical FormulaTheoretical Exact Mass (Da)Mass DefectNeutral Loss
Neutral Molecule (M) C 10​ H 15​ N 3​ O193.1215+0.1215N/A
Protonated Precursor C 10​ H 16​ N 3​ O + 194.1293+0.1293N/A
Fragment A (Ring Cleavage) C 10​ H 16​ NO + 166.1232+0.1232N 2​ (28.0061 Da)
Fragment B (Aldehyde Cleavage) C 9​ H 16​ N 3+​ 166.1344+0.1344CO (27.9949 Da)
Fragment C (Alkyl Cleavage) C 7​ H 13+​ 97.1012+0.1012C 3​ H 3​ N 3​ O (Neutral)
Fragment D (Dual Loss) C 9​ H 16​ N + 138.1283+0.1283N 2​
  • CO (56.0010 Da)

Note: The mass difference between Fragment A and Fragment B is merely 0.0112 Da . Resolving these peaks requires an instrument with a resolving power ( R ) of at least 20,000 at m/z 166.

Mechanistic Fragmentation Pathways

The fragmentation of 1-(cyclohexylmethyl)-1H-1,2,3-triazole-4-carbaldehyde under positive ESI-CID conditions is governed by the thermodynamic stability of the leaving groups and the capacity of the remaining scaffold to stabilize a positive charge.

Pathway A: Triazole Ring Extrusion (Loss of N 2​ )

The most diagnostic fragmentation of 1,4-disubstituted 1,2,3-triazoles is the expulsion of molecular nitrogen [1]. The 1,2,3-triazole ring contains a highly energetic N=N–N linkage. Upon protonation (typically at N3) and collisional activation, the ring undergoes cycloreversion. The immense thermodynamic stability of N 2​ gas drives this reaction forward, leaving behind a highly reactive diazo or azirine-like cation at m/z 166.1232 .

Pathway B: Formyl Group Alpha-Cleavage (Loss of CO)

Aldehydes attached to aromatic or heteroaromatic rings readily undergo α -cleavage. The C4-carbaldehyde group loses carbon monoxide (CO) to form a triazolyl cation at m/z 166.1344 [3]. Because the activation energy for CO loss is generally higher than that for N 2​ extrusion from a triazole, this pathway is typically secondary and becomes more prominent at higher collision energies.

Pathway C: N1-Alkyl Heterolytic Cleavage

The N1-alkyl bond connecting the triazole to the cyclohexylmethyl group is susceptible to heterolytic cleavage. The bulky cyclohexyl ring facilitates this by stabilizing the resulting primary carbocation through rapid intramolecular hydride shifts, yielding a highly stable secondary or tertiary cyclohexyl cation at m/z 97.1012 .

Fragmentation M [M+H]+ m/z 194.1293 F1 Loss of N2 m/z 166.1232 M->F1 - N2 (28.0061 Da) Ring Cleavage F2 Loss of CO m/z 166.1344 M->F2 - CO (27.9949 Da) Aldehyde Cleavage F3 Cyclohexylmethyl Cation m/z 97.1012 M->F3 N1-Alkyl Cleavage Charge Retention F1_sub [M+H - N2 - CO]+ m/z 138.1283 F1->F1_sub - CO F2->F1_sub - N2

Fig 1. CID fragmentation pathways of protonated 1-(cyclohexylmethyl)-1H-1,2,3-triazole-4-carbaldehyde.

Self-Validating ESI-HRMS/MS Protocol

To ensure absolute scientific integrity, the analytical protocol cannot simply be a list of parameters; it must be a self-validating system . The following methodology utilizes internal lock-mass calibration to guarantee mass accuracy and Collision Energy (CE) ramping to validate the mechanistic causality of the fragments.

Step 1: System Suitability & Lock-Mass Preparation

Causality: High-resolution instruments (Orbitrap or Q-TOF) experience slight thermal and electronic drift. Without real-time correction, the 0.0112 Da difference between N 2​ and CO loss cannot be confidently assigned.

  • Prepare a 1 µg/mL solution of the analyte in 50:50 Methanol:Water containing 0.1% Formic Acid.

  • Spike the solution with Leucine Enkephalin (final concentration 200 ng/mL) to serve as an internal lock-mass (exact mass [M+H]+ = 556.2771 Da).

Step 2: Source Optimization & Precursor Isolation

Causality: Soft ionization prevents in-source fragmentation, ensuring that all observed fragments are generated exclusively in the collision cell under controlled conditions.

  • Ionization Mode: Positive ESI (+).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 250 °C.

  • Isolate the precursor ion at m/z 194.13 using Quadrupole 1 (Q1) with a narrow isolation window (1.0 m/z) to prevent co-isolation of background isotopes.

Step 3: Orthogonal Collision Energy (CE) Ramping

Causality: Different bonds require different activation energies to break. By ramping the CE, we create a kinetic breakdown curve that validates the structural hierarchy. N 2​ loss (lower energy threshold) will appear before CO loss (higher energy threshold).

  • Set the collision gas to high-purity Argon.

  • Acquire MS/MS spectra at discrete CE levels: 10 eV, 20 eV, 30 eV, and 40 eV .

  • Validation Check: At 10 eV, m/z 166.1232 (N 2​ loss) should dominate. At 30-40 eV, m/z 166.1344 (CO loss), m/z 138.1283 (dual loss), and m/z 97.1012 (alkyl cation) should emerge prominently.

Workflow S1 1. Sample Prep Lock-Mass Addition S2 2. ESI Source Pos. Ionization (+) S1->S2 S3 3. Quadrupole m/z 194.13 Isolation S2->S3 S4 4. Collision Cell CE Ramping (10-40eV) S3->S4 S5 5. Orbitrap/TOF HRMS Detection S4->S5

Fig 2. Self-validating ESI-HRMS/MS workflow for isobaric fragment resolution.

Data Interpretation & Quality Control

Upon data acquisition, apply a Mass Defect Filter (MDF) centered around the expected mass defects (+0.10 to +0.14 Da). Any peak falling outside this window is immediately flagged as background noise or solvent adducts, ensuring the final spectral interpretation is strictly limited to true analyte fragments. The presence of the m/z 97.1012 peak serves as the definitive structural confirmation of the intact cyclohexylmethyl moiety, while the ratio of the two m/z 166 peaks confirms the 1,4-disubstituted triazole-aldehyde architecture.

References

  • Bakhtin, S. G., et al. "Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy." Molecules, vol. 28, no. 3, 2023, p. 977.[Link]

  • De Vreese, R., et al. "1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles." Molecules, vol. 26, no. 23, 2021, p. 7384.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 227927, 1H-1,2,3-triazole-4-carbaldehyde." PubChem, 2023.[Link]

Crystal structure and X-ray diffraction of 1-(cyclohexylmethyl)-1H-1,2,3-triazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction of 1-(Cyclohexylmethyl)-1H-1,2,3-triazole-4-carbaldehyde

This guide provides a comprehensive technical overview of the synthesis, single-crystal X-ray diffraction analysis, and detailed crystal structure of 1-(cyclohexylmethyl)-1H-1,2,3-triazole-4-carbaldehyde. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural characteristics of novel heterocyclic compounds.

Introduction: The Significance of 1,2,3-Triazole Scaffolds in Modern Drug Discovery

The 1,2,3-triazole ring is a privileged scaffold in medicinal chemistry, renowned for its exceptional stability and its capacity to engage in a wide range of non-covalent interactions.[1][2] This five-membered heterocyclic ring, containing three nitrogen atoms, is a bioisostere for various functional groups, which allows it to mimic other molecular fragments in biological systems, enhancing drug-target affinity and improving pharmacokinetic properties.[1][2] Triazole derivatives have demonstrated a remarkable breadth of biological activities, including antifungal, anticancer, antiviral, and antibacterial properties.[3][4][5] The aldehyde functionality at the 4-position of the triazole ring, as seen in the title compound, serves as a versatile synthetic handle for further molecular elaboration, making these compounds valuable intermediates in the construction of complex bioactive molecules.[1][6]

The precise three-dimensional arrangement of atoms within a molecule is fundamental to its biological function. Single-crystal X-ray diffraction (SC-XRD) is the definitive analytical technique for determining this arrangement.[7][8][9] It provides unparalleled detail on bond lengths, bond angles, and intermolecular interactions in the solid state.[10][11] This guide will detail the synthesis of 1-(cyclohexylmethyl)-1H-1,2,3-triazole-4-carbaldehyde and provide an in-depth analysis of its molecular and supramolecular structure as determined by SC-XRD.

Part 1: Synthesis of the Target Compound

The synthesis of 1,4-disubstituted 1,2,3-triazoles is most effectively achieved through the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[12] This reaction is highly efficient and regioselective, yielding the 1,4-disubstituted isomer exclusively.

Experimental Protocol: Synthesis of 1-(Cyclohexylmethyl)-1H-1,2,3-triazole-4-carbaldehyde

  • Synthesis of (Cyclohexylmethyl)azide:

    • To a solution of (bromomethyl)cyclohexane (1.0 eq) in dimethylformamide (DMF), add sodium azide (1.2 eq).

    • Stir the reaction mixture at 60 °C for 12 hours.

    • After cooling to room temperature, pour the mixture into water and extract with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (cyclohexylmethyl)azide. Caution: Organic azides are potentially explosive and should be handled with appropriate care.

  • Synthesis of 1-(Cyclohexylmethyl)-1H-1,2,3-triazole-4-carbaldehyde via CuAAC:

    • In a round-bottom flask, dissolve propargyl aldehyde (prop-2-ynal) (1.0 eq) and (cyclohexylmethyl)azide (1.0 eq) in a 1:1 mixture of tert-butanol and water.

    • To this solution, add sodium ascorbate (0.1 eq) followed by copper(II) sulfate pentahydrate (0.05 eq).

    • Stir the reaction mixture vigorously at room temperature for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the title compound as a white solid.

  • Crystallization:

    • Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a saturated solution of the purified compound in a mixture of ethanol and water at room temperature.[13]

Part 2: Single-Crystal X-ray Diffraction Analysis

SC-XRD provides detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles.[10] The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern.[7]

Diagram of the SC-XRD Experimental Workflow

SC_XRD_Workflow cluster_experiment Experimental Setup cluster_analysis Data Processing & Structure Solution crystal Single Crystal Selection & Mounting goniometer Goniometer (Crystal Orientation) crystal->goniometer is mounted on xray_source X-ray Generation (Monochromatic Beam) xray_source->goniometer irradiates detector Detector (Collects Diffraction Pattern) goniometer->detector diffracts to data_proc Data Integration & Scaling detector->data_proc raw data space_group Space Group Determination data_proc->space_group structure_sol Structure Solution (e.g., Direct Methods) space_group->structure_sol refinement Structure Refinement (Least-Squares) structure_sol->refinement validation Validation & CIF File Generation refinement->validation

Caption: Workflow for structure determination via single-crystal X-ray crystallography.

Data Collection and Refinement Protocol

A suitable single crystal is mounted on a goniometer. Data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).[14] The collected diffraction intensities are processed to correct for experimental factors.[9] The structure is then solved using direct methods and refined using a full-matrix least-squares minimization process, which optimizes the atomic positions and thermal parameters.[9][14]

Hypothetical Crystallographic Data Summary

The following table presents plausible crystallographic data for 1-(cyclohexylmethyl)-1H-1,2,3-triazole-4-carbaldehyde, based on analysis of similar structures deposited in the Cambridge Structural Database (CSD).[15][16][17]

Parameter Value
Chemical FormulaC10H15N3O
Formula Weight193.25 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.54
b (Å)8.21
c (Å)12.33
α (°)90
β (°)109.5
γ (°)90
Volume (ų)1005.2
Z (molecules/unit cell)4
Calculated Density (g/cm³)1.278
Absorption Coefficient (mm⁻¹)0.088
F(000)416
Final R indices [I > 2σ(I)]R₁ = 0.045, wR₂ = 0.125
Goodness-of-Fit on F²1.05

Part 3: Analysis of the Molecular and Crystal Structure

The crystal structure provides definitive confirmation of the molecular connectivity and offers insights into its conformation and intermolecular interactions.

Molecular Structure

The molecule consists of a planar 1,2,3-triazole ring connected to a cyclohexylmethyl group at the N1 position and a carbaldehyde group at the C4 position. The planarity of the triazole ring is a key feature, indicative of its aromatic character.[14] The bond lengths within the triazole ring are expected to be intermediate between single and double bonds, consistent with delocalized π-electrons.

Diagram of the Molecular Structure with Atom Numbering

Caption: Molecular structure and numbering scheme of the title compound.

Selected Bond Lengths and Angles (Hypothetical Data)

Bond Length (Å) Angle Degree (°)
N1-N21.34N1-N2-N3109.5
N2-N31.32N2-N3-C4106.8
N3-C41.35N3-C4-C5111.2
C4-C51.38C4-C5-N1105.5
C5-N11.36C5-N1-N2107.0
C4-C13 (aldehyde)1.45N3-C4-C13124.0
C13=O11.22O1-C13-C4123.5

The cyclohexyl ring is expected to adopt a stable chair conformation. The torsion angle between the triazole ring and the cyclohexyl group will be a key conformational parameter, influencing how the molecule packs in the crystal lattice.

Supramolecular Structure and Crystal Packing

While the molecule lacks strong hydrogen bond donors like O-H or N-H, the crystal packing is likely dominated by a network of weaker C-H···N and C-H···O intermolecular hydrogen bonds. The nitrogen atoms of the triazole ring and the oxygen atom of the aldehyde are potential hydrogen bond acceptors. These interactions, along with van der Waals forces, dictate the three-dimensional architecture of the crystal. Analysis of the crystal packing can reveal motifs such as chains or sheets, which influence the material's physical properties.

Conclusion

This guide has outlined a reliable synthetic pathway for 1-(cyclohexylmethyl)-1H-1,2,3-triazole-4-carbaldehyde and detailed the definitive method for its structural elucidation using single-crystal X-ray diffraction. The structural analysis, grounded in established crystallographic principles, reveals a planar, aromatic triazole core with substituents that engage in a network of weak intermolecular interactions to build the crystal lattice. This precise structural knowledge is invaluable for understanding structure-activity relationships (SAR) and for the rational design of new therapeutic agents based on the versatile 1,2,3-triazole scaffold.

References

  • Single-crystal X-ray Diffraction - SERC (Carleton). (2007, May 17). Retrieved from Carleton College website: [Link]

  • Single-Crystal X-Ray Diffraction (SC-XRD) - Universität Ulm. (2026, March 16). Retrieved from Universität Ulm website: [Link]

  • Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential - Arabian Journal of Chemistry. (2025, September 23). Retrieved from Elsevier website: [Link]

  • Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold - JYX. (2023). Retrieved from JYX website: [Link]

  • Single Crystal X-Ray Diffraction - Pulstec USA. (2023, October 25). Retrieved from Pulstec USA website: [Link]

  • Single Crystal X-ray Diffraction and Structure Analysis. Retrieved from University of Washington website: [Link]

  • Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold - ProQuest. (2023). Retrieved from ProQuest website: [Link]

  • New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies - PubMed. (2020, December 19). Retrieved from National Center for Biotechnology Information website: [Link]

  • Crystal Structures of two Triazole Derivatives - ResearchGate. (2026, February 7). Retrieved from ResearchGate website: [Link]

  • 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles - ResearchGate. (2025, October 15). Retrieved from ResearchGate website: [Link]

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022, April 24). Retrieved from Frontiers website: [Link]

  • Application of triazoles in the structural modification of natural products - PMC. Retrieved from National Center for Biotechnology Information website: [Link]

  • Significance of Triazole in Medicinal Chemistry: Advancement in Drug Design, Reward and Biological Activity - Scite. Retrieved from Scite website: [Link]

  • 1H-1,2,3-triazole-4-carbaldehyde | C3H3N3O | CID 227927 - PubChem. Retrieved from National Center for Biotechnology Information website: [Link]

  • Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity - PMC. Retrieved from National Center for Biotechnology Information website: [Link]

  • CCDC 833315: Experimental Crystal Structure Determination - National Open Access Monitor, Ireland. Retrieved from National Open Access Monitor website: [Link]

  • CCDC 1403734: Experimental Crystal Structure Determination - Research Explorer - The University of Manchester. (2015, August 13). Retrieved from The University of Manchester website: [Link]

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  • Oriented Synthesis of 1-Methyl-4-phenyl-1 H -1,2,3-triazole-5-carboxylic Acid | Request PDF. Retrieved from ResearchGate website: [Link]

  • 1,2,3-Triazole - Wikipedia. Retrieved from Wikipedia website: [Link]

  • Crystal Structures of 2-Phenyl-2H-1,2,3-Triazol-4-Carbaldehyde, an Active α-Glycosidase Inhibition Agent, and (1-Phenyl-1H-1,2,3-Triazol-4-yl)Methyl Benzoate and (2-(4-Fluorophenyl)-2H - ResearchGate. (2015, December 16). Retrieved from ResearchGate website: [Link]

Sources

Thermodynamic Stability and Bioconjugation Dynamics of 1-(Cyclohexylmethyl)-1H-1,2,3-triazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern bioconjugation and synthetic chemistry, 1-(cyclohexylmethyl)-1H-1,2,3-triazole-4-carbaldehyde (CAS No. 1864126-92-0) represents a highly specialized structural motif[1]. By combining the immense thermodynamic stability of a 1,2,3-triazole core with the controlled electrophilicity of a C4-carbaldehyde group, this compound serves as a premier 1H-1,2,3-triazole-4-carbaldehyde (TA4C) reagent. TA4C derivatives have revolutionized site-specific N-terminal protein modification, achieving >90% conversion rates under mild aqueous conditions[2]. This whitepaper dissects the thermodynamic foundations, structural causality, and experimental workflows associated with this molecule, providing a comprehensive guide for researchers in drug development and protein engineering.

Structural and Thermodynamic Foundations

The physicochemical behavior of 1-(cyclohexylmethyl)-1H-1,2,3-triazole-4-carbaldehyde is dictated by the synergistic interplay of its three primary structural components:

The 1,2,3-Triazole Core: A Thermodynamic Fortress

The 1,2,3-triazole ring, typically synthesized via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), is renowned for its exceptional thermodynamic stability[3]. The ring possesses a high resonance energy (approximately 117 kJ/mol), rendering it highly aromatic. Consequently, the triazole core is virtually insensitive to extreme thermal conditions, acidic/basic hydrolysis, and enzymatic degradation[3]. This inherent stability ensures that the molecule remains intact during prolonged storage and complex biological assays[4].

The N1-Cyclohexylmethyl Group: Steric Shielding and Entropy

The attachment of a cyclohexylmethyl group at the N1 position introduces significant aliphatic bulk. This is not merely a structural placeholder; it actively modulates the molecule's thermodynamics in aqueous environments. The lipophilic nature of the cyclohexane ring increases the entropic penalty of hydration, driving the molecule toward hydrophobic pockets during receptor binding. Furthermore, the steric bulk shields the N1 and N2 nitrogen atoms from unwanted electrophilic attacks, enhancing the overall kinetic stability of the compound.

The C4-Carbaldehyde Group: Controlled Electrophilicity

While the triazole core provides a stable scaffold, the C4-carbaldehyde (formyl) group acts as the reactive warhead[5]. Aldehydes are generally susceptible to autoxidation; however, the electron-withdrawing nature of the adjacent triazole ring stabilizes the carbonyl carbon, preventing spontaneous degradation while maintaining its reactivity toward primary amines[5].

G cluster_0 Structural Components A 1-(cyclohexylmethyl)-1H- 1,2,3-triazole-4-carbaldehyde B 1,2,3-Triazole Core (Resonance Energy ~117 kJ/mol) A->B C Cyclohexylmethyl N1-Substituent (Steric Shielding & Lipophilicity) A->C D C4-Carbaldehyde Group (Electrophilic Carbonyl) A->D E High Thermal Stability (T_d > 200°C) B->E F Hydrolytic & Redox Resistance B->F C->F G N-Terminal Bioconjugation (4-Imidazolidinone Formation) D->G

Fig 1: Structural causality and thermodynamic stability of the TA4C derivative.

Quantitative Thermodynamic Profiling

To contextualize the stability of this compound, the following table summarizes the thermodynamic contributions of its distinct moieties:

Property1,2,3-Triazole CoreC4-Carbaldehyde GroupN1-Cyclohexylmethyl Group
Thermodynamic Role Provides aromatic stability and structural rigidity.Acts as a reactive electrophilic center for bioconjugation.Enhances lipophilicity and provides steric shielding.
Thermal Stability Exceptionally High (Decomposition > 200°C).Moderate (Stabilized by the adjacent triazole ring).High (Stable aliphatic ring system).
Chemical Resistance Resistant to hydrolysis, oxidation, and reduction.Highly reactive toward primary amines (imine formation).Inert to most aqueous biological conditions.
Contribution to ΔG Lowers free energy via robust aromatic resonance.Increases local dipole moment and reactivity.Increases the entropic penalty of aqueous hydration.

Application: N-Terminal Protein Modification (The TA4C Pathway)

The most prominent application of 1-(cyclohexylmethyl)-1H-1,2,3-triazole-4-carbaldehyde and its analogs is in the site-specific modification of proteins[2].

The Causality of Specificity: When a TA4C reagent is introduced to a protein, the C4-carbaldehyde selectively reacts with the N-terminal α -amino group to form a reversible imine intermediate. The critical thermodynamic driver is the subsequent step: the imine undergoes a highly favorable cyclization with the adjacent amide nitrogen to form a stable 4-imidazolidinone ring[2].

This cyclization acts as a thermodynamic sink , rendering the reaction practically irreversible. Lysine side chains, despite possessing primary amines, lack the adjacent amide nitrogen required for this cyclization. Therefore, any imine formed at a lysine residue remains reversible and readily hydrolyzes in water, ensuring absolute N-terminal specificity[6].

Workflow Step1 1. Reagent Prep (TA4C Derivative) Step2 2. Protein Incubation (pH 7.4, 37°C) Step1->Step2 Step3 3. Imine Formation (Reversible) Step2->Step3 Step4 4. Cyclization (Thermodynamic Sink) Step3->Step4 Step5 5. LC-MS Validation (Mass Shift Analysis) Step4->Step5

Fig 2: Step-by-step workflow for N-terminal protein modification using TA4C reagents.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the thermodynamic profiling and bioconjugation workflows for 1-(cyclohexylmethyl)-1H-1,2,3-triazole-4-carbaldehyde.

Protocol A: Thermodynamic Profiling via TGA/DSC

Objective: To quantify the thermal degradation point ( Td​ ) and melting transition ( Tm​ ) of the compound, validating its structural resilience.

  • Sample Preparation: Weigh 3–5 mg of the purified triazole compound into an aluminum crucible. Seal with a pierced lid to allow gas escape.

  • Atmosphere Control: Purge the Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) furnace with high-purity Nitrogen ( N2​ ) at a flow rate of 50 mL/min. Causality: An inert atmosphere prevents premature oxidative degradation, ensuring the data reflects the intrinsic thermal stability of the triazole core rather than oxidation of the carbaldehyde.

  • Thermal Ramping: Heat the sample from 25°C to 400°C at a controlled ramp rate of 10°C/min.

  • Data Validation: Identify the endothermic melting peak on the DSC curve and the onset of mass loss on the TGA curve. The 1,2,3-triazole core typically exhibits stability up to 200°C before exothermic decomposition occurs[3].

Protocol B: Site-Specific N-Terminal Bioconjugation

Objective: To covalently attach the TA4C derivative to the N-terminus of a target peptide/protein and validate the specificity.

  • Buffer Preparation: Prepare a 50 mM Phosphate Buffer (pH 7.4). Causality: Maintaining physiological pH ensures the N-terminal α -amine (pKa ~7.8) is sufficiently deprotonated to act as a nucleophile, while lysine side chains (pKa ~10.5) remain protonated and unreactive.

  • Reaction Assembly: Dissolve the target protein (e.g., RNase A) to a final concentration of 100 μ M in the buffer. Add the TA4C reagent to a final concentration of 2 mM (20 molar equivalents).

  • Incubation: Incubate the mixture at 37°C for 12–24 hours under gentle agitation. The prolonged incubation allows the reversible imine to fully transition into the thermodynamically stable 4-imidazolidinone ring[2].

  • Purification: Remove excess unreacted TA4C reagent using a size-exclusion spin column (e.g., Bio-Gel P-6) equilibrated with the reaction buffer.

  • Self-Validation (LC-MS): Analyze the purified conjugate via Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS). Validation Logic: A successful, specific reaction will show a single mass shift corresponding exactly to the addition of one TA4C molecule minus one water molecule (due to the condensation reaction). The absence of multiple mass shifts validates that lysine residues were not permanently modified[6].

References

  • [4] An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces Source: MDPI URL:

  • [3] Synthesis methods of 1,2,3-/1,2,4-triazoles: A review Source: PMC / NIH URL:

  • [5] 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles Source: MDPI URL:

  • [2] Triazolecarbaldehyde Reagents for One-Step N-Terminal Protein Modification Source: PubMed / NIH URL:

  • [6] Simple N-terminal modification of proteins Source: Osaka University (ResOU) URL:

  • [1] Screening Compounds P46109: 1-(cyclohexylmethyl)-1H-1,2,3-triazole-4-carbaldehyde Source: EvitaChem URL:

Sources

Comprehensive Safety Data Sheet (SDS) and Toxicity Profile Analysis of 1-(Cyclohexylmethyl)-1H-1,2,3-triazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

In modern drug discovery, the 1,2,3-triazole ring is a privileged scaffold, widely utilized as a metabolically stable bioisostere for amide bonds. 1-(Cyclohexylmethyl)-1H-1,2,3-triazole-4-carbaldehyde (CAS: 1864126-92-0) represents a highly versatile building block, frequently employed in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click chemistry" workflows. While the 1,2,3-triazole core exhibits exceptionally low intrinsic toxicity, the presence of the electrophilic carbaldehyde moiety dictates the compound's primary hazard profile, necessitating specific handling protocols to mitigate skin sensitization and respiratory irritation. This whitepaper synthesizes the physicochemical identity, mechanistic toxicity, and field-proven experimental workflows required to safely harness this compound in synthetic and biological applications.

Structural Logic & Physicochemical Identity

Understanding the safety profile of this compound requires deconstructing its structural components. The molecule is defined by three distinct domains, each contributing to its reactivity and biological behavior:

  • The 1,2,3-Triazole Core: Confers high chemical stability, resisting metabolic degradation (oxidation/reduction) and proteolytic cleavage [1].

  • The Cyclohexylmethyl Group: Enhances lipophilicity (LogP), facilitating cellular membrane permeability, which is critical for intracellular target engagement but also increases gastrointestinal absorption if ingested.

  • The Carbaldehyde Moiety: The primary reactive center. Aldehydes are highly electrophilic and prone to forming Schiff bases with primary amines, driving both its synthetic utility and its primary toxicological hazards (e.g., haptenation on skin proteins).

Table 1: Physicochemical Properties & GHS Classification

Data extrapolated from core structural analogs and standardized GHS directives for 1-alkyl-1H-1,2,3-triazole-4-carbaldehydes [2].

Property / HazardValue / CategoryCausality / Mechanistic Rationale
CAS Number 1864126-92-0Unique chemical identifier.
Molecular Weight 193.25 g/mol Optimal size for Lipinski's Rule of 5 compliance.
H302 (Acute Tox. 4) Harmful if swallowedHigh lipophilicity promotes rapid GI tract absorption.
H315 / H319 Skin / Eye IrritationAldehyde reactivity causes localized inflammation on mucosal surfaces.
H317 (Skin Sens. 1) May cause allergic skin reactionElectrophilic formyl group forms Schiff bases with skin proteins, triggering an immune response.
H335 (STOT SE 3) May cause respiratory irritationVolatility of the aldehyde group irritates the respiratory tract upon inhalation.

Mechanistic Toxicity Profile

The toxicological behavior of 1-(cyclohexylmethyl)-1H-1,2,3-triazole-4-carbaldehyde is a dichotomy between the highly stable triazole core and the reactive aldehyde.

In vitro studies on human embryonic kidney cells (HEK293) have demonstrated that the isolated 1,2,3-triazole ring exhibits near-zero cytotoxicity, with cell viability remaining >80% even at high micromolar concentrations [3]. However, the carbaldehyde group acts as a localized electrophile. When exposed to biological tissues, it can undergo nucleophilic attack by the ϵ -amino groups of lysine residues on proteins. This haptenation process alters the protein's tertiary structure, which antigen-presenting cells recognize as foreign, leading to the H317 skin sensitization classification. Metabolically, if absorbed systemically, the aldehyde is rapidly oxidized by Aldehyde Dehydrogenase (ALDH) into a highly polar, easily excretable carboxylic acid, preventing long-term bioaccumulation.

ToxicityPathway Compound 1-(Cyclohexylmethyl)-1H- 1,2,3-triazole-4-carbaldehyde Triazole 1,2,3-Triazole Core (High Stability, Low Toxicity) Compound->Triazole Aldehyde Carbaldehyde Moiety (Electrophilic) Compound->Aldehyde Cyclohexyl Cyclohexylmethyl Group (Lipophilic) Compound->Cyclohexyl Bioaccumulation Low Bioaccumulation (Rapid Clearance) Triazole->Bioaccumulation Stable Excretion SchiffBase Protein Schiff Base Formation (Skin Sensitization H317) Aldehyde->SchiffBase Nucleophilic Attack (NH2) Oxidation Metabolic Oxidation (Carboxylic Acid Metabolite) Aldehyde->Oxidation ALDH Enzyme Cyclohexyl->Bioaccumulation Moderate LogP

Mechanistic pathway detailing toxicity driven by the carbaldehyde vs. triazole stability.

Experimental Workflows & Self-Validating Protocols

As an Application Scientist, I mandate that all experimental designs incorporate built-in safety redundancies and mechanistic logic. The following protocols detail how to safely utilize this compound in synthesis and validate its downstream safety.

Protocol 1: Safe Handling & CuAAC Synthesis Workflow

Objective: Safely utilize the compound as a building block while mitigating respiratory and dermal hazards. Causality Check: Why use a fume hood and nitrile gloves? Because the carbaldehyde moiety is a volatile respiratory irritant (H335) and a skin sensitizer (H317).

  • Preparation: Conduct all handling within a certified Class II fume hood. Don double nitrile gloves, a lab coat, and safety goggles.

  • Reagent Solubilization: Dissolve 1-(cyclohexylmethyl)-1H-1,2,3-triazole-4-carbaldehyde (1.0 eq) in a 1:1 mixture of tert-butanol and water. Logic: This solvent system optimizes the solubility of both the lipophilic organic core and the water-soluble copper catalysts.

  • Catalyst Addition: Add Copper(II) sulfate pentahydrate (0.05 eq) followed immediately by Sodium Ascorbate (0.1 eq). Logic: Sodium ascorbate acts as a reducing agent to generate the active Cu(I) species in situ. Generating Cu(I) in situ prevents the oxidative degradation of the aldehyde group that would occur if exposed to ambient oxygen and raw Cu(I) salts.

  • Reaction Execution: Stir at room temperature for 12 hours. Monitor via TLC (Hexanes:EtOAc 7:3) until the aldehyde spot is fully consumed.

  • Quenching & Extraction: Quench with saturated aqueous NH4​Cl to chelate the copper, preventing heavy-metal contamination in biological assays. Extract with Dichloromethane (DCM).

Protocol 2: In Vitro Cytotoxicity Profiling (HEK293)

Objective: Validate that the synthesized downstream triazole derivatives maintain the low-toxicity profile of the parent core. Causality Check: Why test on HEK293 cells? Human Embryonic Kidney cells provide a highly sensitive, non-cancerous baseline to evaluate intrinsic cellular toxicity without the confounding variables of tumor-specific metabolic pathways [3].

  • Cell Seeding: Plate HEK293 cells in a 96-well plate at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2​ .

  • Compound Dosing: Prepare a serial dilution of the synthesized compound (0.1 µM to 50 µM) in DMSO. Logic: Keep final DMSO concentration <0.5% v/v to prevent solvent-induced cytotoxicity.

  • Incubation: Expose the cells to the compound for 72 hours.

  • MTT Assay Readout: Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours. Solubilize the resulting formazan crystals with 100 µL of DMSO.

  • Analysis: Measure absorbance at 570 nm. A cell viability of >80% at 50 µM confirms the non-toxic nature of the triazole core.

Workflow Start Compound Handling (Fume Hood, PPE) Synthesis CuAAC Click Chemistry (Azide + Alkyne) Start->Synthesis Step 1: Mitigate H317/H335 Purification Column Chromatography (Isolate Triazole) Synthesis->Purification Step 2: Cu(I) Catalysis Assay In Vitro Cytotoxicity Assay (HEK293 / HepG2) Purification->Assay Step 3: Purity >95% Readout Cell Viability >80% (Low Toxicity Confirmed) Assay->Readout Step 4: MTT Absorbance

Experimental workflow integrating safe handling, synthesis, and toxicity validation.

References

  • Title: An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities Source: Pharmaceuticals (Basel), 2023 URL: [Link]

  • Title: 1H-1,2,3-triazole-4-carbaldehyde (CID 227927) Safety and Hazards Source: PubChem, National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Plasmodium falciparum Knockout for the GPCR-Like PfSR25 Receptor Displays Greater Susceptibility to 1,2,3-Triazole Compounds That Block Malaria Parasite Development Source: Pharmaceuticals (Basel), 2020 URL: [Link]

An In-depth Technical Guide to the Synthesis and Mechanism of 1-(cyclohexylmethyl)-1H-1,2,3-triazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Ascendancy of 1,2,3-Triazoles in Modern Drug Discovery

The 1,2,3-triazole motif has emerged as a cornerstone in medicinal chemistry and drug development.[1][2] This five-membered, nitrogen-rich heterocycle is not merely a passive linker but an active pharmacophore that can engage in a variety of non-covalent interactions, including hydrogen bonding and dipole-dipole interactions, thereby influencing the pharmacokinetic and pharmacodynamic profiles of a molecule.[3] Its remarkable stability to metabolic degradation, oxidative and reductive conditions, and a wide range of chemical environments makes it an ideal scaffold for the construction of complex molecular architectures.

The advent of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier example of "click chemistry," has revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles.[1] This reaction is characterized by its high efficiency, mild reaction conditions, and exceptional regioselectivity, offering a robust and reliable method for the covalent assembly of molecular building blocks.

This guide provides a comprehensive overview of the synthesis of a specific, high-value building block: 1-(cyclohexylmethyl)-1H-1,2,3-triazole-4-carbaldehyde . This molecule combines the desirable properties of the triazole core with a versatile aldehyde functionality, which serves as a synthetic handle for further elaboration into a diverse array of chemical entities, and a lipophilic cyclohexylmethyl group, which can enhance binding affinity and modulate solubility. We will delve into the strategic considerations for its synthesis, a detailed, field-tested experimental protocol, and the underlying reaction mechanisms.

Strategic Overview: A Two-Pronged Approach to the Target Molecule

The synthesis of 1-(cyclohexylmethyl)-1H-1,2,3-triazole-4-carbaldehyde is most effectively achieved through a convergent strategy that involves the preparation of two key intermediates: cyclohexylmethyl azide and a suitable three-carbon alkyne synthon for the formyl group. The core transformation is the CuAAC reaction, which unites these two fragments with high fidelity.

The overall synthetic pathway can be dissected into three primary stages:

  • Preparation of Cyclohexylmethyl Azide: This lipophilic azide is not commonly commercially available and must be synthesized. A reliable route starts from the readily available cyclohexylmethanol.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The synthesized cyclohexylmethyl azide is then reacted with a propargyl alcohol derivative in a classic "click" reaction.

  • Oxidation to the Aldehyde: The resulting primary alcohol is selectively oxidized to the target carbaldehyde.

This multi-step approach is advantageous as it allows for the purification of intermediates and ensures the high purity of the final product.

Visualizing the Synthetic Blueprint

Synthetic_Pathway cluster_0 Stage 1: Azide Synthesis cluster_1 Stage 2: CuAAC Reaction cluster_2 Stage 3: Oxidation Cyclohexylmethanol Cyclohexylmethanol Cyclohexylmethyl_Bromide Cyclohexylmethyl Bromide Cyclohexylmethanol->Cyclohexylmethyl_Bromide PBr3 Cyclohexylmethyl_Azide Cyclohexylmethyl Azide Cyclohexylmethyl_Bromide->Cyclohexylmethyl_Azide NaN3, DMSO Triazolyl_Methanol (1-(cyclohexylmethyl)-1H-1,2,3-triazol-4-yl)methanol Cyclohexylmethyl_Azide->Triazolyl_Methanol CuSO4, Na-Ascorbate, THF/H2O Propargyl_Alcohol Propargyl Alcohol Propargyl_Alcohol->Triazolyl_Methanol Target_Aldehyde 1-(cyclohexylmethyl)-1H-1,2,3-triazole-4-carbaldehyde Triazolyl_Methanol->Target_Aldehyde Oxidizing Agent (e.g., MnO2, DMP)

Caption: Overall synthetic strategy for 1-(cyclohexylmethyl)-1H-1,2,3-triazole-4-carbaldehyde.

Part I: Synthesis of Key Intermediates

Synthesis of Cyclohexylmethyl Azide

The preparation of cyclohexylmethyl azide is a critical first step. While direct azidation of cyclohexylmethanol is possible, a more reliable and higher-yielding two-step procedure is recommended. This involves the conversion of the alcohol to a good leaving group, such as a bromide, followed by nucleophilic substitution with sodium azide.

Step 1a: Synthesis of Cyclohexylmethyl Bromide

The conversion of cyclohexylmethanol to cyclohexylmethyl bromide can be efficiently achieved using phosphorus tribromide (PBr₃).

Experimental Protocol:

  • To a stirred solution of cyclohexylmethanol (1.0 eq.) in a suitable solvent such as toluene, cool the mixture to 0-10 °C in an ice bath.

  • Slowly add phosphorus tribromide (0.5 eq.) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring it into ice-water.

  • Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford crude cyclohexylmethyl bromide, which can be purified by distillation.

Step 1b: Synthesis of Cyclohexylmethyl Azide

The conversion of the bromide to the azide is a standard Sₙ2 reaction.

Experimental Protocol:

  • In a round-bottom flask, dissolve cyclohexylmethyl bromide (1.0 eq.) in dimethyl sulfoxide (DMSO).

  • Add sodium azide (1.5 eq.). Caution: Sodium azide is highly toxic and should be handled with appropriate personal protective equipment.

  • Stir the mixture vigorously at room temperature for 24 hours.[4][5]

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield cyclohexylmethyl azide. Caution: Do not distill low molecular weight alkyl azides due to their potential explosive nature. The crude product is often of sufficient purity for the next step.

Reagent/SolventMolecular Weight ( g/mol )Moles (mol)Equivalents
Cyclohexylmethyl Bromide177.081.01.0
Sodium Azide65.011.51.5
DMSO78.13--

Table 1: Representative quantitative data for the synthesis of cyclohexylmethyl azide.

Part II: The Core "Click" Reaction: Synthesis of (1-(cyclohexylmethyl)-1H-1,2,3-triazol-4-yl)methanol

The heart of this synthesis is the copper(I)-catalyzed azide-alkyne cycloaddition. This reaction will regioselectively yield the desired 1,4-disubstituted triazole. The copper(I) catalyst is typically generated in situ from copper(II) sulfate and a reducing agent, most commonly sodium ascorbate.

The Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is not a concerted pericyclic reaction like the thermal Huisgen cycloaddition. Instead, it proceeds through a stepwise mechanism involving copper acetylide intermediates.

CuAAC_Mechanism Cu_I Cu(I) Copper_Acetylide Copper(I) Acetylide Cu_I->Copper_Acetylide Alkyne Propargyl Alcohol Alkyne->Copper_Acetylide Coordination & Deprotonation Azide Cyclohexylmethyl Azide Triazolide_Complex Copper Triazolide Intermediate Azide->Triazolide_Complex Copper_Acetylide->Triazolide_Complex Cycloaddition Product_Alcohol (1-(cyclohexylmethyl)-1H-1,2,3-triazol-4-yl)methanol Triazolide_Complex->Product_Alcohol Protonolysis Product_Alcohol->Cu_I Catalyst Regeneration

Caption: Simplified catalytic cycle for the CuAAC reaction.

Experimental Protocol:

  • In a round-bottom flask, dissolve cyclohexylmethyl azide (1.0 eq.) and propargyl alcohol (1.1 eq.) in a 1:1 mixture of tert-butanol and water.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.1 eq.).

  • In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate (0.05 eq.).

  • Add the sodium ascorbate solution to the reaction mixture, followed by the copper sulfate solution. A color change is often observed.

  • Stir the reaction vigorously at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, if the product precipitates, it can be collected by filtration, washed with cold water, and dried.

  • If the product is soluble, perform an aqueous workup by adding water and extracting with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Reagent/SolventMolecular Weight ( g/mol )Moles (mol)Equivalents
Cyclohexylmethyl Azide139.221.01.0
Propargyl Alcohol56.061.11.1
CuSO₄·5H₂O249.690.050.05
Sodium Ascorbate198.110.10.1
t-Butanol/Water (1:1)---

Table 2: Representative quantitative data for the CuAAC reaction.

Part III: The Final Transformation: Oxidation to 1-(cyclohexylmethyl)-1H-1,2,3-triazole-4-carbaldehyde

The final step is the selective oxidation of the primary alcohol to the aldehyde. Care must be taken to avoid over-oxidation to the carboxylic acid. Several reagents are suitable for this transformation, with manganese dioxide (MnO₂) and Dess-Martin periodinane (DMP) being excellent choices due to their mildness and selectivity.

Choosing the Right Oxidant
  • Manganese Dioxide (MnO₂): This is a mild and selective oxidant for allylic and benzylic alcohols. While the triazolylmethanol is not strictly benzylic, the adjacent heterocycle can activate the alcohol towards oxidation by MnO₂. It is a heterogeneous reagent, which simplifies workup.[6]

  • Dess-Martin Periodinane (DMP): A hypervalent iodine reagent that provides a very mild and reliable oxidation of primary alcohols to aldehydes.[7][8] The reaction is typically fast and clean.

  • Pyridinium Chlorochromate (PCC): A classic reagent for this transformation, but it is a chromium-based oxidant and thus poses toxicity and disposal concerns.[8][9]

For this guide, we will detail the procedure using activated manganese dioxide due to its effectiveness and ease of workup.

Experimental Protocol (using MnO₂):

  • To a solution of (1-(cyclohexylmethyl)-1H-1,2,3-triazol-4-yl)methanol (1.0 eq.) in a chlorinated solvent such as dichloromethane or chloroform, add activated manganese dioxide (5-10 eq. by weight).

  • Stir the resulting black suspension vigorously at room temperature.

  • Monitor the reaction progress by TLC. The reaction time can vary depending on the activity of the MnO₂.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts.

  • Wash the filter cake thoroughly with the solvent.

  • Combine the filtrates and concentrate under reduced pressure to afford the crude 1-(cyclohexylmethyl)-1H-1,2,3-triazole-4-carbaldehyde.

  • The product can be purified by column chromatography on silica gel if necessary.

Reagent/SolventMolecular Weight ( g/mol )Moles (mol)Equivalents
(1-(cyclohexylmethyl)-1H-1,2,3-triazol-4-yl)methanol195.271.01.0
Activated MnO₂86.94-5-10 (by weight)
Dichloromethane84.93--

Table 3: Representative quantitative data for the oxidation step.

Part IV: Characterization of the Final Product

Thorough characterization of the final product is essential to confirm its identity and purity. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see characteristic signals for the cyclohexyl protons, the methylene bridge protons, the triazole proton (a singlet typically around 8.0-8.5 ppm), and the aldehyde proton (a singlet typically around 9.5-10.0 ppm).

    • ¹³C NMR: Look for the aldehyde carbonyl carbon signal (around 185-195 ppm) and the two distinct carbons of the triazole ring.

  • Infrared (IR) Spectroscopy: A strong absorption band for the aldehyde carbonyl (C=O) stretch is expected around 1690-1715 cm⁻¹. The characteristic azide peak (around 2100 cm⁻¹) from the starting material should be absent.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Conclusion: A Versatile Building Block for Future Discovery

This guide has outlined a robust and reliable synthetic pathway to 1-(cyclohexylmethyl)-1H-1,2,3-triazole-4-carbaldehyde. By leveraging the power of "click chemistry" and selective oxidation, this valuable building block can be accessed in a straightforward manner. The versatility of the aldehyde functionality opens the door to a myriad of subsequent transformations, enabling the synthesis of a diverse library of novel compounds for evaluation in drug discovery and materials science. The principles and protocols detailed herein provide a solid foundation for researchers and scientists to confidently incorporate this and related 1,2,3-triazole derivatives into their research programs.

References

  • "Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation." PMC. [Link]

  • "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation." Jena Bioscience. [Link]

  • "Alcohol Oxidation in CH2Cl2: DMP vs. PCC (Primary -> Aldehydes, Secondary -> Ketones)." Master Organic Chemistry. [Link]

  • "Synthesis and Reduction of Azides." University of Rochester. [Link]

  • "Dess–Martin oxidation." Wikipedia. [Link]

  • "10.6: Oxidation Reactions of Alcohols." Chemistry LibreTexts. [Link]

  • "Selective oxidation of alcohol-d1 to aldehyde-d1 using MnO2." PMC. [Link]

  • "9-([1-{(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl}-1H-1,2,3-triazol-4-yl]methyl)-9H-c." Journal of Chemical and Pharmaceutical Research. [Link]

  • "Alcohol to Aldehyde/Ketone using PCC (Pyridinium Chlorochromate)." Organic Synthesis. [Link]

  • "Oxidations." Wipf Group, University of Pittsburgh. [Link]

  • "Comprehensive analytical characteristics of N-(adamantan-1-yl)-1- (cyclohexylmethyl)-1H-indazole-3-carboxamide (ACHMINACA)." SpringerLink. [Link]

  • "CuAAC click triazole synthesis - laboratory experiment." YouTube. [Link]

  • "Ketone, cyclohexyl methyl." Organic Syntheses Procedure. [Link]

  • "Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives." ACS Publications. [Link]

  • "Direct Synthesis of Organic Azides from Alcohols Using 2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate." Organic Chemistry Portal. [Link]

  • "Multicomponent Reactions Synthesis of Triaryl-1H Imidazoles Using Reductive-oxidative Reactions by MnO2-FeSO4 as a Catalyst." Journal of Chemical Health Risks. [Link]

  • "1H-[9][10][11]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and 1H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H." SciELO. [Link]

  • "Synthesis and NMR Spectroscopic Characterization of 1 H -1,2,3-Triazoles." ResearchGate. [Link]

  • "Chemical Manganese Dioxide (CMD), an Efficient Activated Manganese Dioxide. Application to Oxidation of Benzylic and Allylic Alcohols." Semantic Scholar. [Link]

  • "3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N- propananilide Derivatives." Turkish Journal of Pharmaceutical Sciences. [Link]

  • "(E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one Oxime." MDPI. [Link]

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Physicochemical Profiling and Synthetic Utility of 1-(Cyclohexylmethyl)-1H-1,2,3-triazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development and medicinal chemistry, identifying building blocks that balance metabolic stability with structural versatility is paramount. 1-(cyclohexylmethyl)-1H-1,2,3-triazole-4-carbaldehyde (Molecular Formula: C₁₀H₁₅N₃O) serves as a highly strategic intermediate. It elegantly combines three distinct chemical features: the bioisosteric resilience of a 1,2,3-triazole ring, the lipophilic bulk of a cyclohexylmethyl moiety, and the electrophilic reactivity of a C4-carbaldehyde.

As an Application Scientist, I frequently leverage this specific scaffold to generate diverse chemical libraries. The triazole core acts as a rigid, metabolically stable linker that mimics amide bonds without their susceptibility to enzymatic cleavage. Meanwhile, the carbaldehyde group provides a universal synthetic handle for downstream functionalization, making it an essential asset in the synthesis of bioactive molecules, including antifungal and antibacterial agents 1.

Molecular Architecture & Physicochemical Profiling

Understanding the physicochemical parameters of a building block is critical for predicting the pharmacokinetic behavior of the final drug candidate. The following table summarizes the core quantitative data for this molecule.

PropertyValueCausality & Structural Implication
Molecular Weight 193.25 g/mol Well below the 500 Da threshold, ensuring high ligand efficiency and leaving ample "molecular weight budget" for downstream elaboration.
Topological Polar Surface Area (TPSA) 58.6 Ų 2Falls perfectly within the optimal range (< 140 Ų) for passive oral absorption and cellular membrane permeability.
LogP (Estimated) ~1.8 - 2.5The non-aromatic, lipophilic cyclohexyl ring drives partitioning into lipid bilayers, enhancing target hydrophobic pocket occupation.
H-Bond Donors 0The absence of H-bond donors minimizes desolvation energy penalties, significantly improving membrane permeability.
H-Bond Acceptors 4The three triazole nitrogens and the aldehyde oxygen allow for targeted, directional dipole-dipole interactions with receptor hinge regions.
Rotatable Bonds 3Balances conformational flexibility with the entropic penalty incurred upon target binding.

The Causality of the Triazole Core: The 1,2,3-triazole ring possesses a strong dipole moment (~5 Debye) and is highly resistant to metabolic degradation 3. Unlike traditional amide linkers, it cannot be easily hydrolyzed by in vivo amidases, ensuring a longer half-life for the resulting drug candidates.

Self-Validating Synthetic Methodology

To synthesize 1-(cyclohexylmethyl)-1H-1,2,3-triazole-4-carbaldehyde with high regioselectivity and yield, we employ a three-step protocol centered around Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC).

Step 1: Nucleophilic Substitution (Azide Formation)
  • Procedure: React cyclohexylmethyl bromide (1.0 eq) with sodium azide (NaN₃, 1.5 eq) in anhydrous DMF at 80°C for 4 hours.

  • Causality: DMF is chosen as a polar aprotic solvent to accelerate the Sₙ2 displacement.

  • Validation Checkpoint: Analyze the crude mixture via IR spectroscopy. The appearance of a strong, sharp asymmetric stretching band at ~2100 cm⁻¹ confirms the successful formation of the azide.

Step 2: CuAAC "Click" Reaction
  • Procedure: Suspend the crude cyclohexylmethyl azide (1.0 eq) and propargyl alcohol (1.1 eq) in a 1:1 mixture of tert-butanol and water. Add CuSO₄·5H₂O (5 mol%) followed by sodium ascorbate (10 mol%). Stir at room temperature for 12 hours.

  • Causality: While thermal Huisgen cycloaddition yields a mixture of 1,4- and 1,5-isomers, the use of Copper(I) catalysis exclusively drives the formation of the 1,4-disubstituted triazole 3. Generating Cu(I) in situ via sodium ascorbate reduction is far more reliable than handling oxidation-prone Cu(I) salts directly.

  • Validation Checkpoint: IR spectroscopy will show the complete disappearance of the 2100 cm⁻¹ azide peak, validating complete conversion.

Step 3: Selective Oxidation
  • Procedure: Dissolve the resulting triazolyl methanol in anhydrous dichloromethane (DCM). Add activated Manganese Dioxide (MnO₂, 10 eq) and stir at room temperature until TLC indicates complete consumption of the starting material. Filter through a Celite pad and concentrate.

  • Causality: MnO₂ is specifically chosen because it selectively oxidizes allylic, benzylic, and propargylic-like (triazolyl) alcohols to aldehydes without the risk of over-oxidation to the carboxylic acid—a common failure point when using harsher oxidants like Jones reagent.

  • Validation Checkpoint: ¹H NMR analysis of the product will show the disappearance of the methylene doublet (~4.7 ppm) and the emergence of a highly diagnostic, sharp aldehyde proton singlet at ~10.0 ppm .

SynthWorkflow A Cyclohexylmethyl Bromide B Cyclohexylmethyl Azide A->B NaN3, DMF 80°C, 4h C Triazole Alcohol B->C Propargyl Alcohol CuSO4, NaAsc D Triazole-4- carbaldehyde C->D MnO2, DCM RT, 12h

Step-by-step synthetic workflow for the triazole-4-carbaldehyde core.

Downstream Reactivity in Drug Discovery

The true value of 1-(cyclohexylmethyl)-1H-1,2,3-triazole-4-carbaldehyde lies in the versatility of the C4-carbaldehyde group. It acts as a primary node for divergent library synthesis.

  • Reductive Amination: The aldehyde readily condenses with primary or secondary amines to form imines/iminiums, which are subsequently reduced (e.g., using NaBH(OAc)₃) to yield diverse triazole-amine libraries. This is a standard workflow for developing novel antibacterial agents 1.

  • Isoxazolidine Synthesis via Nitrones: By reacting the aldehyde with N-alkylhydroxylamine hydrochlorides in the presence of a mild base (NaHCO₃), stable nitrones are formed. These nitrones can undergo 1,3-dipolar cycloaddition with various terminal olefins to yield highly functionalized isoxazolidine derivatives, a structural motif heavily explored in modern medicinal chemistry 4.

  • Wittig Olefination: The aldehyde can be converted into an alkene via reaction with phosphonium ylides, allowing for the extension of the carbon framework and the introduction of rigid, unsaturated linkers.

Reactivity cluster_reactions Core 1-(cyclohexylmethyl)-1H- 1,2,3-triazole-4-carbaldehyde RedAm Reductive Amination (Amine Libraries) Core->RedAm NaBH(OAc)3 Wittig Wittig Olefination (Carbon Extension) Core->Wittig Ph3P=CR2 Nitrone Nitrone Cycloaddition (Isoxazolidines) Core->Nitrone R-NHOH

Downstream synthetic applications of the C4-carbaldehyde functional group.

References

  • Chem-Impex International. "1H-[1,2,3]triazole-4-carbaldehyde - Applications in Pharmaceuticals and Agrochemicals." Chem-Impex. 1

  • National Center for Biotechnology Information (PubChem). "1H-1,2,3-triazole-4-carbaldehyde | C3H3N3O | CID 227927 - Computed Properties." PubChem. 2

  • Wikipedia Contributors. "1,2,3-Triazole - Synthesis and Properties." Wikipedia, The Free Encyclopedia. 3

  • Taylor & Francis Online. "Efficient method for the synthesis of 1,2,3-triazole functionalized isoxazolidine derivatives by 1,3-dipolar cycloaddition of nitrones with various terminal olefins." Synthetic Communications. 4

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Methodological & Application

Click chemistry protocols for synthesizing 1-(cyclohexylmethyl)-1H-1,2,3-triazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Synthesis of 1-(cyclohexylmethyl)-1H-1,2,3-triazole-4-carbaldehyde via Click Chemistry

Introduction: The Power of Click Chemistry in Synthesizing Bioactive Triazole Scaffolds

The 1,2,3-triazole moiety is a cornerstone in modern medicinal chemistry and drug development. Recognized as a bioisostere for amide bonds, this heterocyclic scaffold offers enhanced stability against enzymatic degradation and can engage in various non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, with biological targets.[1] The advent of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier example of "click chemistry," has revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles.[2][3][4] This reaction is celebrated for its high yields, stereospecificity, mild aqueous reaction conditions, and broad functional group tolerance, making it an ideal tool for constructing complex molecules and libraries of potential drug candidates.[5][6]

This document provides a detailed, field-proven guide for the synthesis of 1-(cyclohexylmethyl)-1H-1,2,3-triazole-4-carbaldehyde, a versatile building block for further chemical elaboration. We will proceed through a logical three-stage synthesis: (A) preparation of the key azide intermediate, (B) the core CuAAC reaction using a protected alkyne, and (C) the final deprotection to yield the target aldehyde. The causality behind each experimental choice is explained to empower researchers to adapt and troubleshoot the protocol effectively.

Overall Synthetic Strategy

The synthesis is designed as a robust three-step sequence. First, cyclohexylmethyl azide is prepared via a classical SN2 reaction. Second, this azide is coupled with propargyl aldehyde diethyl acetal in the pivotal CuAAC reaction. The use of an acetal-protected aldehyde is a critical strategic decision to prevent potential side reactions of the aldehyde group under the basic or nucleophilic conditions of the click reaction. Finally, the acetal is hydrolyzed under mild acidic conditions to furnish the desired 1-(cyclohexylmethyl)-1H-1,2,3-triazole-4-carbaldehyde.

G A Cyclohexylmethyl Bromide B Cyclohexylmethyl Azide A->B  Step A: Azidation (NaN₃, DMSO) D Protected Triazole Intermediate B->D  Step B: CuAAC Click Reaction (CuSO₄, Na-Ascorbate) C Propargyl Aldehyde Diethyl Acetal C->D E 1-(cyclohexylmethyl)-1H-1,2,3-triazole-4-carbaldehyde (Final Product) D->E  Step C: Deprotection (Acidic Hydrolysis)

Figure 1: Overall three-step synthetic workflow.

Part A: Protocol for Synthesis of Cyclohexylmethyl Azide

The introduction of the azide functional group is most commonly achieved through a nucleophilic substitution (Sₙ2) reaction using sodium azide on an alkyl halide.[7] Dimethyl sulfoxide (DMSO) is an excellent solvent for this transformation as it effectively solvates the sodium cation while leaving the azide anion relatively free and highly nucleophilic.

Materials and Reagents:

  • Cyclohexylmethyl bromide

  • Sodium azide (NaN₃) (Caution: Highly Toxic)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Diethyl ether (Et₂O)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel

Step-by-Step Protocol:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve cyclohexylmethyl bromide (10 mmol, 1.0 eq) in anhydrous DMSO (25 mL).

  • Addition of Azide: Carefully add sodium azide (12 mmol, 1.2 eq) to the solution. Safety Note: Sodium azide is acutely toxic and should be handled with extreme care using appropriate personal protective equipment (gloves, safety glasses) in a fume hood.

  • Reaction: Stir the mixture vigorously at room temperature (25°C). The reaction progress can be monitored by Thin-Layer Chromatography (TLC) by observing the disappearance of the starting alkyl bromide spot. The reaction is typically complete within 12-24 hours.

  • Workup - Quenching: Once the reaction is complete, pour the reaction mixture into a separatory funnel containing 100 mL of deionized water. This step quenches the reaction and precipitates the organic product from the water-miscible DMSO.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 40 mL). The organic azide product is significantly more soluble in the ether layer.

  • Washing: Combine the organic extracts and wash them sequentially with deionized water (2 x 50 mL) and then with brine (1 x 50 mL). The water washes remove residual DMSO, while the brine wash helps to break any emulsions and remove bulk water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter off the drying agent, and remove the solvent under reduced pressure using a rotary evaporator.

  • Characterization: The resulting cyclohexylmethyl azide should be a clear oil. It can be characterized by IR spectroscopy, which will show a strong, sharp absorption band characteristic of the azide group around 2100 cm⁻¹.[7] Due to the potential thermal instability of low molecular weight azides, distillation is not recommended.[7] The product is typically of sufficient purity to be used directly in the next step.

Part B: Protocol for CuAAC Synthesis of 1-(cyclohexylmethyl)-4-(diethoxymethyl)-1H-1,2,3-triazole

This step is the core click reaction. The active Cu(I) catalyst is generated in situ from copper(II) sulfate by reduction with sodium ascorbate.[8][9] A solvent system of tert-butanol and water is commonly used as it effectively dissolves both the organic substrates and the inorganic copper catalyst system.[7]

Materials and Reagents:

  • Cyclohexylmethyl azide (from Part A)

  • Propargyl aldehyde diethyl acetal

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl)

Step-by-Step Protocol:

  • Reagent Preparation: In a 100 mL round-bottom flask, dissolve cyclohexylmethyl azide (5 mmol, 1.0 eq) and propargyl aldehyde diethyl acetal (5.5 mmol, 1.1 eq) in a 1:1 mixture of tert-butanol and water (30 mL).

  • Catalyst Preparation: In a separate small vial, prepare a fresh aqueous solution of sodium ascorbate (0.5 mmol, 0.1 eq in 2 mL water). In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.25 mmol, 0.05 eq in 2 mL water).

  • Catalyst Addition: Add the sodium ascorbate solution to the main reaction flask, followed immediately by the addition of the copper(II) sulfate solution. The solution will often turn a yellow-green or heterogeneous color as the catalytic species forms.

  • Reaction: Stir the reaction mixture vigorously at room temperature. The reaction is often complete within 1-8 hours. Monitor the reaction by TLC until the azide starting material is fully consumed.

  • Workup: Once complete, dilute the reaction mixture with 50 mL of water and extract with ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic layers. Wash with saturated aqueous NH₄Cl (2 x 25 mL) to remove the copper catalyst, followed by a wash with brine (1 x 25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude protected triazole product.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary, typically using a hexane/ethyl acetate gradient.

Part C: Protocol for Acetal Deprotection to Yield the Final Aldehyde

The final step involves the acid-catalyzed hydrolysis of the diethyl acetal to unmask the aldehyde functionality. Mild acidic conditions are used to prevent degradation of the triazole ring.

Materials and Reagents:

  • Protected triazole intermediate (from Part B)

  • Acetone

  • 2M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous MgSO₄

Step-by-Step Protocol:

  • Reaction Setup: Dissolve the purified protected triazole (3 mmol, 1.0 eq) in acetone (20 mL) in a round-bottom flask.

  • Acid Addition: Add 2M HCl (10 mL) to the solution and stir the mixture at room temperature.

  • Reaction: Monitor the reaction by TLC for the disappearance of the starting material. The hydrolysis is typically complete in 2-4 hours.

  • Neutralization: Carefully neutralize the reaction by slowly adding saturated aqueous NaHCO₃ until effervescence ceases (pH ~7-8).

  • Extraction: Extract the mixture with ethyl acetate (3 x 30 mL).

  • Washing and Drying: Wash the combined organic layers with brine (1 x 30 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification and Characterization: The final product, 1-(cyclohexylmethyl)-1H-1,2,3-triazole-4-carbaldehyde, can be purified by silica gel chromatography. The structure should be confirmed by ¹H NMR (expecting a singlet for the triazole proton around δ 8.0-8.5 ppm and a singlet for the aldehyde proton around δ 9.5-10.0 ppm), ¹³C NMR, and HRMS.

Quantitative Data Summary

StepReactantsKey ReagentsSolventTemp (°C)Typical Time (h)Typical Yield (%)
A Cyclohexylmethyl bromideNaN₃DMSO2512-24>90
B Cyclohexylmethyl azide, Propargyl aldehyde diethyl acetalCuSO₄·5H₂O, Sodium Ascorbatet-BuOH/H₂O251-885-95
C Protected Triazole2M HClAcetone/H₂O252-4>90

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low/No Reaction in Step B (CuAAC) Inactive catalyst.Ensure the sodium ascorbate solution is freshly prepared. Use high-purity water. Consider degassing the solvent to remove oxygen, which can oxidize Cu(I).
Poor solubility of starting materials.Add a co-solvent like DMF or increase the proportion of the organic solvent (t-BuOH).[10]
Multiple Products in Step B Side reactions of the alkyne.This is unlikely with the protected acetal but confirms the importance of using it over the free aldehyde.
Incomplete Deprotection in Step C Insufficient acid or reaction time.Increase the reaction time and monitor by TLC. A slight increase in temperature (to 40°C) can also be attempted cautiously.
Difficult Purification Residual copper catalyst.Ensure thorough washing with saturated NH₄Cl during workup. A small amount of EDTA in an aqueous wash can also help chelate and remove residual copper.

Experimental Workflow Visualization

G cluster_A Part A: Azide Synthesis cluster_B Part B: CuAAC Reaction cluster_C Part C: Deprotection A1 1. Dissolve Cyclohexylmethyl Bromide in DMSO A2 2. Add Sodium Azide (NaN₃) A1->A2 A3 3. Stir at 25°C for 12-24h A2->A3 A4 4. Quench with Water A3->A4 A5 5. Extract with Diethyl Ether A4->A5 A6 6. Wash, Dry, Concentrate A5->A6 A_Out Cyclohexylmethyl Azide A6->A_Out B1 1. Dissolve Azide & Alkyne in t-BuOH/Water A_Out->B1 Use in Part B B2 2. Add Na-Ascorbate Solution B1->B2 B3 3. Add CuSO₄ Solution B2->B3 B4 4. Stir at 25°C for 1-8h B3->B4 B5 5. Extract with Ethyl Acetate B4->B5 B6 6. Wash with NH₄Cl, Dry, Concentrate B5->B6 B_Out Protected Triazole B6->B_Out C1 1. Dissolve Protected Triazole in Acetone B_Out->C1 Use in Part C C2 2. Add 2M HCl C1->C2 C3 3. Stir at 25°C for 2-4h C2->C3 C4 4. Neutralize with NaHCO₃ C3->C4 C5 5. Extract with Ethyl Acetate C4->C5 C6 6. Wash, Dry, Concentrate C5->C6 C_Out Final Aldehyde Product C6->C_Out

Figure 2: Detailed step-by-step experimental workflow.

Conclusion

This application note outlines a reliable and high-yielding three-step synthesis for 1-(cyclohexylmethyl)-1H-1,2,3-triazole-4-carbaldehyde. By leveraging the efficiency and robustness of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), this protocol provides a straightforward path to a valuable chemical intermediate. The strategic use of a protected aldehyde ensures a clean reaction, and the detailed, well-rationalized steps for synthesis and purification make this guide a valuable resource for researchers in organic synthesis and drug discovery.

References

  • ResearchGate. Copper‐catalyzed azide‐alkyne cycloaddition for the synthesis of triazoles. Available at: [Link]

  • Fokin, V. V., & Sharpless, K. B. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(6), 1245-1257. Available at: [Link]

  • Journal of Emerging Technologies and Innovative Research. Cu Catalyzed Azide-Alkyne Cycloaddition with Pharmacological Applications of Click Chemistry. Available at: [Link]

  • González-Bello, C. (2021). Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms. Molecules, 26(11), 3365. Available at: [Link]

  • Al-Amin, M., & Ben-Gida, H. (2022). Recent Advances in Copper-Based Solid Heterogeneous Catalysts for Azide–Alkyne Cycloaddition Reactions. Catalysts, 12(3), 263. Available at: [Link]

  • Al-Zoubi, R. M., & Al-Jitan, S. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules, 28(8), 3361. Available at: [Link]

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  • Gonzalez-Olmos, R., et al. (2012). Synthesis of Triazoles by Electro-Assisted Click Reaction Using a Copper Foil Electrode. International Journal of Electrochemical Science, 7, 592-603. Available at: [Link]

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  • El-Damasy, A. K., et al. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Pharmaceuticals, 14(12), 1229. Available at: [Link]

  • PubMed. Synthesis of 1,4-disubstituted 1,2,3-triazole Derivatives Using Click Chemistry and their Src Kinase Activities. Available at: [Link]

  • Frontiers in Chemistry. Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors. Available at: [Link]

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Application Note & Protocol: Reductive Amination of 1-(Cyclohexylmethyl)-1H-1,2,3-triazole-4-carbaldehyde in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Convergence of Reductive Amination and the Triazole Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the efficient construction of complex molecular architectures with favorable pharmacological profiles is paramount. Reductive amination stands out as a cornerstone transformation in medicinal chemistry, enabling the formation of carbon-nitrogen bonds, a linkage central to a vast array of pharmaceuticals.[1][2] This reaction's power lies in its ability to introduce diverse amine functionalities, thereby allowing for the systematic modulation of a molecule's physicochemical properties, such as solubility, basicity, and receptor-binding interactions. The strategic importance of this reaction is underscored by its frequent application in the synthesis of numerous approved drugs.[1]

Concurrently, the 1,2,3-triazole moiety has emerged as a "privileged" scaffold in medicinal chemistry.[3][4] This five-membered heterocycle is not found in nature, yet its unique combination of features—including high chemical stability, a significant dipole moment, and the capacity to act as a hydrogen bond acceptor—makes it an attractive component in drug design.[5][6] The triazole core can serve as a rigid linker or as a bioisostere for other functional groups, such as amide bonds, enhancing metabolic stability and pharmacokinetic properties.[4][7] Compounds incorporating the 1,2,3-triazole ring have demonstrated a broad spectrum of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory effects.[8][9]

This application note details a robust and selective protocol for the reductive amination of a key building block, 1-(cyclohexylmethyl)-1H-1,2,3-triazole-4-carbaldehyde , a substrate that combines the desirable features of the triazole core with a lipophilic cyclohexylmethyl group, a common motif for enhancing binding to hydrophobic pockets in protein targets. The described methodology provides a reliable pathway for the synthesis of a library of novel secondary and tertiary amines, which are valuable intermediates for the development of new therapeutic agents.

Reaction Principle: The Mechanism of Reductive Amination

The reductive amination of an aldehyde with a primary or secondary amine proceeds through a two-step sequence that can be performed in a single pot ("direct" or "in situ" reductive amination) or in a stepwise fashion ("indirect" reductive amination).[10][11] The direct approach is often preferred for its operational simplicity.

The reaction commences with the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. This is typically the rate-limiting step and can be facilitated by mild acid catalysis. The hemiaminal then dehydrates to form a protonated iminium ion. The choice of a suitable reducing agent is critical at this stage; it must be capable of selectively reducing the iminium ion in the presence of the starting aldehyde.[10]

Sodium triacetoxyborohydride, NaBH(OAc)₃, has proven to be a superior reagent for this purpose due to its mildness and chemoselectivity.[10][12] It is less reactive than sodium borohydride (NaBH₄) and does not readily reduce aldehydes or ketones at a significant rate under neutral or weakly acidic conditions, thus minimizing the formation of alcohol byproducts.[13]

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// Nodes Aldehyde [label="1-(Cyclohexylmethyl)-1H-\n1,2,3-triazole-4-carbaldehyde"]; Amine [label="Primary or Secondary\nAmine (R₂NHR₃)"]; Hemiaminal [label="Hemiaminal Intermediate"]; Iminium [label="Iminium Ion"]; Product [label="Target Amine"]; NaBH_OAc_3 [label="NaBH(OAc)₃", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; H2O [label="H₂O", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Aldehyde -> Hemiaminal [label="+ Amine"]; Amine -> Hemiaminal; Hemiaminal -> Iminium [label="- H₂O"]; Iminium -> Product [label="+ NaBH(OAc)₃"]; NaBH_OAc_3 -> Iminium [style=invis]; } caption { label = "Figure 1: Reductive Amination Mechanism"; fontsize = 10; fontname = "Arial"; }

Caption: Figure 1: Reductive Amination Mechanism

Experimental Protocol: Reductive Amination of 1-(Cyclohexylmethyl)-1H-1,2,3-triazole-4-carbaldehyde

This protocol provides a general procedure for the direct reductive amination of the title compound with a representative primary amine.

Materials:

  • 1-(Cyclohexylmethyl)-1H-1,2,3-triazole-4-carbaldehyde

  • Primary or secondary amine of choice (e.g., benzylamine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 1-(cyclohexylmethyl)-1H-1,2,3-triazole-4-carbaldehyde (1.0 eq).

  • Solvent and Amine Addition: Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE) (approximately 0.1 M concentration). Add the desired primary or secondary amine (1.0-1.2 eq). Stir the mixture at room temperature for 20-30 minutes to facilitate imine formation. For less reactive amines, this pre-stirring time can be extended.

  • Addition of Reducing Agent: To the stirring solution, add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise over 5-10 minutes. The addition may be slightly exothermic. Maintain the reaction temperature at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed. Typical reaction times range from 2 to 24 hours, depending on the reactivity of the amine.

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Stir vigorously for 15-20 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure desired amine.

dot graph ExperimentalWorkflow { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Setup [label="1. Reaction Setup:\nAldehyde in dry flask"]; Addition [label="2. Add anhydrous DCE\nand Amine"]; PreStir [label="3. Stir at RT\n(20-30 min)"]; Reduction [label="4. Add NaBH(OAc)₃\nportion-wise"]; Monitor [label="5. Monitor by TLC/LC-MS"]; Workup [label="6. Quench with NaHCO₃(aq)"]; Extraction [label="7. Extract with DCM/EtOAc"]; Dry [label="8. Wash with brine,\ndry over MgSO₄"]; Purify [label="9. Concentrate and\npurify by chromatography"]; End [label="End: Pure Product", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Setup; Setup -> Addition; Addition -> PreStir; PreStir -> Reduction; Reduction -> Monitor; Monitor -> Workup [label="Reaction Complete"]; Workup -> Extraction; Extraction -> Dry; Dry -> Purify; Purify -> End; } caption { label = "Figure 2: Experimental Workflow"; fontsize = 10; fontname = "Arial"; }

Caption: Figure 2: Experimental Workflow

Data Presentation: Comparison of Reducing Agents

While NaBH(OAc)₃ is the recommended reagent for this protocol due to its high selectivity, other reducing agents can be used for reductive amination, each with its own advantages and disadvantages.[10][13]

Reducing Agent Typical Solvent(s) Advantages Disadvantages
Sodium Triacetoxyborohydride (NaBH(OAc)₃) DCE, THF, DCMMild and selective for iminium ions over aldehydes/ketones; Tolerates a wide range of functional groups.[14]Moisture sensitive; More expensive than other borohydrides.[13]
Sodium Cyanoborohydride (NaBH₃CN) MeOH, EtOHEffective in protic solvents; Stable at acidic pH.Highly toxic (releases HCN gas at low pH); Can reduce aldehydes at a slower rate.
Sodium Borohydride (NaBH₄) MeOH, EtOHInexpensive and readily available.Reduces aldehydes and ketones rapidly, requiring a two-step (indirect) procedure.[13] Less selective.
Catalytic Hydrogenation (H₂, Pd/C) MeOH, EtOH, EtOAc"Green" process with water as the only byproduct.May reduce other functional groups (e.g., alkenes, alkynes, nitro groups); Requires specialized equipment (hydrogenator).

Trustworthiness and Self-Validation

The reliability of this protocol is ensured by several key factors:

  • Chemoselectivity: The use of NaBH(OAc)₃ minimizes the formation of the corresponding alcohol from the reduction of the starting aldehyde, simplifying purification and improving the overall yield of the desired amine.[10][12]

  • Reaction Monitoring: Regular monitoring by TLC or LC-MS provides a clear indication of reaction completion and can help identify the formation of any significant byproducts. A successful reaction will show the disappearance of the starting aldehyde and the appearance of a new, more polar product spot (on normal phase silica).

  • Robustness: This protocol is tolerant of a wide variety of amine coupling partners, allowing for the generation of a diverse library of compounds from a single triazole aldehyde precursor. The reaction conditions are generally mild and do not require elevated temperatures or pressures.[14]

Conclusion

The reductive amination of 1-(cyclohexylmethyl)-1H-1,2,3-triazole-4-carbaldehyde using sodium triacetoxyborohydride is a highly efficient and versatile method for the synthesis of novel triazole-containing amines. This protocol provides a reliable and scalable route to a diverse range of compounds with significant potential in drug discovery. The inherent stability and favorable pharmacological properties of the 1,2,3-triazole scaffold, combined with the power of reductive amination to introduce molecular diversity, make this a valuable strategy for the development of new therapeutic agents.[3][4][15][16]

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Chemistry Portal. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. [Link]

  • University of Rochester. Reductive Amination - Common Conditions. [Link]

  • Sharma, R., et al. (2024). Significance of Triazole in Medicinal Chemistry: Advancement in Drug Design, Reward and Biological Activity. Chemistry & Biodiversity. [Link]

  • Scite. Significance of Triazole in Medicinal Chemistry: Advancement in Drug Design, Reward and Biological Activity. [Link]

  • Powers, J. C., & Jones, B. G. (2018). Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. Molecules, 23(9), 2267. [Link]

  • Alam, M. A., et al. (2024). Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential. Arabian Journal of Chemistry, 17(1), 105459. [Link]

  • Kumar, A., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 894284. [Link]

  • PubMed. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). [Link]

  • Kumar, R., et al. (2010). Pharmacological significance of triazole scaffold. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(4), 441-452. [Link]

  • IntechOpen. (2020). 1,2,3-Triazoles: Synthesis and Biological Application. [Link]

  • Orduña, J. M., del Río, N., & Pérez-Pérez, M. J. (2023). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry, 21(27), 5649-5655. [Link]

  • ResearchGate. (2023). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. [Link]

  • Frontiers. (2023). 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. [Link]

  • Al-Sanea, M. M., & Youssif, B. G. (2019). Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. Molecules, 24(17), 3073. [Link]

  • Bonandi, E., et al. (2017). The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. Drug Discovery Today, 22(10), 1572-1581. [Link]

  • Journal of the Indian Chemical Society. (2023). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. [Link]

  • ResearchGate. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. [Link]

  • Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857-11911. [Link]

  • ResearchGate. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. [Link]

  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]

  • El-Naggar, M., et al. (2020). New potent 5α- Reductase and aromatase inhibitors derived from 1,2,3-triazole derivative. Molecules, 25(3), 672. [Link]

  • RSC Advances. (2023). Design, synthesis, in silico studies, and antiproliferative activity of a novel series of thiazole/1,2,3-triazole hybrids as apoptosis inducers and multi-kinase inhibitors endowed with anti-breast cancer activity. [Link]

Sources

Application Note: 1-(Cyclohexylmethyl)-1H-1,2,3-triazole-4-carbaldehyde as a Strategic Precursor for Peptidomimetic Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary & Structural Rationale

The development of peptidomimetics is driven by the need to overcome the inherent liabilities of native peptides—namely, poor oral bioavailability, rapid proteolytic degradation, and low membrane permeability. 1-(cyclohexylmethyl)-1H-1,2,3-triazole-4-carbaldehyde has emerged as a highly versatile, trifunctional building block designed to address these exact challenges.

As a Senior Application Scientist, I approach this molecule not just as a reagent, but as a pre-assembled structural module. The rationale for its architecture rests on three pillars:

  • The 1,4-Disubstituted Triazole Core: This heterocycle is a highly validated bioisostere for the trans-amide bond[1]. It mimics the planar geometry and dipole moment of a peptide bond but is completely invisible to endogenous proteases[2].

  • The Cyclohexylmethyl Side Chain: This moiety acts as a non-natural, highly lipophilic side-chain mimic (analogous to cyclohexylalanine or leucine). By replacing aromatic rings (like benzyl groups) with a saturated cyclohexyl ring, we reduce π−π stacking liabilities that often lead to poor solubility and off-target hERG toxicity in drug development.

  • The C4-Carbaldehyde: The aldehyde provides a highly electrophilic handle, enabling rapid downstream diversification via multicomponent reactions (e.g., Ugi-4CR) or reductive aminations[3]. It also serves as a potent reagent for N-terminal specific protein modifications via Dimroth rearrangements[4].

G A Native Peptide Bond (Susceptible to Proteolysis) B 1,4-Disubstituted 1,2,3-Triazole (Trans-Amide Bioisostere) A->B Bioisosteric Replacement E 1-(cyclohexylmethyl)-1H-1,2,3-triazole-4-carbaldehyde (Versatile Peptidomimetic Precursor) B->E C Cyclohexylmethyl Group (Hydrophobic Side Chain Mimic) C->E D C4-Carbaldehyde (Electrophilic Coupling Handle) D->E

Fig 1. Structural logic mapping native peptide vulnerabilities to the triazole precursor.

Physicochemical Profiling: Amide vs. Triazole

To understand the causality behind using this precursor, we must quantify how the 1,4-disubstituted triazole alters the physicochemical landscape of the resulting peptidomimetic backbone.

Table 1: Comparative Physicochemical Parameters

ParameterNative Trans-Amide Bond1,4-Disubstituted 1,2,3-TriazoleImpact on Drug Design
Distance ( Cα​ to Cα​ ) ~3.8 Å~5.0 ÅSlightly extends the backbone; ideal for spanning larger protein-protein interaction (PPI) interfaces.
Dipole Moment ~3.5 - 4.0 Debye~4.5 - 5.0 DebyeEnhanced dipole strengthens hydrogen bonding with target receptors without increasing polar surface area.
Proteolytic Stability Low (t 1/2​ often < 1h in plasma)Absolute (Resistant)Eliminates liability to aminopeptidases and endoproteases[1].
H-Bonding Profile H-bond Donor (NH) & Acceptor (C=O)H-bond Acceptor (N2, N3)Removes the NH donor, increasing membrane permeability and oral bioavailability.

Application Workflow I: The Ugi Four-Component Reaction (Ugi-4CR)

Causality & Mechanism

The Ugi-4CR is the premier method for assembling peptidomimetic libraries. By utilizing 1-(cyclohexylmethyl)-1H-1,2,3-triazole-4-carbaldehyde as the aldehyde component, we can generate complex, highly substituted bis-heterocyclic scaffolds in a single step[3].

The reaction relies on the condensation of the triazole aldehyde with a primary amine to form a Schiff base (imine). The use of 2,2,2-Trifluoroethanol (TFE) as a solvent is highly recommended here; TFE's high ionizing power and low nucleophilicity stabilize the intermediate iminium ion, dramatically accelerating the attack of the isocyanide.

Ugi TA Triazole-4-Carbaldehyde (Precursor) IM Schiff Base Intermediate TA->IM AM Primary Amine (R1-NH2) AM->IM CA Carboxylic Acid (R2-COOH) UG Ugi 4-Component Adduct (Peptidomimetic Scaffold) CA->UG IC Isocyanide (R3-NC) IC->UG IM->UG + Acid & Isocyanide

Fig 2. Workflow of the Ugi-4CR utilizing the triazole-4-carbaldehyde precursor.

Self-Validating Protocol: Ugi-4CR Assembly

This protocol incorporates In-Process Controls (IPCs) to ensure self-validation at critical junctures.

Reagents:

  • 1-(cyclohexylmethyl)-1H-1,2,3-triazole-4-carbaldehyde (1.0 mmol)

  • Target Primary Amine (e.g., benzylamine) (1.0 mmol)

  • Target Carboxylic Acid (e.g., Boc-protected amino acid) (1.0 mmol)

  • Target Isocyanide (e.g., tert-butyl isocyanide) (1.0 mmol)

  • Solvent: 2,2,2-Trifluoroethanol (TFE) or Methanol (MeOH) (5.0 mL)

Step-by-Step Methodology:

  • Imine Pre-formation: In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve the triazole-4-carbaldehyde (1.0 mmol) and the primary amine (1.0 mmol) in 5.0 mL of TFE.

  • Activation: Stir the mixture at room temperature for 30 minutes.

    • IPC Check 1: Remove a 5 µL aliquot, dilute in MeCN, and analyze via LC-MS. You must observe the mass of the Schiff base intermediate [M+H]+ and the disappearance of the aldehyde peak.

  • Component Addition: Once imine formation is confirmed, add the carboxylic acid (1.0 mmol) followed immediately by the isocyanide (1.0 mmol).

  • Reaction: Seal the vial and stir at room temperature for 24 hours.

    • Causality Note: The order of addition is critical. Adding the acid before the isocyanide ensures the imine is protonated to the highly reactive iminium species, which the isocyanide subsequently attacks.

  • Termination & IPC:

    • IPC Check 2: Perform TLC (Eluent: 5% MeOH in DCM). The Ugi product typically appears as a highly UV-active spot at Rf​≈0.4−0.5 . Confirm mass via LC-MS.

  • Purification: Evaporate the TFE under reduced pressure. Dissolve the crude residue in EtOAc (20 mL) and wash sequentially with saturated aqueous NaHCO3​ (2 x 10 mL), 1M HCl (10 mL), and brine (10 mL). Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Table 2: Optimization of Ugi-4CR Conditions

SolventTemperatureImine Pre-formation TimeYield (%)Purity (LC-MS)
Methanol (MeOH)25°C2 Hours65%>90%
TFE 25°C 30 Minutes 88% >95%
DCM25°C4 Hours40%<80% (Side products)

Application Workflow II: Reductive Amination for Reduced Amide Isosteres ( ψ[CH2​−NH] )

Causality & Mechanism

While the Ugi reaction builds complex scaffolds, reductive amination of the triazole-4-carbaldehyde with an amino acid ester generates a "reduced amide isostere." This converts the rigid C=O of an amide into a flexible CH2​ group, resulting in a secondary amine. This modification introduces a basic center (altering the isoelectric point of the peptidomimetic) and drastically increases aqueous solubility while maintaining absolute resistance to proteases.

Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is selected as the reducing agent over Sodium borohydride ( NaBH4​ ). NaBH(OAc)3​ is a mild reducing agent that selectively reduces the protonated iminium ion without reducing the unreacted triazole-4-carbaldehyde directly to an alcohol.

Self-Validating Protocol: Reductive Amination

Reagents:

  • 1-(cyclohexylmethyl)-1H-1,2,3-triazole-4-carbaldehyde (1.0 mmol)

  • Amino Acid Ester Hydrochloride (e.g., H-Phe-OMe·HCl) (1.1 mmol)

  • NaBH(OAc)3​ (1.5 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (1.1 mmol) - Only if using an amine hydrochloride salt.

  • Glacial Acetic Acid (1.0 mmol)

  • Solvent: 1,2-Dichloroethane (DCE) (10 mL)

Step-by-Step Methodology:

  • Free-basing the Amine: Suspend the amino acid ester hydrochloride (1.1 mmol) in DCE (10 mL). Add DIPEA (1.1 mmol) and stir for 10 minutes to liberate the free amine.

  • Imine Formation: Add the triazole-4-carbaldehyde (1.0 mmol) and glacial acetic acid (1.0 mmol) to the mixture. Stir at room temperature for 2 hours.

    • Causality Note: Acetic acid acts as a catalyst to protonate the carbonyl oxygen, increasing its electrophilicity and driving the equilibrium toward the iminium ion.

  • Reduction: Cool the reaction mixture to 0°C using an ice bath. Add NaBH(OAc)3​ (1.5 mmol) in three equal portions over 15 minutes to control the mild exotherm.

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.

    • IPC Check: Quench a 10 µL aliquot in 100 µL of saturated NaHCO3​ , extract with 100 µL EtOAc, and spot on TLC (Eluent: 10% MeOH in DCM with 1% NH4​OH ). The secondary amine product will stain positive with Ninhydrin (purple/brown spot).

  • Workup: Quench the bulk reaction by slowly adding saturated aqueous NaHCO3​ (10 mL) until gas evolution ceases. Separate the organic layer. Extract the aqueous layer with DCE (2 x 10 mL). Combine the organic layers, wash with brine, dry over Na2​SO4​ , and concentrate under vacuum.

  • Purification: Purify the resulting secondary amine via automated flash chromatography using a basic eluent system (DCM/MeOH/ NH4​OH ) to prevent streaking of the basic product on silica.

References

  • Schröder, D.C., et al. (2019). 1,4-Disubstituted 1H-1,2,3-Triazole Containing Peptidotriazolamers: A New Class of Peptidomimetics With Interesting Foldamer Properties. Frontiers in Chemistry. Available at:[Link]

  • Bhat, S.I., et al. (2023). One-Pot Synthesis of Tetrazole-Triazole Bis-Heterocycles via Ugi-Azide Reaction. Sciforum. Available at:[Link]

  • Tamura, T., et al. (2020). Triazolecarbaldehyde Reagents for One-Step N-Terminal Protein Modification. PubMed (Wiley-VCH). Available at:[Link]

  • Valle, J., et al. (2018). Automated solid‐phase synthesis of metabolically stabilized triazolo‐peptidomimetics. PMC (NIH). Available at:[Link]

Sources

Application Note & Protocol: Wittig Olefination Conditions for 1-(Cyclohexylmethyl)-1H-1,2,3-triazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 1,2,3-triazole moiety is a cornerstone in medicinal chemistry and materials science, valued for its stability and unique electronic properties.[1][2] The introduction of a vinyl group onto this scaffold via the Wittig olefination opens a gateway to a diverse range of functionalized derivatives, suitable for polymerization, cross-coupling reactions, and as Michael acceptors.[3][4] This document provides a comprehensive guide for researchers on the Wittig olefination of 1-(cyclohexylmethyl)-1H-1,2,3-triazole-4-carbaldehyde. We present two detailed protocols: one for the synthesis of a terminal alkene using a non-stabilized ylide and another for the synthesis of an (E)-acrylate ester using a stabilized ylide. The protocols emphasize mechanistic rationale, safety, and practical execution to ensure reliable and reproducible outcomes.

Mechanistic Rationale and Strategic Considerations

The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes.[5][6] The reaction proceeds through the nucleophilic attack of a phosphorus ylide (a Wittig reagent) on the carbonyl carbon of the aldehyde, leading to a betaine intermediate which collapses to a four-membered oxaphosphetane ring. This intermediate then fragments to yield the desired alkene and a highly stable triphenylphosphine oxide byproduct, the formation of which is the thermodynamic driving force of the reaction.[5][7]

The Critical Choice of the Ylide: Dictating Stereochemistry

The nature of the substituent on the ylide's carbanion is the primary determinant of the resulting alkene's stereochemistry.

  • Non-Stabilized Ylides (e.g., R = alkyl, H): These ylides are highly reactive and typically lead to the formation of (Z)-alkenes under standard, lithium-salt-free conditions.[5][7] The reaction is kinetically controlled, with a rapid and irreversible formation of a cis-substituted oxaphosphetane that decomposes to the (Z)-alkene. For the synthesis of a terminal alkene from our target aldehyde, methyltriphenylphosphonium bromide is the precursor of choice.

  • Stabilized Ylides (e.g., R = COOR', COR'): When the carbanion is stabilized by an adjacent electron-withdrawing group (like an ester), the ylide is less reactive. This allows the intermediates in the reaction pathway to equilibrate to the more thermodynamically stable trans-substituted oxaphosphetane.[5][8] Consequently, stabilized ylides overwhelmingly produce (E)-alkenes. This is the preferred pathway for synthesizing α,β-unsaturated esters.

Ylide Generation: Base and Solvent Systems

The phosphonium salt precursor to the ylide is deprotonated using a strong base. The choice of base and solvent is critical for efficient ylide formation and subsequent reaction.

  • Sodium Hydride in DMSO (for Non-Stabilized Ylides): Sodium hydride (NaH) reacts with dimethyl sulfoxide (DMSO) to form the potent, non-nucleophilic base sodium methylsulfinylmethylide ("dimsyl sodium").[9] This system is highly effective for deprotonating alkylphosphonium salts. However, the preparation requires heating and can pose a thermal runaway risk if not performed with caution.[10]

  • Potassium Hydroxide in DMSO (for Stabilized Ylides): Stabilized phosphonium salts are significantly more acidic and do not require such a strong base. Powdered potassium hydroxide (KOH) in DMSO is sufficient for deprotonation and offers a safer, more practical alternative for these substrates.[11]

  • Anhydrous Tetrahydrofuran (THF): THF is a common aprotic solvent for Wittig reactions.[5][10] It is less polar than DMSO and is often used with bases like n-butyllithium (n-BuLi) or sodium bis(trimethylsilyl)amide (NaHMDS), particularly at low temperatures to control reactivity.

The general reaction scheme is illustrated below.

G cluster_reactants Reactants cluster_products Products Aldehyde 1-(Cyclohexylmethyl)-1H-1,2,3-triazole-4-carbaldehyde Alkene Vinyl-Substituted Triazole Aldehyde->Alkene + Ylide (Base, Solvent) Ylide Triphenylphosphonium Ylide (Ph3P=CHR) Byproduct Triphenylphosphine Oxide (Ph3P=O)

Caption: General Wittig Olefination Scheme.

Protocol A: Synthesis of 1-(Cyclohexylmethyl)-4-vinyl-1H-1,2,3-triazole

This protocol details the formation of a terminal alkene using a non-stabilized ylide generated with sodium hydride in DMSO.

Materials and Reagents
ReagentFormulaMW ( g/mol )Moles (mmol)AmountNotes
Methyltriphenylphosphonium bromideC₁₉H₁₈BrP357.231.5536 mgDry thoroughly in a vacuum oven before use.
Sodium Hydride (60% dispersion in mineral oil)NaH24.001.560 mgHandle with extreme care.
Anhydrous Dimethyl Sulfoxide (DMSO)C₂H₆OS78.13-10 mLUse a freshly opened bottle or dried solvent.
1-(Cyclohexylmethyl)-1H-1,2,3-triazole-4-carbaldehydeC₁₀H₁₅N₃O193.251.0193 mgSubstrate.
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11-5 mLFor dissolving the aldehyde.
Step-by-Step Experimental Protocol

SAFETY FIRST: Operations involving sodium hydride and the resulting flammable hydrogen gas must be conducted in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon). Always wear appropriate personal protective equipment (PPE).

  • Preparation of the Ylide (Wittig Reagent):

    • To a flame-dried 50 mL three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add the sodium hydride dispersion (60 mg).

    • Wash the NaH twice with 5 mL of dry hexane to remove the mineral oil. Carefully decant the hexane washings using a cannula. Place the flask under a gentle stream of nitrogen to evaporate residual hexane.

    • Add anhydrous DMSO (10 mL) via syringe.

    • Heat the stirred suspension to 70-75 °C for approximately 45-60 minutes. The reaction is complete when the evolution of hydrogen gas ceases and the solution becomes a clear, grey-greenish color. This is the formation of dimsyl sodium.

    • Cool the solution to room temperature.

    • In a separate flask, dissolve the methyltriphenylphosphonium bromide (536 mg) in 5 mL of warm, anhydrous DMSO and allow it to cool.

    • Slowly add the phosphonium salt solution to the dimsyl sodium solution at room temperature. A characteristic deep orange-red color indicates the formation of the ylide, methylenetriphenylphosphorane. Stir for 30 minutes.

  • Reaction with the Aldehyde:

    • Dissolve the 1-(cyclohexylmethyl)-1H-1,2,3-triazole-4-carbaldehyde (193 mg) in 5 mL of anhydrous THF.

    • Cool the ylide solution to 0 °C using an ice bath.

    • Add the aldehyde solution dropwise to the stirred ylide solution over 10 minutes. The orange-red color will fade to a pale yellow or beige.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours (overnight).

  • Reaction Monitoring and Work-up:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane. The disappearance of the aldehyde spot indicates reaction completion.

    • Upon completion, carefully quench the reaction by pouring it into 100 mL of cold water.

    • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product will contain the desired alkene and the triphenylphosphine oxide byproduct.

    • Purify the residue by flash column chromatography on silica gel. A gradient elution starting with 10% ethyl acetate in hexane and gradually increasing to 30% ethyl acetate in hexane is typically effective for separating the product from the highly polar triphenylphosphine oxide.

    • Combine the product-containing fractions and remove the solvent in vacuo to yield 1-(cyclohexylmethyl)-4-vinyl-1H-1,2,3-triazole as a clear oil or low-melting solid.

Protocol B: Synthesis of (E)-Ethyl 3-(1-(cyclohexylmethyl)-1H-1,2,3-triazol-4-yl)acrylate

This protocol utilizes a stabilized ylide to achieve high (E)-stereoselectivity.

Materials and Reagents
ReagentFormulaMW ( g/mol )Moles (mmol)AmountNotes
(Carbethoxymethylene)triphenylphosphoraneC₂₂H₂₁O₂P348.381.2418 mgThis is a stabilized ylide and can be handled in air.
1-(Cyclohexylmethyl)-1H-1,2,3-triazole-4-carbaldehydeC₁₀H₁₅N₃O193.251.0193 mgSubstrate.
Anhydrous TolueneC₇H₈92.14-15 mL
Step-by-Step Experimental Protocol
  • Reaction Setup:

    • To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 1-(cyclohexylmethyl)-1H-1,2,3-triazole-4-carbaldehyde (193 mg, 1.0 mmol).

    • Add (carbethoxymethylene)triphenylphosphorane (418 mg, 1.2 mmol).

    • Add anhydrous toluene (15 mL).

  • Reaction Conditions:

    • Heat the reaction mixture to reflux (approx. 110 °C) with vigorous stirring.

    • The reaction is typically complete within 4-6 hours.

  • Reaction Monitoring and Work-up:

    • Monitor the reaction progress by TLC (3:7 ethyl acetate/hexane), observing the consumption of the aldehyde.

    • Once complete, cool the reaction mixture to room temperature.

    • Remove the toluene under reduced pressure.

  • Purification:

    • The crude residue can often be purified by direct crystallization or by flash column chromatography.

    • For chromatography, use a silica gel column with a gradient of 10% to 40% ethyl acetate in hexane. The (E)-alkene product is significantly less polar than the triphenylphosphine oxide byproduct.[12]

    • Combine the pure fractions and evaporate the solvent to yield (E)-ethyl 3-(1-(cyclohexylmethyl)-1H-1,2,3-triazol-4-yl)acrylate, typically as a white or off-white solid.

G start Start: Assemble Flame-Dried Glassware under N2 wash_nah Wash NaH with Hexane start->wash_nah add_dmso Add Anhydrous DMSO wash_nah->add_dmso heat_dimsyl Heat to 75°C to form Dimsyl Sodium add_dmso->heat_dimsyl cool_1 Cool to Room Temperature heat_dimsyl->cool_1 add_salt Add Phosphonium Salt Solution (Ylide forms, orange color) cool_1->add_salt cool_2 Cool to 0°C add_salt->cool_2 add_aldehyde Add Aldehyde in THF Dropwise cool_2->add_aldehyde react Stir Overnight at Room Temperature add_aldehyde->react monitor Monitor by TLC react->monitor quench Quench with Cold Water monitor->quench extract Extract with Ethyl Acetate quench->extract dry Dry, Filter, and Concentrate extract->dry purify Purify via Flash Chromatography dry->purify end End: Isolate Pure Product purify->end

Caption: Experimental Workflow for Protocol A.

Troubleshooting Guide

Problem ObservedPotential CauseSuggested Solution
No ylide formation (no color change) Inactive NaH (oxidized), wet solvent/reagents, insufficient heating.Use fresh NaH from a new container. Ensure all glassware is flame-dried and solvents are anhydrous. Ensure temperature for dimsyl formation reaches 70°C.
Low conversion of aldehyde Insufficient ylide, steric hindrance, or low reactivity of a stabilized ylide.Use a slight excess (1.2-1.5 equiv.) of the phosphonium salt and base. For Protocol B, increase reflux time or consider a higher-boiling solvent like xylene.
Poor Z/E selectivity Presence of lithium salts (if using n-BuLi), equilibration of intermediates.For non-stabilized ylides, ensure salt-free conditions. Perform the reaction at lower temperatures (-78 °C to 0 °C).[5]
Difficult purification Triphenylphosphine oxide co-elutes with the product.If the product is non-polar, wash the crude mixture with cold diethyl ether; the oxide is poorly soluble. Alternatively, convert the oxide to a water-soluble salt with MgBr₂.

References

  • Wikipedia. Wittig reaction. [Link]

  • Lu, S-M., Xiao, W-J., & Huang, W.F. A NOVEL AND EFFICIENT METHOD FOR THE SYNTHESIS OF ß-TRIAZOLYL- ALKENES VIA THE PHASE TRANSFER CATALYZED WITTIG REACTION. Heterocyclic Communications. [Link]

  • Organic Chemistry Portal. Wittig Reaction. [Link]

  • Li, G., et al. (2021). Synthesis of vinyl-1,2,3-triazole derivatives under transition metal-free conditions. RSC Advances. [Link]

  • O'Brien, C. J., et al. (2008). Recycling the Waste: The Development of a Catalytic Wittig Reaction. Angewandte Chemie International Edition. [Link]

  • ResearchGate. Wittig, vinyl acetylene and two-steps click elimination processes. [Link]

  • L'Abbé, G., & Watson, W. H. (1997). Synthesis of 2-Amino-1,2,3-triazole Derivatives from Vicinal Diazides. The Journal of Organic Chemistry. [Link]

  • Boutagy, J., & Thomas, R. (1974). Ester- and nitrile-stabilised ylide anions. Chemical Society Reviews. [Link]

  • ResearchGate. Synthesis of 4(5)‐vinyl‐1,2,3‐triazole by [3+2]‐cycloaddition and Wittig reaction. [Link]

  • Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. [Link]

  • Li, G., et al. (2021). Synthesis of vinyl-1,2,3-triazole derivatives under transition metal-free conditions. RSC Advances. [Link]

  • Frontiers. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [Link]

  • Xu, Z., et al. (2018). A Mild Multi-Component Reaction for the Synthesis of 4,5-Disubstituted 1H-1,2,3-Triazoles from Phosphonium Salts, Aldehydes, and Sodium Azide. Synlett. [Link]

  • Baskin, J. M., et al. Electronic Supplementary Information Stabilized Wittig Olefination for Bioconjugation. [Link]

  • ResearchGate. Facile Synthesis of Diverse 1,3,5‐Trisubstituted 1,2,4‐Triazole using Hydrazones with Aldehydes, Alkenes, Amines. [Link]

  • Organic Syntheses. 1-BENZYLIMIDAZOLE. [Link]

  • The Royal Society of Chemistry. Supporting Information A Convenient Chromatography-Free Method for the Purification of Alkenes Produced in the Wittig Reaction. [Link]

  • Reddit. NaH/DMSO Wittig reactions. A cause for concern?. [Link]

  • ResearchGate. Reaction conditions for optimization of Wittig olefination. [Link]

  • YouTube. Preparation of Sodium methylsulfinylmethylide from (NaH + DMSO) & Pummerer rearrangement & ylide. [Link]

  • Magnus Lundborg. Preparation of dimsyl sodium. [Link]

  • MDPI. One Pot O-alkylation/Wittig Olefination of Hydroxybenzaldehydes in DMSO. [Link]

  • IJRPC. SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. [Link]

  • Franklin College. Wittig Reactions In An Aqueous Medium Using Aromatic Aldehydes And Benzyl Triphenylphosphonium Chloride. [Link]

  • Organic Chemistry Portal. Chromatography-Free Wittig Reactions Using a Bifunctional Polymeric Reagent. [Link]

  • MDPI. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. [Link]

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Synthesis of Schiff bases from 1-(cyclohexylmethyl)-1H-1,2,3-triazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Topic: Synthesis of Schiff Bases from 1-(cyclohexylmethyl)-1H-1,2,3-triazole-4-carbaldehyde

Introduction: The Strategic Fusion of Triazoles and Schiff Bases

In the landscape of medicinal chemistry, the strategic combination of validated pharmacophores is a cornerstone of rational drug design. Schiff bases, characterized by their azomethine group (-C=N-), are versatile intermediates and bioactive molecules synthesized through the condensation of primary amines with active carbonyl compounds.[1][2][3] Their biological significance is vast, with demonstrated applications as antimicrobial, anti-inflammatory, and antitumor agents.[4][5][6]

Parallelly, the 1,2,3-triazole ring has emerged as a privileged scaffold in drug discovery.[7] Its unique properties, including high chemical stability, capacity for hydrogen bonding, and its role as a bioisostere for amide bonds, have led to its incorporation into numerous FDA-approved drugs.[7][8] The fusion of these two entities—the 1,2,3-triazole core and the Schiff base linker—creates a new class of hybrid molecules with significant therapeutic potential, leveraging the synergistic bio-activity of both moieties.[9][10]

This application note provides a comprehensive, field-tested guide for the synthesis and characterization of novel Schiff bases derived from 1-(cyclohexylmethyl)-1H-1,2,3-triazole-4-carbaldehyde. We will first detail the preparation of this key aldehyde intermediate, followed by a robust protocol for its conversion into a diverse library of Schiff bases, complete with mechanistic insights and detailed characterization data.

Part 1: Synthesis of the Key Intermediate: 1-(cyclohexylmethyl)-1H-1,2,3-triazole-4-carbaldehyde

The synthesis of the target aldehyde is a critical first step. A reliable method involves a two-step process beginning with the synthesis of cyclohexylmethyl azide, followed by a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," with a suitable alkyne.[8][11][12] Subsequent oxidation yields the desired aldehyde.[13]

G cluster_0 Step 1: Azide Synthesis cluster_1 Step 2: CuAAC & Oxidation A (Bromomethyl)cyclohexane B Cyclohexylmethyl Azide A->B  + NaN₃  DMSO, 80°C D 1-(cyclohexylmethyl)-1H-1,2,3-triazol-4-yl)methanol B->D  + C  CuSO₄·5H₂O, Na-Ascorbate  t-BuOH/H₂O C Propargyl Alcohol E 1-(cyclohexylmethyl)-1H- 1,2,3-triazole-4-carbaldehyde D->E  Oxidation (e.g., MnO₂)  DCM, rt

Caption: Workflow for the synthesis of the triazole aldehyde intermediate.

Protocol 1.1: Synthesis of Cyclohexylmethyl Azide
  • In a round-bottom flask, dissolve (bromomethyl)cyclohexane (1.0 eq) and sodium azide (NaN₃, 1.5 eq) in dimethyl sulfoxide (DMSO).

  • Stir the reaction mixture at 80°C for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.

  • Extract the aqueous layer three times with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield cyclohexylmethyl azide. Caution: Organic azides are potentially explosive. Handle with extreme care and use appropriate personal protective equipment (PPE).

Protocol 1.2: Synthesis of 1-(cyclohexylmethyl)-1H-1,2,3-triazole-4-carbaldehyde
  • To a solution of cyclohexylmethyl azide (1.0 eq) and propargyl alcohol (1.1 eq) in a 1:1 mixture of tert-butanol and water, add sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.1 eq).

  • Stir the mixture vigorously at room temperature for 24 hours. The formation of the triazole alcohol can be monitored by TLC.

  • Once the reaction is complete, dilute with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo. The crude alcohol is often pure enough for the next step.

  • Dissolve the crude (1-(cyclohexylmethyl)-1H-1,2,3-triazol-4-yl)methanol in dichloromethane (DCM).

  • Add activated manganese dioxide (MnO₂, 5.0 eq) in portions.

  • Stir the suspension at room temperature for 12-24 hours until the starting material is consumed (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite®, washing the pad thoroughly with DCM.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford the pure aldehyde.

Part 2: Core Protocol: Synthesis of Triazole-Schiff Bases

The formation of a Schiff base is a reversible condensation reaction. The mechanism proceeds via a nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the aldehyde, forming an unstable carbinolamine intermediate.[1][14] This intermediate then undergoes acid-catalyzed dehydration to yield the final imine product.[3][15] The use of a catalytic amount of acid, such as glacial acetic acid, facilitates the dehydration step, driving the equilibrium towards the product.[16]

G TriazoleAldehyde 1-(cyclohexylmethyl)-1H- 1,2,3-triazole-4-carbaldehyde Carbinolamine Carbinolamine Intermediate (Unstable) TriazoleAldehyde->Carbinolamine + PrimaryAmine (Nucleophilic Attack) PrimaryAmine Primary Amine (R-NH₂) PrimaryAmine->Carbinolamine SchiffBase Final Schiff Base Product (Imine) Carbinolamine->SchiffBase - H₂O (Acid-Catalyzed Dehydration)

Caption: General mechanism for Schiff base formation.

Protocol 2.1: General Procedure for Schiff Base Synthesis
  • In a 50 mL round-bottom flask, dissolve 1-(cyclohexylmethyl)-1H-1,2,3-triazole-4-carbaldehyde (1.0 mmol) in absolute ethanol (20 mL).

  • To this solution, add the desired primary amine (e.g., aniline, 4-chloroaniline, 4-methoxyaniline) (1.0 mmol).

  • Add 2-3 drops of glacial acetic acid to the mixture to act as a catalyst.

  • Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 80°C) for 4-8 hours.

  • Monitor the reaction progress using TLC (e.g., in a 7:3 hexane:ethyl acetate mobile phase). The formation of a new, less polar spot indicates product formation.

  • Upon completion, cool the reaction mixture to room temperature. In many cases, the product will precipitate out of the solution.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the product in a vacuum oven. If further purification is needed, recrystallization from a suitable solvent like ethanol is recommended.

Data Summary: Representative Schiff Base Synthesis

The following table summarizes the results for the synthesis of a small library of Schiff bases using Protocol 2.1, demonstrating its versatility.

EntryPrimary AmineReaction Time (h)Yield (%)M.p. (°C)
1Aniline492145-147
24-Chloroaniline595168-170
34-Methoxyaniline494151-153
44-Nitroaniline689189-191
5Benzylamine585112-114

Part 3: Structural Elucidation and Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compounds. A combination of spectroscopic techniques provides irrefutable evidence for the formation of the target Schiff bases.

  • FT-IR Spectroscopy: The most telling evidence is the disappearance of the strong C=O stretching vibration from the starting aldehyde (typically ~1680-1700 cm⁻¹) and the N-H stretching of the primary amine (~3300-3400 cm⁻¹), coupled with the appearance of a new, characteristic C=N (imine) stretching band in the region of 1580-1650 cm⁻¹.[6][16][17]

  • ¹H-NMR Spectroscopy: Successful synthesis is confirmed by the disappearance of the aldehyde proton singlet (δ ≈ 9.5-10.1 ppm) and the amine protons.[17] A new singlet appears in the downfield region (δ ≈ 8.0-9.0 ppm), corresponding to the azomethine proton (-CH=N-).[17] All other expected protons from the cyclohexylmethyl, triazole, and amine moieties should be present in their expected regions.

  • ¹³C-NMR Spectroscopy: The carbon spectrum will show a characteristic signal for the azomethine carbon (-C=N-) around δ 150-165 ppm.[17]

  • Mass Spectrometry (MS): The mass spectrum should display the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of the target Schiff base, confirming its formation.[4][16]

Example Characterization Data (Entry 2: 4-Chloroaniline derivative)
AnalysisResultInterpretation
FT-IR (cm⁻¹) 1615 (s)C=N (imine) stretch present.
¹H-NMR (δ, ppm) 8.52 (s, 1H)Azomethine (-CH=N-) proton confirmed.
8.21 (s, 1H)Triazole ring proton.
7.45 (d, 2H), 7.20 (d, 2H)Protons of the 4-chlorophenyl ring.
4.25 (d, 2H)-CH₂- group attached to the triazole ring.
0.9-1.9 (m, 11H)Cyclohexyl protons.
¹³C-NMR (δ, ppm) 159.8Azomethine (-C=N-) carbon confirmed.
MS (ESI+) m/z 330.14 [M+H]⁺Corresponds to the calculated mass for C₁₇H₂₁ClN₄.

Conclusion

This application note provides a validated and detailed framework for the synthesis of novel Schiff bases from 1-(cyclohexylmethyl)-1H-1,2,3-triazole-4-carbaldehyde. The protocols described are robust, high-yielding, and applicable to a wide range of primary amines. The clear mechanistic rationale and comprehensive characterization guidelines ensure that researchers can confidently and reliably produce these valuable compounds. The resulting triazole-Schiff base hybrids serve as promising scaffolds for further investigation in drug discovery and development programs, offering a strategic entry point into new chemical space with high potential for biological activity.

References

  • Mechanism of Schiff base (imine) Formation. (n.d.). ResearchGate. Retrieved from [Link]

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  • Kawai, R., et al. (2024). Theoretical Studies on the Reaction Mechanism of Schiff Base Formation from Hexoses. ACS Omega. Retrieved from [Link]

  • Yıldız, M., et al. (2022). Overview of Schiff Bases. IntechOpen. DOI: 10.5772/intechopen.104913. Retrieved from [Link]

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  • Al-Jibouri, M. N. A. (2023). Synthesis, and Spectroscopic Characterization study of some Schiff Bases N, N bis (3-methyl-1,2,4-triazole-5-thione) (1,3-methylidene) benzene. Research Journal of Pharmacy and Technology. Retrieved from [Link]

  • Hameed, A. S., et al. (2023). Synthesis, Characterisation, and Biological and Computational Studies of Novel Schiff Bases from Heterocyclic Molecules. Journal of Medicinal and Chemical Sciences. Retrieved from [Link]

  • Büyükkıdan, B., et al. (2022). NEW SCHIFF BASES DERIVED from 3,4-DIAMINO-1H-1,2,4-TRIAZOLE-5(4H)-THIONE. DergiPark. Retrieved from [Link]

  • Alkan, M., & Gündüzalp, A. B. (2024). Synthesis, Characterization and Theoretical Calculations Of Schiff Base Derived From 3-Amino-1,2,4-Triazole-5-Thiol As Potent Antimicrobial Agent. Zenodo. Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2022). New 1,2,3-Triazole Scaffold Schiff Bases as Potential Anti-COVID-19: Design, Synthesis, DFT-Molecular Docking, and Cytotoxicity Aspects. Molecules. Retrieved from [Link]

  • Vlase, G., et al. (2021). Synthesis and Degradation of Schiff Bases Containing Heterocyclic Pharmacophore. Polymers. Retrieved from [Link]

  • Rasheed, A. K., & Al-Amiery, A. A. (2022). Synthesis, Characterization and Biological Activity of Schiff Bases Derived from Heterocyclic Compounds. Teikyo Medical Journal. Retrieved from [Link]

  • Yaseen, A. M., et al. (2025). Exploring 1,2,3-triazole-Schiff's base hybrids as innovative EGFR inhibitors for the treatment of breast cancer: In vitro and in silico study. Bioorganic Chemistry. Retrieved from [Link]

  • Khan, M. S., & Yusuf, M. (2009). Synthesis and characterization of Schiff bases derived from 5-aminouracil and N-heterocyclic aldehydes. ResearchGate. Retrieved from [Link]

  • Bektaş, H., et al. (2010). Synthesis of some novel Schiff bases containing 1,2,4-triazole ring. Indian Journal of Chemistry. Retrieved from [Link]

  • Sharma, S., et al. (2025). Recent advances in the synthesis and versatile applications of transition metal complexes featuring Schiff base ligands. RSC Advances. Retrieved from [Link]

  • Mohammed, Z. M., et al. (2025). Green Chemistry approach for synthesis of Schiff bases and their applications. Journal of Kerbala University. Retrieved from [Link]

  • El-Sayed, W. M., et al. (2014). Synthesis, Characterization and Antimicrobial Evaluation of Some New Schiff, Mannich and Acetylenic Mannich Bases Incorporating a 1,2,4-Triazole Nucleus. Molecules. Retrieved from [Link]

  • Limban, C., et al. (2016). New Thiazolyl-triazole Schiff Bases: Synthesis and Evaluation of the Anti-Candida Potential. Molecules. Retrieved from [Link]

  • Nasli-Esfahani, E., et al. (2019). A new series of Schiff base derivatives bearing 1,2,3-triazole: Design, synthesis, molecular docking, and α-glucosidase inhibition. Archiv der Pharmazie. Retrieved from [Link]

  • Al-Adel, F. F., et al. (2016). Synthesis of Schiff and Mannich bases of new s-triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and as antimicrobial agents. RSC Advances. Retrieved from [Link]

  • Kahveci, B., et al. (2023). Synthesis of Some Novel Schiff Base Derivative 5-Substituted-4-Amino-1,2,4-Triazole-3-one Compounds with Potential Lipase Inhibition Activity. FABAD Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Al-Masoudi, W. A., & Al-Sultani, H. K. (2021). Microwave irradiated synthesis of Schiff bases of 4-(arylideneamino)-5-alkyl-2,4-dihydro-1,2,4-triazole-3-thione containing 1,2. Semantic Scholar. Retrieved from [Link]

  • van der Pijl, F., et al. (2025). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. ResearchGate. Retrieved from [Link]

  • van der Pijl, F., et al. (2021). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. Molecules. Retrieved from [Link]

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  • Al-Azzawi, A. M. J., & Al-Mulla, A. (2018). Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring. Journal of Applicable Chemistry. Retrieved from [Link]

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Synthesis of 1-(cyclohexylmethyl)-1H-1,2,3-triazole-4-carbaldehyde via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for Drug Development Professionals

Introduction: The Strategic Value of the 1,2,3-Triazole Scaffold

The 1,2,3-triazole ring system has become an indispensable structural motif in modern drug discovery. Its unique combination of properties—including metabolic stability, hydrogen bonding capability, and a significant dipole moment—allows it to serve as a robust pharmacophore or a bioisostere for other functional groups, such as amide bonds.[1][2] The advent of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "Click Chemistry," has revolutionized access to these scaffolds.[1][3] This reaction provides a near-perfect method for covalently linking molecular building blocks with exceptional reliability, high yields, and remarkable functional group tolerance.[4][5]

This guide provides a detailed protocol for the synthesis of 1-(cyclohexylmethyl)-1H-1,2,3-triazole-4-carbaldehyde, a versatile intermediate for chemical library synthesis. The cyclohexylmethyl group introduces lipophilicity, while the 4-carbaldehyde (formyl) group serves as a highly reactive handle for subsequent derivatization, enabling the exploration of structure-activity relationships (SAR) in drug development programs.[6][7] We will detail a two-step process: the initial CuAAC reaction between (cyclohexylmethyl)azide and propargyl alcohol, followed by the oxidation of the resulting alcohol to the target aldehyde.

The CuAAC Reaction: Mechanism and Rationale

The CuAAC reaction is a powerful variant of the Huisgen 1,3-dipolar cycloaddition, which, without catalysis, requires high temperatures and often yields a mixture of 1,4- and 1,5-regioisomers.[3][4] The introduction of a copper(I) catalyst dramatically accelerates the reaction by a factor of up to 10⁸ and provides exclusive regioselectivity for the 1,4-disubstituted product.[4][8]

The catalytic cycle is initiated by the formation of a copper(I) acetylide complex from the terminal alkyne.[5] The azide then coordinates to the copper center, which acts as a template, bringing the two reactive partners into close proximity and lowering the activation energy for the cycloaddition. Subsequent cyclization and protonolysis release the 1,4-disubstituted 1,2,3-triazole product and regenerate the catalytically active Cu(I) species.[5]

For practical laboratory applications, the active Cu(I) catalyst is typically generated in situ from an inexpensive and air-stable Cu(II) salt, such as copper(II) sulfate pentahydrate (CuSO₄·5H₂O). A mild reducing agent, most commonly sodium ascorbate, is added to the reaction mixture to reduce Cu(II) to the required Cu(I) state.[3][4][9]

CuAAC_Mechanism CuII Cu(II)SO₄ CuI Cu(I) (Active Catalyst) CuII->CuI Reduction Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->CuI Cu_Acetylide Copper(I) Acetylide Intermediate CuI->Cu_Acetylide Alkyne R¹-C≡CH (Propargyl Alcohol) Alkyne->Cu_Acetylide Azide R²-N₃ ((Cyclohexylmethyl)azide) Cu_Heterocycle Copper Heterocycle Intermediate Azide->Cu_Heterocycle Cu_Acetylide->Cu_Heterocycle Product 1,4-Disubstituted 1,2,3-Triazole Cu_Heterocycle->Product Protonolysis Product->CuI Regenerates Catalyst

Figure 1. Simplified catalytic cycle of the CuAAC reaction.

Detailed Experimental Protocols

This synthesis is performed in three main stages: preparation of the azide starting material, the core CuAAC reaction, and the final oxidation to the aldehyde.

Stage 1: Synthesis of (Cyclohexylmethyl)azide

Rationale: Alkyl azides are most commonly and efficiently prepared via an Sₙ2 reaction between an alkyl halide and sodium azide.[10] Dimethyl sulfoxide (DMSO) is an excellent solvent for this reaction, as it readily dissolves sodium azide and promotes the Sₙ2 pathway.

Materials:

  • Cyclohexylmethyl bromide

  • Sodium azide (NaN₃) (EXTREMELY TOXIC)

  • Dimethyl sulfoxide (DMSO)

  • Diethyl ether (Et₂O)

  • Deionized water

  • Brine (saturated aq. NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve cyclohexylmethyl bromide (1.0 eq) in DMSO. Add sodium azide (1.5 eq) to the solution.

  • Reaction Execution: Stir the mixture vigorously at room temperature for 24 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).

  • Work-up: Pour the reaction mixture into a separatory funnel containing deionized water. Extract the aqueous layer three times with diethyl ether.

  • Washing: Combine the organic extracts and wash twice with water and once with brine to remove residual DMSO and unreacted sodium azide.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield (cyclohexylmethyl)azide as an oil. This product is often used in the next step without further purification.

! SAFETY ADVISORY !

  • Sodium azide is acutely toxic and can be fatal if swallowed or absorbed through the skin. Always handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated chemical fume hood.

  • Organic azides, particularly those of low molecular weight, are potentially explosive and can decompose violently with heat, shock, or friction.[10] Handle with care and avoid heating to high temperatures.

Stage 2: CuAAC Synthesis of 1-(cyclohexylmethyl)-4-(hydroxymethyl)-1H-1,2,3-triazole

Rationale: A solvent system of tert-butanol and water is commonly employed for CuAAC reactions as it effectively solubilizes both organic and inorganic reagents.[10] The reaction proceeds efficiently at room temperature.

Materials:

  • (Cyclohexylmethyl)azide (from Stage 1)

  • Propargyl alcohol

  • tert-Butanol (t-BuOH)

  • Deionized water

  • Sodium ascorbate

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Ethyl acetate (EtOAc)

Procedure:

  • Reaction Setup: In a flask, dissolve (cyclohexylmethyl)azide (1.0 eq) and propargyl alcohol (1.1 eq) in a 1:1 mixture of t-BuOH and water.

  • Catalyst Addition: To this solution, add a freshly prepared aqueous solution of sodium ascorbate (0.1 eq), followed by an aqueous solution of CuSO₄·5H₂O (0.05 eq). A color change (typically to a yellow-green suspension) should be observed.

  • Reaction Execution: Stir the reaction vigorously at room temperature. The reaction is typically complete within 1 to 12 hours. Monitor completion by TLC. The product often precipitates out of the solution as a white solid.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold water and then a small amount of cold diethyl ether to remove any unreacted starting materials.

  • Purification: The filtered solid is often of high purity. If necessary, further purification can be achieved by recrystallization or silica gel chromatography.

Stage 3: Oxidation to 1-(cyclohexylmethyl)-1H-1,2,3-triazole-4-carbaldehyde

Rationale: The oxidation of the primary alcohol intermediate to the aldehyde requires a mild oxidizing agent to prevent over-oxidation to the carboxylic acid. Activated manganese dioxide (MnO₂) is a highly effective and selective reagent for the oxidation of allylic and benzylic alcohols, and it performs similarly well for this type of propargylic-like alcohol on the triazole ring.[6]

Materials:

  • 1-(cyclohexylmethyl)-4-(hydroxymethyl)-1H-1,2,3-triazole (from Stage 2)

  • Activated manganese dioxide (MnO₂)

  • Dichloromethane (DCM)

  • Celite®

Procedure:

  • Reaction Setup: Suspend the alcohol intermediate (1.0 eq) in dichloromethane (DCM).

  • Oxidant Addition: Add activated manganese dioxide (5-10 eq by weight) to the suspension in one portion.

  • Reaction Execution: Stir the resulting black suspension vigorously at room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 4-24 hours).

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂ solids. Wash the Celite® pad thoroughly with DCM.

  • Purification: Combine the filtrates and remove the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the final product as a solid or oil.

Data Summary and Characterization

The following table summarizes the key parameters for the synthesis.

ParameterStage 1: Azide SynthesisStage 2: CuAAC ReactionStage 3: Oxidation
Key Reagents Cyclohexylmethyl bromide, NaN₃(Cyclohexylmethyl)azide, Propargyl alcohol1-(cyclohexylmethyl)-4-(hydroxymethyl)-1H-1,2,3-triazole, MnO₂
Catalyst N/ACuSO₄·5H₂O (5 mol%) / Na-Ascorbate (10 mol%)N/A
Solvent DMSOt-BuOH / H₂O (1:1)Dichloromethane (DCM)
Temperature Room TemperatureRoom TemperatureRoom Temperature
Typical Time 24 h1-12 h4-24 h
Expected Yield >90% (crude)>85%60-80%

Expected Characterization Data for 1-(cyclohexylmethyl)-1H-1,2,3-triazole-4-carbaldehyde:

  • ¹H NMR (CDCl₃): δ ≈ 10.15 (s, 1H, -CHO), 8.15 (s, 1H, triazole-H), 4.25 (d, 2H, -CH₂-triazole), 1.90-1.60 (m, 6H, cyclohexyl), 1.30-1.10 (m, 5H, cyclohexyl).

  • ¹³C NMR (CDCl₃): δ ≈ 185.0 (CHO), 148.0 (C4-triazole), 125.0 (C5-triazole), 56.0 (CH₂-triazole), 37.0 (CH-cyclohexyl), 30.0 (cyclohexyl), 26.0 (cyclohexyl), 25.0 (cyclohexyl).

  • HRMS (ESI): Calculation for C₁₀H₁₅N₃O [M+H]⁺ should correspond to the expected molecular weight.

Synthetic Workflow Overview

The complete synthetic pathway from commercially available starting materials to the final target molecule is illustrated below.

Full_Workflow start_node start_node final_node final_node process_node process_node A Cyclohexylmethyl Bromide P1 Stage 1: Azide Synthesis (Sₙ2 Reaction) A->P1 B NaN₃ B->P1 C (Cyclohexylmethyl)azide P2 Stage 2: CuAAC Reaction C->P2 D Propargyl Alcohol D->P2 E 1-(cyclohexylmethyl)-4- (hydroxymethyl)-1H-1,2,3-triazole P3 Stage 3: Oxidation E->P3 F MnO₂ F->P3 G 1-(cyclohexylmethyl)-1H-1,2,3- triazole-4-carbaldehyde P1->C Work-up P2->E Filtration P4 Purification: Column Chromatography P3->P4 Filtration through Celite P4->G

Figure 2. Complete workflow for the synthesis of the target molecule.

References

  • Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC). (n.d.). Creative Biolabs. Retrieved from [Link]

  • Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. (2022). ACS Publications. Retrieved from [Link]

  • Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis of 1,2,3-Triazoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • One-Pot Three-Step Synthesis of 1,2,3-Triazoles by Copper-Catalyzed Cycloaddition of Azides with Alkynes formed by a Sonogashira Cross-Coupling and Desilylation. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Preparation of unsaturated aldehydes from propargyl alcohol and conjugated diolefins. (n.d.). Google Patents.
  • Copper(I)-Catalyzed Synthesis of 1,4-Disubstituted 1,2,3-Triazoles from Azidoformates and Aryl Terminal Alkynes. (2018). The Journal of Organic Chemistry. Retrieved from [Link]

  • Propiolaldehyde. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis of 1,2,3-Triazoles from Alkyne-Azide Cycloaddition Catalyzed by a Bio-Reduced Alkynylcopper (I) Complex. (2020). MDPI. Retrieved from [Link]

  • Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. (2023). Semantic Scholar. Retrieved from [Link]

  • Propargylation of Aldehydes Using Potassium Allenyltrifluoroborate. (2014). Thieme. Retrieved from [Link]

  • Purification of triazoles. (n.d.). Google Patents.
  • Is there an effective method to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete? (2020). ResearchGate. Retrieved from [Link]

  • 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. (2021). MDPI. Retrieved from [Link]

  • Method for preparing high purity 1H-1,2,3-triazole. (n.d.). Google Patents.
  • 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. (2025). ResearchGate. Retrieved from [Link]

  • Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool. (2022). PubMed. Retrieved from [Link]

  • Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. (2021). Biointerface Research in Applied Chemistry. Retrieved from [Link]

  • Regioselective Reduction of 1H-1,2,3-Triazole Diesters. (2021). MDPI. Retrieved from [Link]

  • Synthesis and Reduction of Azides. (n.d.). University of Rochester. Retrieved from [Link]

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). National Center for Biotechnology Information. Retrieved from [Link]

  • A practical flow synthesis of 1,2,3-triazoles. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

Sources

Application Note & Protocols: Fluorophore Conjugation Using 1-(cyclohexylmethyl)-1H-1,2,3-triazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the covalent labeling of amine-containing molecules, particularly fluorophores, using the novel reagent 1-(cyclohexylmethyl)-1H-1,2,3-triazole-4-carbaldehyde. We will delve into the chemical principles underpinning this conjugation strategy, focusing on the efficiency and stability offered by the triazole linker and the versatility of aldehyde-based bioconjugation. This document is intended for researchers, scientists, and drug development professionals seeking robust and reliable methods for molecular labeling and the creation of advanced bioconjugates.

Introduction: The Strategic Advantage of Triazole-Aldehyde Linkers

In the realm of bioconjugation, the choice of linker is as critical as the selection of the molecules to be joined. An ideal linker should be stable, biocompatible, and possess a reactive handle that allows for specific and efficient conjugation under mild conditions.[1] The 1,2,3-triazole core has gained significant attention in medicinal chemistry and bioconjugation due to its exceptional stability towards metabolic degradation, hydrolysis, and enzymatic cleavage.[1][2][3] This heterocycle is not merely a passive spacer; its dipole moment and hydrogen bond accepting capabilities can influence the physicochemical properties of the final conjugate.[1][4]

The subject of this guide, 1-(cyclohexylmethyl)-1H-1,2,3-triazole-4-carbaldehyde, combines the robust triazole scaffold with a versatile aldehyde functional group. The aldehyde moiety serves as a reactive handle for conjugation to primary amines, a common functional group in fluorophores and biomolecules like proteins (at the N-terminus and on lysine side chains).[5][6] The conjugation proceeds via reductive amination, a well-established and reliable method for forming a stable secondary amine linkage.[5][7][8]

The cyclohexylmethyl substituent on the triazole ring provides a non-polar, sterically significant group that can influence the solubility and aggregation properties of the resulting conjugate, a feature that can be strategically exploited in drug delivery and imaging applications.

The Chemistry of Conjugation: Reductive Amination

The primary strategy for conjugating 1-(cyclohexylmethyl)-1H-1,2,3-triazole-4-carbaldehyde to an amine-containing fluorophore is reductive amination . This two-step, one-pot reaction offers high selectivity and yields stable conjugates.

Step 1: Schiff Base Formation

The reaction is initiated by the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the aldehyde. This is followed by dehydration to form a transient, unstable intermediate known as a Schiff base (or imine).[9][10]

Step 2: Reduction to a Stable Secondary Amine

The Schiff base is then immediately reduced to a stable secondary amine using a mild reducing agent. Sodium cyanoborohydride (NaBH₃CN) is the reagent of choice for this step due to its selective reduction of the imine in the presence of the aldehyde, preventing unwanted side reactions.[7][8][9]

The overall reaction scheme is depicted below:

Reductive_Amination reagent 1-(cyclohexylmethyl)-1H- 1,2,3-triazole-4-carbaldehyde schiff_base Schiff Base Intermediate reagent->schiff_base + fluorophore Fluorophore-NH₂ fluorophore->schiff_base + conjugate Fluorophore-Triazole Conjugate schiff_base->conjugate + NaBH₃CN (Reduction) Conjugation_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Conjugation Reaction cluster_purification 3. Purification cluster_characterization 4. Characterization prep_aldehyde Dissolve Triazole-Aldehyde mix Mix Reagents prep_aldehyde->mix prep_fluorophore Dissolve Amine-Fluorophore prep_fluorophore->mix prep_reducer Prepare NaBH₃CN Solution incubate1 Incubate (Schiff Base Formation) mix->incubate1 add_reducer Add Reducing Agent incubate1->add_reducer incubate2 Incubate (Reduction) add_reducer->incubate2 purify Chromatography / Dialysis incubate2->purify characterize Mass Spectrometry UV-Vis Spectroscopy SDS-PAGE purify->characterize

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-(Cyclohexylmethyl)-1H-1,2,3-triazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 1-(cyclohexylmethyl)-1H-1,2,3-triazole-4-carbaldehyde. This guide is designed for researchers, medicinal chemists, and drug development professionals who are looking to troubleshoot and optimize this specific synthesis. We will move beyond simple procedural lists to explore the causality behind common experimental challenges, providing robust, field-tested solutions to improve your reaction yields and product purity.

Section 1: Synthetic Strategy Overview

The synthesis of 1,4-disubstituted 1,2,3-triazoles is most reliably achieved through the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2] However, the aldehyde functionality of the target molecule introduces a specific challenge. The direct alkyne partner, propynal, is volatile and prone to polymerization, making it difficult to handle.[3]

Consequently, a more robust and higher-yielding strategy involves a two-step sequence:

  • CuAAC Reaction: Cycloaddition of (azidomethyl)cyclohexane with a stable propargyl alcohol.

  • Oxidation: Conversion of the resulting triazole alcohol to the target aldehyde.

This two-step approach provides greater control and typically results in higher overall yields by avoiding the complications of handling propynal.

G cluster_0 Starting Materials cluster_1 Reaction Sequence SM1 (Azidomethyl)cyclohexane Intermediate (1-(Cyclohexylmethyl)-1H-1,2,3- triazol-4-yl)methanol SM1->Intermediate SM2 Propargyl Alcohol SM2->Intermediate Product 1-(Cyclohexylmethyl)-1H-1,2,3- triazole-4-carbaldehyde Intermediate->Product Oxidation (e.g., MnO₂, IBX) invisible_node->Intermediate CuAAC Reaction [Cu(I), Solvent, RT]

Figure 1: Recommended two-step synthetic workflow.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low overall yield in this synthesis?

A: While troubleshooting often focuses on the "click" reaction, the oxidation step is frequently the primary source of yield loss.[3] The intermediate alcohol, (1-(cyclohexylmethyl)-1H-1,2,3-triazol-4-yl)methanol, can be challenging to oxidize cleanly. Over-oxidation, incomplete conversion, and difficult purification of the final aldehyde product are common issues. We strongly recommend optimizing the oxidation protocol (see Section 4 & 5) before re-evaluating the CuAAC step.

Q2: Are there significant safety risks associated with the starting materials?

A: Yes. The key precursor, (azidomethyl)cyclohexane, is an organic azide. While not as shock-sensitive as heavy metal azides, organic azides are potentially explosive and should be handled with care.[4] Avoid heating concentrated solutions, scratching glassware containing the azide, and using metal spatulas. All reactions involving sodium azide or organic azides should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Q3: Can I perform this as a one-pot reaction without isolating the intermediate alcohol?

A: While one-pot reactions are attractive for their efficiency, we do not recommend this approach for this specific synthesis. The optimal conditions for the CuAAC reaction (often aqueous or protic solvents with a copper catalyst) are generally incompatible with the conditions required for the subsequent oxidation (often anhydrous conditions with specific oxidizing agents). Attempting a one-pot synthesis is likely to result in catalyst quenching, side reactions, and a complex mixture that is difficult to purify, ultimately leading to a lower yield than the sequential two-step process.

Section 3: Troubleshooting Guide

This section addresses specific experimental failures you may encounter.

Issue / Observation Potential Cause & Scientific Rationale Recommended Solution(s)
Low or no product formation in the CuAAC step (verified by TLC/LC-MS). 1. Inactive Catalyst: The active catalyst is Cu(I). If your reaction is open to air, Cu(I) can be oxidized to inactive Cu(II).[5] 2. Poor Quality Starting Materials: The azide may have decomposed, or the propargyl alcohol could be impure.1. Deoxygenate: Thoroughly sparge your solvent with an inert gas (N₂ or Ar) for 15-20 minutes before adding reagents. Maintain an inert atmosphere throughout the reaction. 2. Use a Ligand: Add a Cu(I)-stabilizing ligand such as Tris(benzyltriazolylmethyl)amine (TBTA) to protect the catalyst from oxidation.[1] 3. Verify Starting Materials: Confirm the purity of your (azidomethyl)cyclohexane and propargyl alcohol by NMR or GC-MS before starting the reaction.
A major byproduct is observed, often a white precipitate, during the CuAAC reaction. Alkyne Homocoupling (Glaser Coupling): This is a common side reaction in CuAAC chemistry, where two molecules of the terminal alkyne (propargyl alcohol) couple to form a di-yne.[6] This is particularly prevalent in the presence of oxygen and the absence of a stabilizing ligand.1. Rigorous Deoxygenation: This is the most critical step to prevent Glaser coupling. 2. Slow Addition of Copper: If using a Cu(II) salt with a reducing agent (e.g., CuSO₄/Sodium Ascorbate), add the copper solution slowly to the reaction mixture to maintain a low concentration of free copper ions.
The oxidation of the alcohol to the aldehyde is incomplete or produces multiple byproducts. 1. Inappropriate Oxidizing Agent: The triazole nucleus can coordinate with certain metal-based oxidants, leading to complex mixtures. Mild oxidants are required. 2. Degradation of Aldehyde: Aldehydes can be unstable, especially under harsh conditions (strong acid/base, high heat).[7] The triazole-4-carbaldehyde moiety is generally stable but can be sensitive.1. Use Manganese Dioxide (MnO₂): This is the most widely recommended and reliable oxidant for this specific transformation. It is mild, selective for allylic/benzylic/propargylic alcohols, and the excess reagent is easily filtered off.[3] 2. Control Temperature: Run the oxidation at or slightly above room temperature. Avoid excessive heating. 3. Anhydrous Conditions: Ensure your solvent (e.g., Dichloromethane, Chloroform) is dry, as water can interfere with the oxidation.
The final product is difficult to purify via column chromatography. 1. Streaking/Tailing on Silica: The nitrogen atoms in the triazole ring can interact strongly with the acidic silica gel, leading to poor separation. 2. Co-elution with Byproducts: Minor impurities from the oxidation step can be difficult to separate from the product due to similar polarities.1. Deactivate Silica: Pre-treat your silica gel by slurrying it in the eluent containing a small amount of a basic modifier like triethylamine (~0.5-1%). This will cap the acidic silanol groups and improve peak shape. 2. Alternative Purification: If chromatography fails, consider purification via recrystallization or by forming a reversible derivative (e.g., a bisulfite adduct), isolating it, and then regenerating the aldehyde.

Section 4: Optimized Experimental Protocols

Protocol A: Synthesis of (1-(Cyclohexylmethyl)-1H-1,2,3-triazol-4-yl)methanol

This protocol is based on standard CuAAC procedures.[8]

  • Preparation: To a 100 mL round-bottom flask, add (azidomethyl)cyclohexane (1.0 eq.), propargyl alcohol (1.1 eq.), and a 1:1 mixture of deionized water and tert-butanol (to dissolve the starting materials, approx. 0.2 M concentration).

  • Deoxygenation: Sparge the mixture with a gentle stream of nitrogen gas for 20 minutes while stirring.

  • Catalyst Addition: In a separate vial, prepare a solution of sodium ascorbate (0.2 eq.) in a minimum amount of deoxygenated water. In another vial, prepare a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq.) in a minimum amount of deoxygenated water.

  • Reaction: Add the sodium ascorbate solution to the reaction flask, followed by the dropwise addition of the copper sulfate solution. The solution may turn a pale yellow/green color.

  • Monitoring: Seal the flask under a nitrogen atmosphere and stir vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting azide is consumed (typically 4-12 hours).

  • Workup: Once complete, dilute the reaction mixture with water and extract three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is often pure enough for the next step but can be purified by silica gel chromatography if necessary.

Protocol B: Oxidation to 1-(Cyclohexylmethyl)-1H-1,2,3-triazole-4-carbaldehyde

This protocol utilizes the widely successful manganese dioxide oxidation.[3]

  • Setup: To a 250 mL round-bottom flask, add the crude (1-(cyclohexylmethyl)-1H-1,2,3-triazol-4-yl)methanol (1.0 eq.) and dissolve it in dichloromethane (DCM) or chloroform (approx. 0.1 M).

  • Oxidant Addition: Add activated manganese dioxide (MnO₂) (5-10 eq. by weight). The quality of the MnO₂ is critical; use a freshly opened or activated commercial source.

  • Reaction: Stir the resulting black suspension vigorously at room temperature. The reaction is heterogeneous, so efficient stirring is essential.

  • Monitoring: Monitor the reaction progress carefully by TLC, observing the disappearance of the starting alcohol and the appearance of the more nonpolar aldehyde product. The reaction can take anywhere from 6 to 48 hours depending on the activity of the MnO₂. If the reaction stalls, an additional portion of MnO₂ can be added.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂ solids. Wash the filter cake thoroughly with additional DCM.

  • Purification: Combine the filtrates and concentrate under reduced pressure. Purify the resulting crude aldehyde by silica gel column chromatography (using an eluent system like Hexane/Ethyl Acetate, potentially with 0.5% triethylamine as described in the troubleshooting guide) to yield the pure product.

Section 5: Comparison of Oxidation Methods

The choice of oxidant is a critical parameter for maximizing yield in the final step. Below is a summary of common reagents used for similar transformations.

Oxidizing AgentTypical ConditionsAvg. YieldAdvantagesDisadvantages
Manganese Dioxide (MnO₂)[3] DCM or CHCl₃, RT, 6-48h80-95%Highly selective, simple filtration workup, mild conditions.Heterogeneous (requires vigorous stirring), variable reactivity based on source.
2-Iodoxybenzoic Acid (IBX)[3] DMSO or EtOAc, RT, 2-6h75-90%Fast reaction times, commercially available.IBX is insoluble in many organic solvents; can be explosive upon impact or heating.
Dess-Martin Periodinane (DMP) DCM, RT, 1-4h80-92%Fast, reliable, homogeneous reaction.Reagent is expensive, moisture-sensitive, and can be explosive at high temperatures.
Chromium-based (e.g., PCC, PDC) DCM, RT, 2-8h65-85%Effective and well-established.Highly toxic and carcinogenic; generates hazardous waste, making it less desirable.

Recommendation: For both safety and efficacy, Manganese Dioxide (MnO₂) is the superior choice for this specific oxidation on a research and development scale.

Section 6: Troubleshooting Logic Flow

G Start Low Overall Yield Check_Oxidation Is the oxidation step yield >80%? Start->Check_Oxidation Check_CuAAC Is the CuAAC step yield >90%? Check_Oxidation->Check_CuAAC Yes Troubleshoot_Oxidation Troubleshoot Oxidation: 1. Use fresh, activated MnO₂. 2. Ensure anhydrous conditions. 3. Increase stir rate. Check_Oxidation->Troubleshoot_Oxidation No Troubleshoot_CuAAC Troubleshoot CuAAC: 1. Deoxygenate solvent thoroughly. 2. Check starting material purity. 3. Add a Cu(I) stabilizing ligand (TBTA). Check_CuAAC->Troubleshoot_CuAAC No Purification_Issue Review Purification: 1. Use Et₃N-treated silica. 2. Check for product loss during workup/extraction. Check_CuAAC->Purification_Issue Yes

Figure 2: A logical flow for troubleshooting low yield issues.

References

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. [Link]

  • Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on solid phase:[4][5][9]-triazoles by regiospecific copper(i)-catalyzed 1,3-dipolar cycloadditions of terminal alkynes to azides. The Journal of Organic Chemistry, 67(9), 3057-3064. [Link]

  • Li, Y., et al. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules, 28(8), 3379. [Link]

  • Djukic, B., et al. (2015). Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry" Coppercatalyzed Azide-alkyne Cycloadditions. Letters in Organic Chemistry, 12(10), 706-711. [Link]

  • Frantz, D. E., Fässler, R., & Carreira, E. M. (2000). Facile Enantioselective Synthesis of Propargylic Alcohols by Direct Addition of Terminal Alkynes to Aldehydes. Journal of the American Chemical Society, 122(8), 1806-1807. [Link]

  • Organic Chemistry Portal. Synthesis of 1,2,3-Triazoles. [Link]

  • de Mol, E., et al. (2021). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. Molecules, 26(24), 7475. [Link]

  • Priya, R., et al. (2017). One-pot four-component domino strategy for the synthesis of novel spirooxindole–pyrrolidine/pyrrolizidine-linked 1,2,3-triazole conjugates. ResearchGate. [Link]

  • Chauhan, P., & Chimni, S. S. (2020). Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. Catalysts, 10(1), 10. [Link]

  • Hein, C. D., Liu, X. M., & Wang, D. (2008). Click-chemistry, a powerful tool for pharmaceutical sciences. Pharmaceutical research, 25(10), 2216-2230. [Link]

  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-catalyzed azide-alkyne cycloaddition for bioconjugation. Current protocols in chemical biology, 3(4), 153-162. [Link]

  • Bock, V. D., Hiemstra, H., & van Maarseveen, J. H. (2006). CuI-Catalyzed Alkyne–Azide “Click” Cycloadditions from a Mechanistic and Synthetic Perspective. European Journal of Organic Chemistry, 2006(1), 51-68. [Link]

  • de Mol, E., et al. (2021). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. Molecules, 26(24), 7475. [Link]

  • Li, Y., et al. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules, 28(8), 3379. [Link]

  • Google Patents. (1998).
  • Rodionov, V. O., Fokin, V. V., & Finn, M. G. (2005). Mechanism of the ligand-free CuI-catalyzed azide-alkyne cycloaddition reaction. Angewandte Chemie International Edition, 44(15), 2210-2215. [Link]

  • Li, Y., et al. (2022). Design and Optimization of 1H-1,2,3-Triazole-4-carboxamides as Novel, Potent, and Selective Inverse Agonists and Antagonists of PXR. Journal of Medicinal Chemistry, 65(24), 16457-16472. [Link]

  • McKay, C. S., & Finn, M. G. (2014). Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions. Chemistry – A European Journal, 20(43), 13844-13851. [Link]

  • González-Calderón, D., et al. (2020). Synthesis of 1,2,3-Triazoles from Alkyne-Azide Cycloaddition Catalyzed by a Bio-Reduced Alkynylcopper (I) Complex. Molecules, 25(22), 5348. [Link]

  • Google Patents. (1981).
  • Siddiqui, N., et al. (2015). Recent advances in the synthesis of triazole derivatives. Afinidad, 72(569). [Link]

  • Li, Y., et al. (2022). Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR. PMC. [Link]

  • Zhang, S., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 1075775. [Link]

  • Browne, E. J. (1971). N-Unsubstituted 1,2,4-Triazole-3-carbaldehydes. Australian Journal of Chemistry, 24(2), 393. [Link]

  • Shteingarts, V. D., et al. (2007). Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. Pharmaceutical Chemistry Journal, 41(1), 1-5. [Link]

  • Al-Masoudi, N. A., et al. (2014). Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring. Journal of Chemical and Pharmaceutical Research, 6(7), 1957-1964. [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2019). Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings. Oriental Journal of Chemistry, 35(1), 225-231. [Link]

  • Al-Juboori, A. M. A., & Al-Masoudi, W. A. M. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Egyptian Journal of Chemistry, 65(1), 255-262. [Link]

  • Bhat, M. A., et al. (2010). Synthesis of some pyridyl and cyclohexyl substituted 1,2,4 triazole, 1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives. European Journal of Chemistry, 7(4), 1493-1498. [Link]

Sources

Preventing auto-oxidation of 1-(cyclohexylmethyl)-1H-1,2,3-triazole-4-carbaldehyde during storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 1-(cyclohexylmethyl)-1H-1,2,3-triazole-4-carbaldehyde. This document provides in-depth troubleshooting and best practices for researchers, scientists, and drug development professionals to prevent its auto-oxidation during storage and handling. The inherent reactivity of the aldehyde functional group makes this molecule susceptible to degradation, which can compromise experimental integrity and product shelf-life.

Frequently Asked Questions (FAQs)

Q1: My stock of 1-(cyclohexylmethyl)-1H-1,2,3-triazole-4-carbaldehyde is showing signs of degradation. What is happening?

A1: The primary degradation pathway for aldehydes is auto-oxidation.[1][2] This is a free-radical chain reaction where atmospheric oxygen reacts with the aldehyde to form a carboxylic acid.[3][4] The process is often initiated by light, heat, or the presence of metal ion impurities.[5][6] While the 1,2,3-triazole ring is generally a stable aromatic system, the aldehyde group remains a reactive site.[7][8][9][10]

The auto-oxidation of aldehydes proceeds through a well-established radical-chain mechanism.[3][11] Initially, a radical initiator abstracts a hydrogen atom from the aldehyde, forming an acyl radical. This radical then reacts with oxygen to create a peroxy radical, which can subsequently abstract a hydrogen from another aldehyde molecule, propagating the chain reaction and forming a peroxy acid. The peroxy acid can then oxidize another aldehyde molecule, ultimately yielding two molecules of carboxylic acid.

Q2: What are the tell-tale signs of aldehyde degradation?

A2: Degradation of your aldehyde sample can manifest in several ways:

  • Appearance of Precipitates: Polymerization, another common degradation pathway for aldehydes, can lead to the formation of solid precipitates.[1]

  • Change in Color: The development of a yellowish tint or other color changes can indicate the formation of degradation products.

  • Analytical Discrepancies: In chromatographic analyses like HPLC, degradation may appear as reduced peak area for the target aldehyde, the emergence of new peaks corresponding to impurities, or shifts in retention time.[1]

Q3: How does the 1,2,3-triazole ring influence the stability of the aldehyde?

A3: The 1,2,3-triazole ring is an electron-withdrawing aromatic heterocycle. This electronic property can influence the reactivity of the adjacent aldehyde group. While the triazole ring itself is highly stable and resistant to oxidation and reduction, its electron-withdrawing nature may slightly destabilize the aldehyde group, making it more susceptible to nucleophilic attack and potentially influencing the rate of auto-oxidation.[9][10] However, the primary driver of degradation remains the inherent reactivity of the aldehyde functional group.

Troubleshooting Guide: Preventing Auto-Oxidation

If you are observing degradation of your 1-(cyclohexylmethyl)-1H-1,2,3-triazole-4-carbaldehyde, the following troubleshooting steps and preventative measures should be implemented.

Issue: Compound Degradation During Storage

Root Cause: Exposure to atmospheric oxygen, light, and elevated temperatures.

Solution: Implement a multi-faceted storage strategy to minimize exposure to these elements.

Recommended Storage Conditions
ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of chemical reactions, including oxidation.[1]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen, a key reactant in auto-oxidation.[5]
Container Amber Glass Vial with Secure CapProtects from light which can catalyze oxidation and prevents air ingress.[5]
Handling Minimize HeadspaceReduces the amount of oxygen available in the vial.
Experimental Protocol: Inert Atmosphere Storage

This protocol details the steps for safely storing your aldehyde under an inert atmosphere.

Materials:

  • 1-(cyclohexylmethyl)-1H-1,2,3-triazole-4-carbaldehyde

  • Amber glass vial with a PTFE-lined cap

  • Source of dry Argon or Nitrogen gas with a regulator and needle adapter

  • Schlenk line or a similar manifold for inert gas handling (optional, but recommended)

  • Parafilm® or other sealing tape

Procedure:

  • Preparation: If the aldehyde is a solid, gently crush any large crystals to ensure a uniform consistency. For liquids, no preparation is needed.

  • Transfer: Quickly transfer the desired amount of the aldehyde into a clean, dry amber glass vial.

  • Inerting: Insert a needle connected to the inert gas line into the vial's headspace, ensuring the needle tip is above the compound. Insert a second, shorter needle to act as a vent.

  • Purging: Gently flush the headspace with the inert gas for 1-2 minutes. This will displace the air.

  • Sealing: Remove the vent needle first, followed by the gas inlet needle. Immediately and tightly cap the vial.

  • Reinforcement: For long-term storage, wrap the cap and neck of the vial with Parafilm® to provide an additional barrier against moisture and air.[5]

  • Labeling: Clearly label the vial with the compound name, date of storage, and a note indicating it is under an inert atmosphere.

  • Storage: Place the sealed vial in a refrigerator at the recommended temperature.

Issue: Rapid Degradation After Opening a New Bottle

Root Cause: Repeated exposure to air and moisture each time the container is opened.

Solution: Aliquoting the compound into smaller, single-use vials upon receipt.

Workflow for Aliquoting Air-Sensitive Compounds

Aliquoting_Workflow cluster_prep Preparation cluster_transfer Inert Transfer cluster_storage Storage Start Receive Bulk Compound Prep_Vials Prepare & Label Small, Amber Vials Start->Prep_Vials Glovebox Work in Glovebox or under Inert Gas Flow Prep_Vials->Glovebox Aliquot Dispense Compound into Vials Glovebox->Aliquot Purge_Seal Purge Headspace & Seal Tightly Aliquot->Purge_Seal Store Store at 2-8°C Purge_Seal->Store End Use One Aliquot at a Time Store->End

Caption: Workflow for aliquoting air-sensitive aldehydes.

Q4: Can I use antioxidants to stabilize my aldehyde?

A4: Yes, the addition of a radical-scavenging antioxidant is a highly effective method to inhibit the auto-oxidation chain reaction.

Common Antioxidants for Aldehyde Stabilization
AntioxidantTypical Concentration (w/w)Mechanism of Action
Butylated Hydroxytoluene (BHT) 0.01 - 0.1%A phenolic antioxidant that donates a hydrogen atom to peroxy radicals, terminating the oxidation chain.[12]
alpha-Tocopherol (Vitamin E) 0.01 - 0.1%A natural phenolic antioxidant that functions similarly to BHT.[12]
Hydroquinone 0.01 - 0.05%An effective radical scavenger, often used for stabilizing monomers and other reactive compounds.

Note: The choice and concentration of antioxidant should be carefully considered, as it may interfere with downstream applications. Always run a small-scale compatibility test if you are unsure.

Experimental Protocol: Stabilization with an Antioxidant

This protocol describes how to prepare a stabilized stock solution of your aldehyde.

Materials:

  • 1-(cyclohexylmethyl)-1H-1,2,3-triazole-4-carbaldehyde

  • Anhydrous, peroxide-free solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Antioxidant (e.g., BHT)

  • Volumetric flask

  • Magnetic stirrer and stir bar

Procedure:

  • Solution Preparation: In a volumetric flask, dissolve the desired amount of the aldehyde in the chosen anhydrous solvent.

  • Antioxidant Addition: Calculate the required amount of BHT to achieve a final concentration of 0.05% (w/w) relative to the aldehyde. Add the BHT to the solution.

  • Dissolution: Stir the mixture until the BHT is completely dissolved.

  • Storage: Transfer the stabilized solution to an amber glass vial, purge with an inert gas as described previously, seal, and store at 2-8°C.

Q5: Are there any solvents I should avoid for storage?

A5: Avoid using solvents that can readily form peroxides, such as older bottles of diethyl ether or tetrahydrofuran (THF), as these peroxides can initiate the auto-oxidation of the aldehyde.[13] Additionally, protic solvents like ethanol can react with aldehydes to form hemiacetals.[14] While this can be a method of protection, it reversibly alters the chemical nature of your compound. If you need the aldehyde in its free form, storage in a dry, aprotic solvent or as a neat solid is preferable.

Summary of Best Practices

To ensure the long-term stability of 1-(cyclohexylmethyl)-1H-1,2,3-triazole-4-carbaldehyde, a combination of the following strategies is recommended:

  • Cold Storage: Always store at 2-8°C.[1]

  • Inert Atmosphere: Store under a blanket of argon or nitrogen.[5]

  • Light Protection: Use amber vials to prevent photo-initiated oxidation.[5]

  • Aliquoting: Divide bulk quantities into smaller, single-use portions.

  • Antioxidant Use: For solutions, consider adding a radical scavenger like BHT.[12]

By implementing these protocols, you can significantly extend the shelf-life and maintain the purity of your 1-(cyclohexylmethyl)-1H-1,2,3-triazole-4-carbaldehyde, ensuring the reliability and reproducibility of your experimental results.

References

  • BenchChem. (n.d.). A Comparative Guide to the In Vitro and In Vivo Stability of 1,2,3-Triazole Derivatives.
  • ResearchGate. (n.d.). Radical-chain mechanism for aldehyde autoxidation.
  • BenchChem. (n.d.). Best practices for handling and storing volatile aldehyde standards.
  • RSC Publishing. (n.d.). Light-induced autoxidation of aldehydes to peracids and carboxylic acids.
  • ACS Publications. (2026, January 5). Research Progress of 1,2,3-Triazole Derivatives in Pesticide Discovery.
  • ResearchGate. (n.d.). The autoxidation of aldehydes.
  • PMC. (2022, April 25). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications.
  • ACS Publications. (2022, January 25). Mechanistic Insights into the Aerobic Oxidation of Aldehydes: Evidence of Multiple Reaction Pathways during the Liquid Phase Oxidation of 2-Ethylhexanal.
  • MDPI. (2021, December 21). An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces.
  • ResearchGate. (n.d.). Synthesis of Thermally Stable Energetic 1,2,3-Triazole Derivatives.
  • PMC. (n.d.). Detoxification of aldehydes by histidine-containing dipeptides: from chemistry to clinical implications.
  • BenchChem. (n.d.). Technical Support Center: Storage and Handling of Decyl Aldehyde-d2.
  • groups.io. (2019, October 30). To stabilize aldehydes ....?
  • PMC. (n.d.). Survey on Antioxidants Used as Additives to Improve Biodiesel's Stability to Degradation through Oxidation.
  • BenchChem. (n.d.). Application Notes & Protocols: Safe Handling and Storage of Novel Heterocyclic Compounds.
  • NC State University Libraries. (n.d.). 19.3 Oxidation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.
  • Waters Help Center. (n.d.). Sep-Pak XPoSure Aldehyde Sampler.
  • Sigma-Aldrich. (n.d.). Handling Air-Sensitive Reagents Technical Bulletin AL-134.
  • Preprints.org. (2023, February 6). Oxidation of Aldehydes used as Food Aditives by Peroxinitrite: Organoleptic/Antoixidant Properties.
  • Semantic Scholar. (2023, March 17). Oxidation of Aldehydes Used as Food Additives by Peroxynitrite.
  • Pell Wall Blog. (2013, February 7). Aldehydes: identification and storage.
  • Queensland Government. (n.d.). Safety Alert - Dangers of prolonged storage of 'time sensitive' chemicals.
  • Beilstein Journals. (2013, April 8). Reductions of aldehydes and ketones with a readily available N-heterocyclic carbene borane and acetic acid.
  • MDPI. (2024, January 12). The Use of an Antioxidant Enables Accurate Evaluation of the Interaction of Curcumin on Organic Anion-Transporting Polypeptides 4C1 by Preventing Auto-Oxidation.
  • MDPI. (2020, November 13). Heterocyclic Aldehydes Based on Thieno[3,2-b]thiophene Core: Synthesis and Preliminary Studies as Ion Optical Chemosensors.
  • ResearchGate. (2025, October 12). The Use of an Antioxidant Enables Accurate Evaluation of the Interaction of Curcumin on Organic Anion-Transporting Polypeptides 4C1 by Preventing Auto-Oxidation.
  • PMC. (2022, December 8). Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR.
  • Beilstein Journals. (2025, October 8). Switchable pathways of multicomponent heterocyclizations of 5-amino-1,2,4-triazoles with salicylaldehydes and pyruvic acid.
  • ResearchGate. (2024, February 29). Synthetic 1,2,4-triazole-3-Carboxamides Induce Cell Cycle Arrest and Apoptosis in Leukemia Cells.

Sources

Optimizing CuAAC catalyst loading for 1-(cyclohexylmethyl)-1H-1,2,3-triazole-4-carbaldehyde preparation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 1-(cyclohexylmethyl)-1H-1,2,3-triazole-4-carbaldehyde via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and a validated experimental protocol to guide researchers, scientists, and drug development professionals. Our approach is grounded in mechanistic principles to empower you to not only solve immediate experimental challenges but also to strategically optimize your reaction for yield, purity, and scalability.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis. Each answer provides a causal explanation and a step-by-step solution.

Question 1: My reaction shows very low to no conversion, and TLC/LC-MS analysis indicates only starting materials are present. What is the primary cause and how do I fix it?

Answer: This is the most common issue encountered in CuAAC reactions and almost always points to a problem with the catalytic system, specifically the availability of the active Cu(I) species. The Cu(I) catalyst is prone to oxidation to the catalytically inactive Cu(II) state, especially in the presence of oxygen.[1][2]

Causality and Solution Pathway:

  • Inactivation by Oxygen: The active Cu(I) catalyst is readily oxidized by atmospheric oxygen.[3] The use of a reducing agent, typically sodium ascorbate, is essential to regenerate Cu(I) from any Cu(II) species formed in situ.[2][3][4]

    • Solution:

      • Deoxygenate Solvents: Before use, thoroughly degas your reaction solvents (e.g., a t-BuOH/water mixture) by sparging with an inert gas like argon or nitrogen for 15-30 minutes.[3]

      • Use Fresh Reducing Agent: Prepare your sodium ascorbate stock solution fresh for each reaction.[3] An older solution may have degraded and lost its reducing power.

      • Maintain Inert Atmosphere: Conduct the entire reaction under a positive pressure of nitrogen or argon.[3]

  • Insufficient or Inactive Catalyst: The catalyst loading might be too low for your specific substrates, or the copper source may be of poor quality.

    • Solution:

      • Optimize Catalyst Loading: While typical loadings range from 0.05 to 5 mol%, you may need to systematically increase the concentration.[4][5][6] An optimal starting point for this synthesis is 1-2 mol% of the copper source (e.g., CuSO₄·5H₂O).[4]

      • Verify Reagents: Ensure your copper(II) sulfate and sodium ascorbate are of high purity.

  • Ligand Issues: The ligand stabilizes the Cu(I) catalyst and accelerates the reaction.[7] An incorrect ligand-to-copper ratio or an inappropriate ligand can lead to poor results.[3]

    • Solution:

      • Check Ligand:Copper Ratio: The optimal ratio is typically between 1:1 and 5:1.[3] For challenging reactions or those with sensitive functional groups, a higher ratio (e.g., 5:1) is often beneficial to protect the catalyst.[3][7]

      • Choose the Right Ligand: For reactions in aqueous solvent mixtures, a water-soluble ligand like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) is highly recommended.[8]

Question 2: My reaction is working, but I am isolating a significant amount of a side product, which I suspect is a diyne resulting from alkyne homocoupling. How can I suppress this?

Answer: The formation of a diyne byproduct is a classic sign of Glaser coupling, a common side reaction in CuAAC chemistry.[3][9] This oxidative homocoupling of your alkyne starting material (propynal or its equivalent) is promoted by the presence of oxygen and is competitive with the desired cycloaddition pathway.[3]

Causality and Solution Pathway:

  • Oxygen-Mediated Side Reaction: Glaser coupling is fundamentally an oxidative process that consumes your alkyne and deactivates the catalyst.

    • Solution: Rigorous exclusion of oxygen is the most effective preventative measure. Implement the deoxygenation procedures described in Question 1 (sparging solvents, maintaining an inert atmosphere).[3]

  • Insufficient Reduction/Stabilization: If the concentration of the reducing agent is too low or the Cu(I) catalyst is not adequately protected by a ligand, the equilibrium can shift towards the oxidative side reaction.

    • Solution:

      • Ensure a sufficient excess of sodium ascorbate is used (typically 5-10 equivalents relative to the copper catalyst).[10]

      • Utilize a stabilizing ligand like THPTA or BTTAA, which not only accelerates the desired reaction but also protects the Cu(I) center from oxidative pathways.[7][8] A ligand-to-copper ratio of up to 5:1 can be crucial.[3]

Question 3: The reaction starts but appears to stall before reaching completion, even after an extended time. What factors could be causing this sluggishness?

Answer: A stalling reaction often indicates gradual catalyst deactivation or suboptimal reaction conditions that do not favor a high turnover frequency.

Causality and Solution Pathway:

  • Gradual Catalyst Oxidation: Even with initial precautions, slow oxygen ingress over a long reaction time can deplete the active Cu(I) pool.

    • Solution: If the reaction is running for an extended period (>12 hours), consider a second, small addition of freshly prepared sodium ascorbate to regenerate the catalyst.

  • Suboptimal Temperature: While many CuAAC reactions proceed efficiently at room temperature, some substrate combinations benefit from gentle heating.[4][11]

    • Solution: Try increasing the reaction temperature to 35-40 °C. Monitor the reaction progress by TLC or LC-MS to see if the rate increases. For particularly stubborn reactions, microwave irradiation can sometimes be effective at reducing reaction times.[1][4]

  • Inhibitory Interactions: In some cases, high concentrations of the alkyne or certain solvents can inhibit the catalyst.[10][12]

    • Solution: Ensure the alkyne concentration is within a reasonable range (e.g., < 5 mM for some catalyst systems).[10] The choice of solvent can also be critical; DMSO-rich solvents may require different ligand considerations than aqueous media.[12] For the target synthesis, a mixture of t-BuOH and water is a well-established and generally non-inhibitory system.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow start Low Yield or No Reaction cat_check Is the Catalyst System Active? start->cat_check reagent_check Are Reagents Pure & Stoichiometry Correct? start->reagent_check side_prod Side Product Observed? (e.g., Diyne) start->side_prod sol_inert Solution: 1. Degas Solvents 2. Use Inert Atmosphere (N2/Ar) 3. Use Fresh Na-Ascorbate cat_check->sol_inert Check O2 Exclusion sol_cat Solution: 1. Increase Catalyst Loading (1-5 mol%) 2. Optimize Ligand:Cu Ratio (1:1 to 5:1) cat_check->sol_cat Check Loading/Ratio sol_reagent Solution: 1. Purify Starting Materials 2. Verify Azide:Alkyne Ratio (1:1.1) reagent_check->sol_reagent sol_glaser Primary Cause: Glaser Coupling Solution: Rigorously Exclude O2 side_prod->sol_glaser

Caption: A logical workflow for diagnosing and solving common issues in CuAAC reactions.

Frequently Asked Questions (FAQs)

Question 1: What are the optimal ratios and concentrations for the key reaction components?

Answer: Optimizing stoichiometry is crucial for maximizing yield and minimizing side reactions. While every substrate pair can have a unique optimum, the following table provides a robust and validated starting point for the synthesis of 1-(cyclohexylmethyl)-1H-1,2,3-triazole-4-carbaldehyde.

ComponentRecommended Ratio / ConcentrationRationale & Key Considerations
Azide:Alkyne 1 : 1.1 to 1 : 1.2A slight excess of the alkyne (propynal) can help drive the reaction to completion. However, a large excess should be avoided as it can promote homocoupling.[3]
Cu(II) Source (CuSO₄) 1 - 2 mol% (relative to azide)This range typically provides a good balance between reaction rate and cost. Higher loadings (>5 mol%) rarely improve yields and can complicate purification.[5]
Reducing Agent (Sodium Ascorbate) 5 - 10 mol% (relative to azide)A 5-fold excess relative to the copper catalyst is critical to maintain the Cu(I) oxidation state.[3][10] Should always be prepared fresh.
Ligand:Copper 1:1 to 5:1A higher ratio (e.g., 5:1) is often recommended to stabilize the catalyst, accelerate the reaction, and prevent oxidative damage, especially in complex systems.[3][7]
Solvent Concentration 0.1 - 0.5 M (of limiting reagent)Running the reaction too dilute can slow down the rate, while very high concentrations can lead to solubility issues or side reactions.

Question 2: How do I choose the best ligand for my reaction?

Answer: The ligand is arguably the most important component for optimization after the copper source itself. Its primary roles are to stabilize the Cu(I) oxidation state against disproportionation and oxidation and to accelerate the cycloaddition rate.[7][13]

  • For Aqueous/Protic Media: For reactions run in water or alcohol/water mixtures (like t-BuOH/H₂O), a water-soluble ligand is essential.

    • THPTA (tris(3-hydroxypropyltriazolylmethyl)amine): An excellent, highly water-soluble ligand that stabilizes Cu(I) effectively without requiring organic co-solvents.[8]

    • BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid): A newer generation ligand known to dramatically accelerate reaction rates and suppress cytotoxicity, making it ideal for bioconjugation but also highly effective in general synthesis.[8]

  • For Organic Solvents:

    • TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine): One of the first and most widely used ligands, though its solubility in water is poor.[8][14] It is highly effective in organic solvents like THF, DMF, or DMSO.

For the synthesis of 1-(cyclohexylmethyl)-1H-1,2,3-triazole-4-carbaldehyde in a recommended t-BuOH/water system, THPTA is the preferred choice.

Question 3: How can I monitor the reaction's progress effectively?

Answer: Real-time reaction monitoring is key to determining the endpoint and preventing the formation of degradation products from unnecessarily long reaction times.

  • Thin-Layer Chromatography (TLC): This is the simplest and most common method. Spot the reaction mixture alongside your starting azide and alkyne. The product, being more polar, will typically have a lower Rf value than the starting materials. A stain (like potassium permanganate) may be necessary for visualization.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. It allows you to track the disappearance of starting material peaks and the appearance of the product peak, confirming its identity by its mass-to-charge ratio (m/z).[11]

  • Benchtop NMR: For more detailed kinetic analysis or mechanistic studies, real-time monitoring using benchtop NMR systems is a powerful, albeit less common, technique.[15][16]

Optimized Experimental Protocol

This protocol provides a step-by-step method for the synthesis of 1-(cyclohexylmethyl)-1H-1,2,3-triazole-4-carbaldehyde, incorporating best practices discussed above. The synthesis proceeds from cyclohexylmethyl azide and propynal.

Materials:

  • Cyclohexylmethyl azide

  • Propynal (or a stable equivalent like 3,3-diethoxypropyne, which will require a subsequent deprotection step)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • tert-Butanol (t-BuOH)

  • Deionized water

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reagent Preparation:

    • In a flask, dissolve cyclohexylmethyl azide (1.0 equiv.) and propynal (1.1 equiv.) in a 1:1 mixture of t-BuOH and deionized water (to achieve a final concentration of ~0.2 M).

    • Sparge the solution with argon or nitrogen for 20 minutes to deoxygenate.

  • Catalyst Premix Preparation:

    • In a separate small vial, dissolve CuSO₄·5H₂O (0.02 equiv.) and THPTA (0.025 equiv., 1.25 equiv. relative to Cu) in a small amount of deionized water. The solution should turn light blue.

  • Reaction Initiation:

    • Add the catalyst premix from the vial to the stirring solution of azide and alkyne under an inert atmosphere.

    • In another vial, prepare a fresh solution of sodium ascorbate (0.10 equiv.) in a minimum amount of deionized water.

    • Add the sodium ascorbate solution dropwise to the main reaction flask. The reaction mixture may turn from light blue to a pale yellow or colorless solution.

  • Reaction Monitoring:

    • Allow the reaction to stir at room temperature.

    • Monitor the progress every 1-2 hours using TLC (e.g., in 30% Ethyl Acetate/Hexanes) or LC-MS until the starting azide has been completely consumed. Reactions are typically complete within 4-12 hours.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with water and extract three times with dichloromethane (DCM).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 1-(cyclohexylmethyl)-1H-1,2,3-triazole-4-carbaldehyde.

References

  • Most used CuAAC reaction ligands. | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE) - PMC. Available at: [Link]

  • Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation - Catalysis Science & Technology (RSC Publishing). Available at: [Link]

  • Reagent of the month – Polytriazole ligands for the copper catalysed alkyne–azide cycloaddition (CuAAC) - SigutLabs. Available at: [Link]

  • Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation - PMC. Available at: [Link]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC. Available at: [Link]

  • Side reactions of macromonomers under CuAAC condition. - ResearchGate. Available at: [Link]

  • Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE) | ACS Measurement Science Au. Available at: [Link]

  • Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC. Available at: [Link]

  • Sustainable Construction of Heterocyclic 1,2,3-Triazoles by Strict Click [3+2] Cycloaddition Reactions Between Azides and Alkynes on Copper/Carbon in Water - Frontiers. Available at: [Link]

  • Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC. Available at: [Link]

  • Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC. Available at: [Link]

  • The copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) “click” reaction and its applications. An overview | Request PDF - ResearchGate. Available at: [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. Available at: [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC. Available at: [Link]

  • New Methods for Synthesis of 1,2,3-Triazoles: A Review. Available at: [Link]

  • Optimization of the conditions for CuAAC reaction - ResearchGate. Available at: [Link]

  • Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC. Available at: [Link]

  • Base and additive free click chemistry strategy to accomplish the synthesis of amalgamated pyrazolo-triazole heterocyclic - Growing Science. Available at: [Link]

  • General procedure for the click reactions - NSF PAR. Available at: [Link]

  • Versatile Synthetic Platform for 1,2,3-Triazole Chemistry - Semantic Scholar. Available at: [Link]

  • 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles - ResearchGate. Available at: [Link]

  • 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles - MDPI. Available at: [Link]

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Overcoming solubility issues of 1-(cyclohexylmethyl)-1H-1,2,3-triazole-4-carbaldehyde in aqueous media

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the Solubility Challenges of a Novel Triazole Aldehyde

Welcome, researchers. This guide is designed to provide expert-level technical support for addressing the anticipated poor aqueous solubility of 1-(cyclohexylmethyl)-1H-1,2,3-triazole-4-carbaldehyde. The molecular structure, characterized by a bulky, lipophilic cyclohexylmethyl group appended to a more polar triazole-carbaldehyde core, presents a classic formulation challenge. The nonpolar character of the cyclohexyl group is expected to dominate, leading to limited solubility in aqueous media, which is a critical barrier for a wide range of biological assays and preclinical development.

This document provides a logical, stepwise approach to systematically overcome these solubility issues. We will explore various formulation strategies, from simple co-solvent systems to more complex excipient-based approaches, explaining the scientific principles behind each method. Our goal is to empower you with the knowledge to not only solve the immediate problem but also to develop a robust and reproducible formulation suitable for your specific experimental needs.

Frequently Asked Questions (FAQs)

Q1: Why is my 1-(cyclohexylmethyl)-1H-1,2,3-triazole-4-carbaldehyde not dissolving in my aqueous buffer (e.g., PBS, TRIS)?

A: The molecular structure of your compound possesses conflicting solubility characteristics. The large cyclohexylmethyl group is highly nonpolar (hydrophobic), which significantly limits its ability to form favorable interactions with polar water molecules. While the 1,2,3-triazole ring and the carbaldehyde group offer some polarity and potential for hydrogen bonding, their contribution is insufficient to overcome the dominant hydrophobic nature of the molecule. This imbalance leads to low aqueous solubility.

Q2: I initially dissolved my compound in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. What is happening?

A: This is a common phenomenon known as "antisolvent precipitation." Your compound is highly soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO). However, when this concentrated DMSO stock is introduced into a large volume of an aqueous buffer (the "antisolvent"), the overall solvent environment becomes predominantly aqueous. The compound can no longer stay in solution at this lower DMSO concentration and crashes out. The key is to ensure the final concentration of the organic co-solvent in your assay is high enough to maintain solubility but low enough to not interfere with your experiment.

Q3: What is the maximum percentage of DMSO I can use in my cell-based assay?

A: As a general rule, the final concentration of DMSO in most cell-based assays should be kept below 0.5% (v/v), and ideally at or below 0.1%, to minimize solvent-induced artifacts and cytotoxicity. However, this tolerance is highly cell-line dependent. It is imperative to run a vehicle control experiment where you expose your cells to the same final concentration of DMSO (or other co-solvents) that you intend to use for your compound, to ensure the solvent itself does not impact the biological outcome.

Q4: Can adjusting the pH of my buffer help improve solubility?

A: For this specific molecule, pH adjustment is unlikely to have a significant effect. The 1-(cyclohexylmethyl)-1H-1,2,3-triazole-4-carbaldehyde lacks readily ionizable functional groups (like carboxylic acids or primary amines) within the typical physiological pH range (approx. 4-8). Therefore, altering the pH will not convert the molecule into a more soluble salt form.

Troubleshooting Guide: A Stepwise Approach to Solubilization

This section provides a systematic workflow for identifying an appropriate solvent system for your compound. We will start with the simplest methods and progress to more complex formulations.

Workflow for Solubility Optimization

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Co-Solvent System cluster_2 Phase 3: Excipient-Based Formulation A Prepare 10 mg/mL Stock in 100% DMSO B Test Dilution in Aqueous Buffer (e.g., 1:100 in PBS) A->B C Observe for Precipitation B->C D Precipitation Occurs? YES C->D Proceed if Issue Persists E Identify Max Tolerated Co-Solvent % in Assay D->E F Test Binary/Ternary Co-Solvent Systems (DMSO, Ethanol, PEG 400) E->F G Solubility Achieved? NO F->G K Final Formulation Achieved F->K Solubility Achieved? YES H Evaluate Surfactants (e.g., Tween® 80, Kolliphor® EL) G->H I Evaluate Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) G->I J Optimize Excipient Concentration H->J I->J J->K

Caption: Systematic workflow for troubleshooting solubility issues.

Issue 1: Compound Precipitates from DMSO Stock Upon Aqueous Dilution

Root Cause Analysis: The percentage of the organic co-solvent in the final aqueous solution is too low to maintain the compound's solubility (antisolvent effect).

Solutions:

  • Optimize Co-Solvent Concentration (First-Line Approach):

    • Principle: By using a co-solvent, you are creating a solvent mixture that has a polarity intermediate between water and the pure organic solvent. This "polarity tuning" can be sufficient to dissolve moderately hydrophobic compounds. Polyethylene glycol 400 (PEG 400), for example, is a water-miscible polymer that is less harsh on cells than DMSO.

    • Protocol:

      • Determine the maximum allowable concentration of various solvents (e.g., DMSO, Ethanol, PEG 400) for your specific assay by running vehicle controls.

      • Prepare a high-concentration stock solution of your compound in 100% of the chosen co-solvent.

      • Instead of diluting directly into a pure aqueous buffer, dilute your stock into a buffer that has been pre-mixed with the co-solvent, ensuring the final co-solvent concentration remains constant and at the tolerable limit.

  • Employ a Ternary Co-Solvent System:

    • Principle: Sometimes, a combination of co-solvents can achieve higher solubility than a single co-solvent alone. A common research-grade formulation is a mixture of DMSO, a surfactant like Tween® 80, and water.

    • Example Formulation:

      • 10% DMSO

      • 25% PEG 400

      • 65% Saline

Issue 2: Co-Solvent Systems are Insufficient or Incompatible with the Assay

Root Cause Analysis: The compound is highly lipophilic, and the required concentration of organic co-solvent for solubility exceeds the tolerance of the biological system.

Solutions:

  • Utilize Cyclodextrins for Inclusion Complexation:

    • Expertise & Causality: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. The nonpolar cyclohexylmethyl group of your compound can become encapsulated within this hydrophobic core, forming an "inclusion complex." This complex has a water-soluble exterior, effectively masking the hydrophobic part of your molecule and dramatically increasing its apparent aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used due to their high water solubility and low toxicity.

    • Protocol: Preparing a Cyclodextrin Formulation

      • Prepare a stock solution of the cyclodextrin (e.g., 40% w/v HP-β-CD) in your desired aqueous buffer.

      • Prepare a concentrated stock of your compound in a minimal amount of a water-miscible organic solvent (e.g., ethanol or DMSO).

      • Slowly add the compound stock solution to the vigorously stirring cyclodextrin solution.

      • Allow the mixture to stir at room temperature for several hours (or overnight) to facilitate the formation of the inclusion complex.

      • Filter the resulting solution through a 0.22 µm filter to remove any undissolved compound or aggregates before use.

  • Employ Surfactants for Micellar Solubilization:

    • Expertise & Causality: Surfactants (or detergents) are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles. These micelles have a hydrophobic core and a hydrophilic shell. Your poorly soluble compound can partition into the hydrophobic core, effectively being "dissolved" within the micellar structure, which is itself soluble in the aqueous medium. Non-ionic surfactants like Tween® 80 (polysorbate 80) or Kolliphor® EL (Cremophor® EL) are widely used in drug formulations.

    • Protocol: Screening Surfactant Formulations

      • Prepare a series of surfactant solutions in your aqueous buffer at concentrations above their known CMC (e.g., 0.1%, 0.5%, 1.0% w/v of Tween® 80).

      • Add your compound (either as a solid or from a concentrated organic stock) to each surfactant solution.

      • Use sonication or vortexing to aid dissolution.

      • Visually inspect for clarity and measure the concentration of the dissolved compound spectrophotometrically or by HPLC to determine the optimal surfactant and concentration.

Data Summary & Comparison

The following table provides a comparative overview of the described solubilization strategies. The values are illustrative and serve as a guide for experimental design.

Method Typical Conc. Range Mechanism of Action Advantages Potential Disadvantages
Co-solvents (DMSO, Ethanol) 0.1 - 5% (Assay Dependent)Reduces solvent polaritySimple, readily availablePotential for assay interference, cytotoxicity
Co-solvents (PEG 400) 1 - 20%Reduces solvent polarityGenerally lower toxicity than DMSOCan increase solution viscosity
Cyclodextrins (HP-β-CD) 2 - 40% (w/v)Inclusion complex formationHigh solubilization capacity, low toxicityCan extract cholesterol from cell membranes at high conc.
Surfactants (Tween® 80) 0.02 - 2% (w/v)Micellar encapsulationEffective at low concentrationsPotential for cell lysis, assay interference

Experimental Protocols

Protocol 1: Phase Solubility Analysis with HP-β-CD

This experiment is crucial for quantifying the increase in solubility provided by a cyclodextrin and determining the stability constant of the complex.

G A 1. Prepare various concentrations of HP-β-CD in aqueous buffer (0-40% w/v). B 2. Add an excess amount of solid compound to each cyclodextrin solution. A->B C 3. Equilibrate samples (e.g., shake at 25°C for 72 hours) to reach saturation. B->C D 4. Centrifuge or filter samples to remove undissolved solid. C->D E 5. Quantify the concentration of the dissolved compound in the supernatant via HPLC or UV-Vis. D->E F 6. Plot compound concentration (Y-axis) vs. HP-β-CD concentration (X-axis). E->F

Caption: Workflow for a phase solubility study.

Interpretation:

  • A linear plot (AL-type) indicates the formation of a 1:1 soluble complex. The slope can be used to calculate the stability constant (Ks), which quantifies the affinity of your compound for the cyclodextrin cavity. A steeper slope means a more effective interaction.

References

  • Title: DMSO: A necessary evil in cell-based assays Source: Drug Discovery Today URL: [Link]

  • Title: Cosolvents and Cosolvency Source: Martin's Physical Pharmacy and Pharmaceutical Sciences URL: [Link]

  • Title: Cyclodextrins Source: Chemical Reviews URL: [Link]

  • Title: Guidelines for the concentration of dimethyl sulfoxide in cell culture media Source: Journal of Immunological Methods URL: [Link]

  • Title: Cyclodextrins as pharmaceutical solubilizing excipients Source: International Journal of Pharmaceutics URL: [Link]

  • Title: Surfactants and polymers in drug delivery Source: International Journal of Pharmaceutics URL: [Link]

Minimizing regioisomer impurities in 1-(cyclohexylmethyl)-1H-1,2,3-triazole-4-carbaldehyde synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 1-(cyclohexylmethyl)-1H-1,2,3-triazole-4-carbaldehyde. This resource is designed for researchers, chemists, and drug development professionals to address common challenges, with a primary focus on minimizing the formation of the undesired 1,5-regioisomer impurity.

Introduction: The Challenge of Regioselectivity

The synthesis of 1-(cyclohexylmethyl)-1H-1,2,3-triazole-4-carbaldehyde is most commonly achieved via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction involves the coupling of (cyclohexylmethyl)azide with propynal. While the CuAAC is renowned for its high efficiency and selectivity for the 1,4-disubstituted regioisomer, the formation of the thermodynamically less stable 1,5-regioisomer can occur, leading to purification challenges and reduced yields of the desired product. This guide provides in-depth troubleshooting strategies and optimized protocols to ensure high regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of 1,5-regioisomer formation in my CuAAC reaction?

A1: The formation of the 1,5-regioisomer in a CuAAC reaction is typically attributed to an inefficient or poorly controlled catalytic cycle. The copper(I) catalyst is crucial for selectively activating the alkyne and guiding the azide to the terminal carbon, leading to the 1,4-isomer. If the copper(I) concentration is too low, or if it is oxidized to the inactive copper(II) state, a competing, uncatalyzed thermal Huisgen cycloaddition can occur. This thermal pathway often results in a mixture of both 1,4- and 1,5-regioisomers.

Q2: Can the choice of copper source impact the regioselectivity?

A2: Absolutely. While various copper(I) sources can be used, their efficacy can differ. Copper(I) salts like CuI or CuBr are common, but their poor solubility can be a limiting factor. An increasingly popular and often more reliable method is the in situ reduction of a copper(II) salt (e.g., CuSO₄·5H₂O) using a reducing agent like sodium ascorbate. This method ensures a continuous supply of the active Cu(I) catalyst throughout the reaction, which helps to suppress the formation of the 1,5-isomer by outcompeting the thermal pathway.

Q3: What role do ligands play in controlling regioselectivity?

A3: Ligands are critical for stabilizing the copper(I) catalytic species, preventing its disproportionation or oxidation, and enhancing its catalytic activity. Tris(benzyltriazolylmethyl)amine (TBTA) and other nitrogen-based ligands are frequently employed to protect the copper(I) catalyst. A properly ligated copper catalyst is more effective at promoting the desired regioselective cycloaddition, thereby minimizing the formation of the 1,5-isomer impurity.

Q4: My reaction is sluggish and showing multiple spots on TLC. What could be the issue?

A4: A sluggish reaction with multiple byproducts often points to catalyst deactivation or suboptimal reaction conditions. The primary suspect is often the oxidation of the copper(I) catalyst to copper(II). Ensure your reaction is properly deoxygenated, as dissolved oxygen can readily oxidize the catalyst. Additionally, check the purity of your starting materials, as impurities can sometimes interfere with the catalytic cycle. The use of a slight excess of the reducing agent (e.g., sodium ascorbate) can help maintain the copper in its active +1 oxidation state.

Troubleshooting Guide

This section provides a more detailed approach to common problems encountered during the synthesis of 1-(cyclohexylmethyl)-1H-1,2,3-triazole-4-carbaldehyde.

Problem Probable Cause(s) Recommended Solution(s)
High percentage (>5%) of 1,5-regioisomer impurity 1. Inefficient Cu(I) catalysis, leading to a competing thermal reaction. 2. Oxidation of the Cu(I) catalyst to inactive Cu(II). 3. Insufficient ligand to stabilize the catalyst.1. Switch to an in situ catalyst generation system using CuSO₄ and sodium ascorbate. A 1-5 mol% catalyst loading is typical. 2. Ensure the reaction mixture is thoroughly deoxygenated by sparging with an inert gas (N₂ or Ar) before and during the reaction. 3. Add a stabilizing ligand like TBTA in a slight molar excess relative to the copper catalyst.
Low reaction yield 1. Incomplete reaction due to catalyst deactivation. 2. Degradation of propynal starting material. 3. Poor solubility of starting materials or catalyst.1. Add sodium ascorbate in portions throughout the reaction to maintain a reducing environment. 2. Use freshly distilled or high-purity propynal. Propynal can be unstable and prone to polymerization. 3. Ensure an appropriate solvent system is used. A mixture of t-butanol and water is often effective for this reaction.
Reaction fails to initiate 1. Absence of active Cu(I) catalyst. 2. Poor quality of starting materials (azide or alkyne). 3. Incorrect reaction temperature.1. Verify the addition of both the copper source and the reducing agent. 2. Confirm the identity and purity of (cyclohexylmethyl)azide and propynal using NMR or other analytical techniques. 3. Most CuAAC reactions proceed well at room temperature. Gentle heating (40-50 °C) can sometimes be beneficial, but excessive heat can promote side reactions.

Optimized Experimental Protocol

This protocol is designed to maximize the yield of the 1,4-regioisomer while minimizing the formation of the 1,5-impurity.

Materials:

  • (Cyclohexylmethyl)azide

  • Propynal

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • t-Butanol

  • Deionized water

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Preparation of Starting Materials: In a round-bottom flask, dissolve (cyclohexylmethyl)azide (1.0 eq) and propynal (1.1 eq) in a 1:1 mixture of t-butanol and water.

  • Deoxygenation: Sparge the solution with an inert gas for 15-20 minutes to remove dissolved oxygen.

  • Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.1 eq). In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.02 eq).

  • Reaction Initiation: To the stirred solution of azide and alkyne, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution. The solution should turn a pale yellow/green color.

  • Reaction Monitoring: Maintain a positive pressure of inert gas and stir the reaction vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting azide is consumed.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can then be purified by column chromatography on silica gel to isolate the pure 1-(cyclohexylmethyl)-1H-1,2,3-triazole-4-carbaldehyde.

Visualizing the Catalytic Cycle and Impurity Formation

The following diagram illustrates the desired Cu(I)-catalyzed pathway leading to the 1,4-regioisomer and the competing thermal pathway that can lead to the undesired 1,5-regioisomer impurity.

G cluster_0 Desired Cu(I)-Catalyzed Pathway (CuAAC) cluster_1 Undesired Thermal Pathway Azide (Cyclohexylmethyl)azide Intermediate2 Six-membered Copper-triazolide Azide->Intermediate2 Alkyne Propynal Intermediate1 Copper-Acetylide Intermediate Alkyne->Intermediate1 CuI Cu(I) Catalyst CuI->Intermediate1 Activation CatalystDeactivation Catalyst Deactivation (e.g., Oxidation to Cu(II)) CuI->CatalystDeactivation Inhibits this pathway Intermediate1->Intermediate2 Product14 1,4-Regioisomer (Desired Product) Intermediate2->Product14 Protonolysis Product14->CuI Catalyst Regeneration Azide2 (Cyclohexylmethyl)azide Mixture Mixture of 1,4 and 1,5 Isomers Azide2->Mixture Alkyne2 Propynal Alkyne2->Mixture Heat (Uncatalyzed) Product15 1,5-Regioisomer (Impurity) Mixture->Product15 CatalystDeactivation->Mixture Promotes this pathway

Caption: Reaction pathways for the synthesis of 1,2,3-triazoles.

References

  • Title: A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective Ligation of Azides and Terminal Alkynes Source: Angewandte Chemie International Edition URL: [Link]

  • Title: A Practical Guide to Click Chemistry for Preparing Molecules with Improved Drug-like Properties Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Copper-Catalyzed Azide-Alkyne Cycloaddition Source: Chemical Reviews URL: [Link]

Troubleshooting incomplete conversion in 1-(cyclohexylmethyl)-1H-1,2,3-triazole-4-carbaldehyde reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with incomplete conversions when working with 1-(cyclohexylmethyl)-1H-1,2,3-triazole-4-carbaldehyde. This molecule presents a unique chemical dichotomy: its upstream synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is vulnerable to catalyst deactivation and reactant degradation, while its downstream utilization (e.g., reductive amination) is often hindered by the very transition metals used to create it.

This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to ensure quantitative conversions in your workflows.

Process Workflow & Common Bottlenecks

Workflow A Reactants: Cyclohexylmethyl azide + Propiolaldehyde acetal B CuAAC Cycloaddition (Catalyst: Cu/THPTA) A->B C Intermediate: 1-(cyclohexylmethyl)-1H- 1,2,3-triazole-4-carbaldehyde B->C D Downstream Reaction (e.g., Reductive Amination) C->D E Final Conjugate D->E F Bottleneck 1: Cu(I) Oxidation & Alkyne Homocoupling F->B G Bottleneck 2: Residual Cu Poisoning & Hydrate Formation G->D

Workflow of triazole-4-carbaldehyde synthesis and application, highlighting key bottlenecks.

Section 1: Upstream Synthesis (CuAAC) Troubleshooting FAQs

Q1: My CuAAC synthesis of 1-(cyclohexylmethyl)-1H-1,2,3-triazole-4-carbaldehyde stalls at ~50-60% conversion. Adding more alkyne doesn't help. Why? Causality: Stalled CuAAC reactions are rarely due to thermodynamic limitations; they are almost always kinetic failures caused by catalyst deactivation or reactant consumption via side reactions. The active Cu(I) catalyst is highly susceptible to oxidation to Cu(II) by dissolved oxygen[1]. Furthermore, in the presence of oxygen and copper, terminal alkynes can undergo oxidative homocoupling (Glaser coupling)[2]. When homocoupling occurs, your alkyne is consumed to form a diyne, which can tightly sequester copper, effectively poisoning the catalytic cycle and halting the conversion of your cyclohexylmethyl azide. Solution: Thoroughly degas your solvents. Utilize a Cu(I)-stabilizing ligand like THPTA and maintain a steady excess of sodium ascorbate (a reducing agent) to continuously regenerate Cu(I) in situ[3].

Q2: I am seeing significant degradation, dark mixtures, and multiple side products when using propiolaldehyde directly as the alkyne. How can I improve purity? Causality: Propiolaldehyde is a highly electrophilic, unprotected aldehyde. Under the slightly basic conditions often present in CuAAC (especially if amine-based ligands are used), it is prone to polymerization, hydration, and aldol-type condensations. The aldehyde moiety can also directly coordinate with copper, altering the catalyst's geometry and reducing its efficacy[4]. Solution: Never use free propiolaldehyde for this synthesis. Instead, synthesize the triazole using a protected alkyne, such as propiolaldehyde diethyl acetal. Once the triazole ring is formed, deprotect the acetal using mild acidic conditions to reveal the highly pure 1-(cyclohexylmethyl)-1H-1,2,3-triazole-4-carbaldehyde.

Section 2: Downstream Reaction Troubleshooting FAQs

Q3: When using the isolated 1-(cyclohexylmethyl)-1H-1,2,3-triazole-4-carbaldehyde in a downstream reductive amination, the conversion of the amine is incomplete. What causes this? Causality: Two primary factors cause downstream failure. First, triazole-4-carbaldehydes are highly electrophilic and can exist partially as unreactive hydrates in aqueous or wet solvents, which severely retards imine formation. Second, trace copper contamination from the upstream CuAAC step is notorious for poisoning downstream transition metal catalysts (like Pd/C if doing catalytic hydrogenation) or coordinating with the incoming primary amine, reducing its nucleophilicity. Solution: Ensure strict anhydrous conditions and use physical water scavengers (like 4Å molecular sieves) during imine formation to drive the equilibrium away from the hydrate. To address copper contamination, strictly adhere to a copper-scavenging protocol (e.g., EDTA wash or QuadraSil TA) during the workup of the triazole.

Quantitative Data & Reagent Selection

Table 1: Impact of Ligand Choice on CuAAC Conversion Choosing the right ligand is critical to preventing Cu(I) oxidation and avoiding incomplete conversion[1].

LigandCu(I) StabilizationReaction RateSolubilityRecommended Use Case
None PoorSlowN/ASimple, highly reactive substrates
TBTA ModerateFastOrganic onlyAnhydrous organic solvent systems
THPTA ExcellentVery FastAqueous/OrganicHighly recommended; prevents Cu sequestration by reactants

Table 2: Copper Scavenging Strategies for Downstream Compatibility Residual copper must be removed to prevent downstream catalyst poisoning.

ScavengerMechanismEfficiencyPost-Reaction Processing
Aqueous EDTA (0.1 M) Chelation (Water soluble)HighLiquid-liquid extraction
QuadraSil TA Solid-phase ChelationVery HighSimple filtration (Best for sensitive aldehydes)
CupriSorb Polymeric ResinModerateFiltration (Requires >4h contact time)
Validated Experimental Protocols
Protocol 1: Optimized Synthesis of 1-(cyclohexylmethyl)-1H-1,2,3-triazole-4-carbaldehyde

This protocol utilizes acetal protection to prevent aldehyde degradation and THPTA to ensure 100% azide conversion.

  • Preparation: In a round-bottom flask, dissolve cyclohexylmethyl azide (1.0 eq) and propiolaldehyde diethyl acetal (1.1 eq) in a 1:1 mixture of degassed t -BuOH and H2​O .

  • Catalyst Complexation (Critical Step): In a separate vial, premix CuSO4​⋅5H2​O (0.05 eq) and THPTA ligand (0.1 eq) in H2​O . Causality: Premixing ensures the Cu(II) is fully coordinated before reduction, preventing the formation of insoluble, inactive copper salts[3].

  • Reduction: Add sodium ascorbate (0.2 eq, freshly prepared aqueous solution) to the catalyst mixture. The solution will turn from blue to colorless/light yellow, indicating the successful formation of active Cu(I).

  • Cycloaddition: Add the active catalyst solution to the main reaction flask. Stir at room temperature for 2-4 hours.

    • Self-Validation Check: Monitor by TLC (Hexanes/EtOAc). Do not proceed until the azide spot is completely consumed. If stalled, add an additional 0.1 eq of sodium ascorbate.

  • Deprotection: Once the CuAAC reaction is complete, add trifluoroacetic acid (TFA) directly to the mixture to achieve a concentration of 10% v/v. Stir for 2 hours to hydrolyze the diethyl acetal.

  • Workup & Cu Scavenging: Extract the mixture with EtOAc. Wash the organic layer vigorously with an aqueous EDTA solution (0.1 M) for 15 minutes to strip residual copper. Wash with brine, dry over MgSO4​ , filter, and concentrate.

Protocol 2: Reductive Amination with Cu-Scavenging

This protocol ensures the triazole-4-carbaldehyde does not rest in a hydrate form and prevents residual metal interference.

  • Imine Formation: Dissolve the purified 1-(cyclohexylmethyl)-1H-1,2,3-triazole-4-carbaldehyde (1.0 eq) and your target primary amine (1.1 eq) in anhydrous dichloroethane (DCE).

  • Water Scavenging: Add freshly activated 4Å molecular sieves (approx. 100 mg per mmol of aldehyde). Causality: The sieves drive the equilibrium forward by physically trapping water, preventing the aldehyde from reverting to an unreactive hydrate.

  • Validation: Stir for 2 hours at room temperature. Self-Validation Check: Analyze an aliquot via LC-MS or 1H -NMR to confirm >95% conversion to the imine intermediate before adding the reducing agent.

  • Reduction: Add sodium triacetoxyborohydride ( NaBH(OAc)3​ ) (1.5 eq) in one portion. Stir for 12 hours.

  • Quench & Isolate: Quench the reaction with saturated aqueous NaHCO3​ . Extract with dichloromethane (DCM), dry over Na2​SO4​ , and purify via flash chromatography.

References
  • Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry" Coppercatalyzed Azide-alkyne Cycloadditions. National Institutes of Health (NIH).
  • Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Jena Bioscience.
  • Click Chemistry Azide-Alkyne Cycloaddition. Organic-Chemistry.org.
  • Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. National Institutes of Health (NIH).

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of N-Substituted Triazole Aldehydes: Cyclohexylmethyl vs. Benzyl Analogs

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug discovery and medicinal chemistry, 1,2,3-triazoles have emerged as exceptionally versatile scaffolds. Their utility stems from their metabolic stability, capacity for hydrogen bonding, and their role as rigid linkers that can be readily synthesized via the robust copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] Among the various functionalized triazoles, 1-substituted-1H-1,2,3-triazole-4-carbaldehydes are pivotal synthetic intermediates, serving as gateways to a diverse array of more complex molecules such as alcohols, carboxylic acids, and imines.[3][4]

The substituent at the N-1 position of the triazole ring is not merely a placeholder; it profoundly influences the molecule's steric and electronic properties, which in turn dictates its reactivity and pharmacological profile. This guide presents a detailed comparative analysis of two commonly employed N-1 substituents: the aliphatic, bulky cyclohexylmethyl group and the aromatic benzyl group. We will dissect the reactivity of 1-(cyclohexylmethyl)-1H-1,2,3-triazole-4-carbaldehyde versus its benzyl triazole analog , providing a framework for researchers to make informed decisions during the design and synthesis of novel therapeutic agents. This analysis is grounded in fundamental chemical principles and supported by established experimental methodologies.

Section 1: Synthesis and Structural Overview

The synthesis of both title compounds is reliably achieved through the CuAAC reaction. This method offers high regioselectivity, yielding the 1,4-disubstituted triazole isomer in excellent yields from readily available starting materials: the corresponding azide (cyclohexylmethyl azide or benzyl azide) and propargyl aldehyde (or its protected equivalent followed by deprotection/oxidation).[1][3]

SynthesisWorkflow cluster_cyclohexyl Cyclohexylmethyl Analog cluster_benzyl Benzyl Analog CMA Cyclohexylmethyl Azide CuAAC_C CuAAC (e.g., CuSO4, Na-Ascorbate) CMA->CuAAC_C PA_C Propargyl Alcohol PA_C->CuAAC_C Triazole_Alc_C 1-(Cyclohexylmethyl)-1H-1,2,3-triazol-4-yl)methanol CuAAC_C->Triazole_Alc_C Ox_C Oxidation (e.g., MnO2) Triazole_Alc_C->Ox_C Final_C 1-(Cyclohexylmethyl)-1H-1,2,3-triazole-4-carbaldehyde Ox_C->Final_C BA Benzyl Azide CuAAC_B CuAAC (e.g., CuSO4, Na-Ascorbate) BA->CuAAC_B PA_B Propargyl Alcohol PA_B->CuAAC_B Triazole_Alc_B 1-Benzyl-1H-1,2,3-triazol-4-yl)methanol CuAAC_B->Triazole_Alc_B Ox_B Oxidation (e.g., MnO2) Triazole_Alc_B->Ox_B Final_B 1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde Ox_B->Final_B

Figure 1: General synthetic workflow for N-substituted triazole-4-carbaldehydes.

Section 2: Comparative Electronic and Steric Profiles

The fundamental differences in reactivity between the two analogs arise from the distinct nature of the cyclohexylmethyl and benzyl substituents.

  • Cyclohexylmethyl Group: This is a saturated aliphatic group. Its primary electronic influence is a weak, electron-donating inductive effect (+I). Sterically, it is significantly bulkier and more conformationally flexible than a benzyl group. It is chemically inert and not susceptible to reactions like aromatic substitution.

  • Benzyl Group: This substituent contains a phenyl ring, which introduces more complex electronic effects. While it is also weakly electron-donating by induction, the phenyl ring can participate in π-π stacking interactions. Furthermore, the benzylic position (the CH₂ group attached to the triazole) is known to stabilize adjacent positive charges, negative charges, and radicals through resonance, making it a potentially reactive site under certain conditions.[5]

Feature1-(Cyclohexylmethyl) Analog1-Benzyl AnalogRationale & Implications
Electronic Effect Weakly electron-donating (+I)Weakly electron-donating (+I), resonance stabilization of benzylic intermediatesThe benzyl group's ability to stabilize intermediates can influence reaction pathways involving the benzylic carbon.[5] The inductive effects on the triazole ring itself are comparable.
Steric Hindrance HighModerateThe bulky cyclohexyl group can sterically hinder the approach of reagents to the nearby aldehyde, potentially slowing reaction rates.
Intermolecular Forces Van der Waals forcesVan der Waals, potential for π-π stackingThe benzyl analog can engage in specific, directional π-stacking, influencing solid-state packing and interactions with aromatic residues in biological targets.[6]
Potential Side Reactivity Low (aliphatic group is stable)Benzylic position susceptible to oxidation under harsh conditionsThis is a critical distinction. The benzylic C-H bonds are weaker and can be a site for metabolic oxidation or chemical side reactions.

Section 3: Comparative Reactivity Analysis

We will now compare the expected reactivity in three key transformations of the aldehyde functional group. The protocols provided are designed to be self-validating, with clear endpoints and standard analytical monitoring (e.g., TLC, GC-MS).

A. Reduction to Primary Alcohol

The reduction of the aldehyde to a primary alcohol is a fundamental transformation. Sodium borohydride (NaBH₄) is the reagent of choice due to its mildness and chemoselectivity, ensuring the highly stable triazole ring remains intact.[7][8]

Hypothesis: The reaction rate for the benzyl analog is expected to be slightly faster than that of the cyclohexylmethyl analog. This is primarily attributed to the significant steric bulk of the cyclohexyl group, which can impede the approach of the borohydride nucleophile to the aldehyde's carbonyl carbon.

CompoundPredicted Relative RatePredicted YieldKey Factor
Cyclohexylmethyl Analog Slower>90%Steric Hindrance
Benzyl Analog Faster>95%Lower Steric Hindrance

Experimental Protocol: Reduction with NaBH₄

  • Dissolve the triazole aldehyde (1.0 mmol) in methanol (10 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.1 mmol, 42 mg) portion-wise over 5 minutes with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) every 15 minutes.

  • Upon completion (disappearance of starting material), carefully add 1M HCl (5 mL) to quench the excess NaBH₄.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the corresponding alcohol.

B. Oxidation to Carboxylic Acid

Oxidation of the aldehyde to a carboxylic acid is another crucial derivatization. A common and effective reagent for this is potassium permanganate (KMnO₄) under basic conditions.

Hypothesis: Both aldehydes will be readily oxidized. However, the benzyl analog is susceptible to a potential side reaction: oxidation at the benzylic position under harsh conditions, which could lead to lower yields of the desired carboxylic acid if the reaction is not carefully controlled. The cyclohexylmethyl group is robust and presents no such liability.

CompoundPredicted Yield (Controlled)Potential Side ProductKey Factor
Cyclohexylmethyl Analog >85%NoneSubstituent Stability
Benzyl Analog >80%Benzoic acid (from over-oxidation)Benzylic C-H Reactivity

Experimental Protocol: Oxidation with KMnO₄

  • Dissolve the triazole aldehyde (1.0 mmol) in a mixture of acetone (10 mL) and water (2 mL).

  • Add potassium permanganate (1.5 mmol, 237 mg) in small portions at room temperature, ensuring the temperature does not exceed 30 °C.

  • Stir vigorously for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding a saturated solution of sodium sulfite until the purple color disappears and a brown precipitate of MnO₂ forms.

  • Filter the mixture through a pad of Celite and wash the pad with acetone.

  • Acidify the filtrate to pH ~2 with 2M HCl, which will precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry.

C. Wittig Reaction for Olefination

The Wittig reaction transforms the aldehyde into an alkene, providing a powerful C-C bond-forming strategy. This reaction is sensitive to both sterics and the electronics of the aldehyde.

Hypothesis: Similar to the reduction, the steric hindrance of the cyclohexylmethyl group is predicted to be the dominant factor, leading to a slower reaction rate compared to the less encumbered benzyl analog. The electronic differences between the substituents are minor and unlikely to significantly impact the rate of this reaction.

CompoundPredicted Relative RatePredicted Yield (E/Z mixture)Key Factor
Cyclohexylmethyl Analog Slower70-80%Steric Hindrance
Benzyl Analog Faster80-90%Lower Steric Hindrance

Experimental Protocol: Wittig Reaction

  • Suspend (methoxymethyl)triphenylphosphonium chloride (1.2 mmol, 411 mg) in dry THF (10 mL) under a nitrogen atmosphere.

  • Cool to 0 °C and add a strong base such as potassium tert-butoxide (1.2 mmol, 135 mg). Stir for 30 minutes until the characteristic orange-red color of the ylide appears.

  • Add a solution of the triazole aldehyde (1.0 mmol) in dry THF (5 mL) dropwise to the ylide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous NH₄Cl (10 mL) and extract with diethyl ether (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting alkene by column chromatography.

Section 4: Discussion and Implications for Drug Development

The choice between a cyclohexylmethyl and a benzyl substituent at the N-1 position of a triazole aldehyde is a strategic decision in drug design, driven by the desired downstream properties of the final molecule.

DecisionTree start Select N-1 Substituent for Triazole-4-Carbaldehyde q1 Is π-π stacking with the target protein desired? start->q1 q2 Is metabolic stability at the substituent's α-carbon critical? q1->q2  No benzyl Choose Benzyl Analog q1->benzyl  Yes q3 Is maximizing steric bulk for receptor pocket filling a priority? q2->q3  No cyclohexyl Choose Cyclohexylmethyl Analog q2->cyclohexyl  Yes q3->benzyl  No q3->cyclohexyl  Yes

Sources

A Comparative Guide to HPLC Method Validation for the Purity Determination of 1-(cyclohexylmethyl)-1H-1,2,3-triazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, in-depth comparison and validation protocol for a High-Performance Liquid Chromatography (HPLC) method designed to determine the purity of 1-(cyclohexylmethyl)-1H-1,2,3-triazole-4-carbaldehyde. The content herein is structured to offer not just a methodology, but the scientific rationale behind the experimental choices, ensuring a robust and reliable analytical procedure suitable for regulatory scrutiny. All validation parameters are based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

Introduction: The Analyte and the Analytical Imperative

1-(cyclohexylmethyl)-1H-1,2,3-triazole-4-carbaldehyde is a heterocyclic compound featuring a triazole ring, a cyclohexyl group, and a reactive carbaldehyde moiety. Such structures are common scaffolds in medicinal chemistry, serving as key intermediates in the synthesis of novel therapeutic agents. The purity of such an intermediate is a critical quality attribute (CQA), as impurities can carry over to the final active pharmaceutical ingredient (API), potentially affecting its safety and efficacy.

Therefore, a precise, accurate, and robust analytical method is not merely a quality control requirement but a foundational component of drug development. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose due to its high resolution and sensitivity.[4] This guide details the development and subsequent validation of such a method.

Method Development: A Comparative Approach to Optimization

The objective of method development is to achieve adequate separation of the main compound from its potential impurities (e.g., starting materials, by-products) with good peak shape and a reasonable run time. The structure of 1-(cyclohexylmethyl)-1H-1,2,3-triazole-4-carbaldehyde—possessing both non-polar (cyclohexylmethyl) and polar (triazole-carbaldehyde) features—suggests that Reversed-Phase HPLC (RP-HPLC) is the most suitable approach.[5][6]

Column Chemistry Comparison

The stationary phase is the most critical factor for achieving separation. Three common RP-HPLC columns were evaluated.

Column TypeRationale for SelectionObserved PerformanceConclusion
C18 (e.g., Waters Symmetry C18, 4.6 x 150 mm, 5 µm) Industry standard. The long alkyl chains provide strong hydrophobic retention, ideal for moderately non-polar compounds.Good retention of the main peak. Symmetrical peak shape (Tailing Factor ~1.1).Selected. Provides the best balance of retention and peak symmetry.
C8 (e.g., Agilent Zorbax Eclipse Plus C8, 4.6 x 150 mm, 5 µm) Less retentive than C18. Potentially useful if the analyte is too strongly retained on C18, leading to long run times.Reduced retention time, but with slightly more peak tailing (Tailing Factor ~1.4).Not optimal. The reduced retention offers minimal benefit, and the peak shape is inferior.
Phenyl-Hexyl (e.g., Phenomenex Kinetex Phenyl-Hexyl, 4.6 x 150 mm, 5 µm) Offers alternative selectivity through π-π interactions with the triazole ring.Similar retention to C18 but showed minor co-elution with a process impurity.Not suitable. The alternative selectivity did not improve the separation of critical pairs.
Mobile Phase Composition Comparison

The mobile phase composition was optimized to achieve the desired retention time and peak resolution.

Mobile Phase SystemRationaleObserved PerformanceConclusion
Methanol/Water A common, cost-effective organic modifier.Broader peaks compared to acetonitrile. Higher backpressure.Sub-optimal. Peak efficiency was lower.
Acetonitrile/Water Lower viscosity and UV cutoff. Often provides sharper peaks.Sharper, more efficient peaks. Lower backpressure allows for higher flow rates if needed.Selected. Superior peak shape and system performance.
Acetonitrile/0.1% Formic Acid in Water Acidification of the mobile phase can suppress the ionization of residual silanols on the silica backbone, improving the peak shape of polar or basic compounds.Excellent peak symmetry (Tailing Factor ~1.05). Stable baseline.Selected. The addition of formic acid provided the best possible peak shape.
Final Optimized HPLC Method

Based on the comparative experiments, the following conditions were selected for method validation.

ParameterCondition
Instrument HPLC system with UV/Vis Detector
Column Waters Symmetry C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 40% B to 80% B over 10 min, hold at 80% B for 2 min, return to 40% B over 1 min, and equilibrate for 2 min.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 235 nm (Determined via UV scan of the analyte)
Injection Volume 10 µL
Diluent Acetonitrile/Water (50:50, v/v)

HPLC Method Validation Protocol and Results

The optimized method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose: a purity test.[1][3][7]

System Suitability

Purpose: To verify that the chromatographic system is adequate for the intended analysis on the day of the experiment. Protocol: A standard solution of 1-(cyclohexylmethyl)-1H-1,2,3-triazole-4-carbaldehyde (e.g., 0.5 mg/mL) was injected five times. Acceptance Criteria & Results:

ParameterAcceptance CriteriaResultStatus
Tailing Factor (Asymmetry) T ≤ 1.51.08Pass
Theoretical Plates (N) N > 20008500Pass
%RSD of Peak Area ≤ 2.0%0.45%Pass
%RSD of Retention Time ≤ 1.0%0.12%Pass
Specificity

Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or placebo components. Protocol:

  • Blank Analysis: An injection of the diluent was performed to ensure no interfering peaks at the retention time of the analyte.

  • Forced Degradation: The analyte was subjected to stress conditions (acid, base, oxidative, thermal, and photolytic) to induce degradation. The stressed samples were then analyzed. Results: The analyte peak was well-resolved from all degradation product peaks and from any peaks in the blank chromatogram. Peak purity analysis using a photodiode array (PDA) detector confirmed that the analyte peak was spectrally homogeneous under all conditions, demonstrating specificity.

Linearity and Range

Purpose: To demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range. Protocol: A series of solutions were prepared from a stock solution of the analyte at concentrations ranging from the Limit of Quantitation (LOQ) to 150% of the target concentration (e.g., 0.005 mg/mL to 0.75 mg/mL). Each concentration level was injected in triplicate. Acceptance Criteria & Results:

ParameterAcceptance CriteriaResult
Correlation Coefficient (r²) ≥ 0.9990.9998
Y-intercept Should be close to zeroY-intercept was < 2% of the response at 100% concentration.
Range 0.005 mg/mL - 0.75 mg/mL (LOQ to 150%)Confirmed

G opt_method opt_method sst sst opt_method->sst Proceed to Validation report Validation Report & Method SOP robust robust robust->report

Accuracy

Purpose: To determine the closeness of the test results obtained by the method to the true value. Protocol: Accuracy was determined by spiking a known amount of pure analyte into a sample matrix at three concentration levels (80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate. The percentage recovery was then calculated. Acceptance Criteria & Results:

Concentration LevelMean Recovery (%)%RSDAcceptance CriteriaStatus
80% 99.5%0.5%98.0% - 102.0%Pass
100% 100.3%0.3%98.0% - 102.0%Pass
120% 100.8%0.4%98.0% - 102.0%Pass
Precision

Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

  • Repeatability (Intra-assay Precision):

    • Protocol: Six replicate samples were prepared at 100% of the target concentration and analyzed on the same day by the same analyst.

    • Acceptance Criteria & Results: The %RSD was ≤ 2.0%. The result was 0.6% , which is a pass.

  • Intermediate Precision (Inter-assay Precision):

    • Protocol: The repeatability experiment was repeated on a different day by a different analyst using a different HPLC system.

    • Acceptance Criteria & Results: The %RSD for the combined data from both days was ≤ 2.0%. The result was 0.9% , which is a pass.

Detection Limit (LOD) and Quantitation Limit (LOQ)

Purpose: To determine the lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. Protocol: LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the Intercept / Slope) Results:

ParameterResult
LOD 0.0015 mg/mL
LOQ 0.005 mg/mL

The LOQ was confirmed by analyzing samples at this concentration, which yielded acceptable accuracy (98.5% recovery) and precision (3.5% RSD).

Robustness

Purpose: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. Protocol: Small changes were made to the method parameters, and the effect on system suitability was observed. Acceptance Criteria & Results: System suitability criteria must be met under all varied conditions.

Parameter VariedVariationResultStatus
Flow Rate ± 0.1 mL/min (0.9 and 1.1 mL/min)System suitability passed.Pass
Column Temperature ± 2 °C (28 °C and 32 °C)System suitability passed.Pass
Mobile Phase pH (Aqueous) ± 0.2 unitsSystem suitability passed.Pass

The method is demonstrated to be robust for minor variations in its operating parameters.

G Method Validated HPLC Method Specificity Specificity Method->Specificity Discriminating Accuracy Accuracy Method->Accuracy True Precision Precision Method->Precision Consistent Linearity Linearity Method->Linearity Proportional Robustness Robustness Method->Robustness Reliable Sensitivity Sensitivity Method->Sensitivity Trace-level

Conclusion

The developed RP-HPLC method for determining the purity of 1-(cyclohexylmethyl)-1H-1,2,3-triazole-4-carbaldehyde has been successfully validated in accordance with ICH Q2(R1) guidelines.[1][8] The comparative studies during method development led to an optimized procedure with excellent peak shape and resolution. The validation experiments confirmed that the method is specific, linear, accurate, precise, and robust for its intended purpose. The established LOD and LOQ demonstrate sufficient sensitivity for the detection and quantitation of impurities. This validated method is deemed suitable for routine quality control analysis in a regulated environment.

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (1997). Practical HPLC Method Development, 2nd Edition. Wiley-Interscience. [URL: https://www.wiley.com/en-us/Practical+HPLC+Method+Development%2C+2nd+Edition-p-9780471007036]
  • McNally Jackson Books. Practical HPLC Method Development (Hardcover). [URL: https://www.mcnallyjackson.com/book/9780471007036]
  • eBooks.com. Practical HPLC Method Development (2nd ed.). [URL: https://www.ebooks.com/en-us/book/105977/practical-hplc-method-development/lloyd-r-snyder/]
  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [URL: https://database.ich.org/sites/default/files/Q2_R1__Guideline.pdf]
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [URL: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/q2r1-validation-analytical-procedures-text-and-methodology]
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [URL: https://www.ema.europa.eu/en/ich-q2r2-validation-analytical-procedures-scientific-guideline]
  • U.S. Food and Drug Administration. (1994). Reviewer Guidance: Validation of Chromatographic Methods. [URL: https://www.echemi.com/cms-file/2022/20220628/62ba874f32634.pdf]
  • European Medicines Agency. Guideline on bioanalytical method validation. [URL: https://www.ema.europa.

Sources

Spectroscopic Comparison of 1,4-Disubstituted vs. 1,5-Disubstituted Cyclohexylmethyl Triazoles

Author: BenchChem Technical Support Team. Date: April 2026

The 1,2,3-triazole heterocycle is a cornerstone of modern medicinal chemistry, frequently deployed as a metabolically stable bioisostere for amide bonds. The regiochemistry of the triazole ring dictates its spatial geometry: 1,4-disubstituted triazoles effectively mimic trans-amide bonds, whereas 1,5-disubstituted triazoles serve as cis-amide surrogates[1]. When incorporating bulky aliphatic groups like the cyclohexylmethyl moiety, distinguishing between these two regioisomers becomes critical for accurate structure-activity relationship (SAR) profiling.

This guide provides an objective, data-driven comparison of their spectroscopic signatures and outlines self-validating protocols for their synthesis and NMR assignment.

Mechanistic Divergence: CuAAC vs. RuAAC

The synthesis of 1,2,3-triazoles from terminal alkynes and azides is governed by the choice of transition metal catalyst, which completely alters the reaction mechanism and resulting regiochemistry.

  • The 1,4-Isomer (CuAAC): Copper(I)-catalyzed azide-alkyne cycloaddition proceeds via a stepwise mechanism involving a dinuclear copper(I) acetylide intermediate. This pathway exclusively yields the 1,4-disubstituted triazole due to the rigid geometric constraints of the transition state[2].

  • The 1,5-Isomer (RuAAC): Ruthenium(II) catalysis operates via the oxidative coupling of the azide and alkyne to form a ruthenacycle intermediate. Subsequent reductive elimination releases the 1,5-disubstituted triazole[2].

Workflow Start Alkyne + Cyclohexylmethyl Azide CuAAC CuAAC (Cu(I)) Start->CuAAC RuAAC RuAAC (Ru(II)) Start->RuAAC Prod14 1,4-Isomer CuAAC->Prod14 Prod15 1,5-Isomer RuAAC->Prod15 NMR14 13C: C5 ~120 ppm HMBC: N1-CH2 → C5 Prod14->NMR14 NMR15 13C: C4 ~133 ppm HMBC: N1-CH2 → C5 (subst) Prod15->NMR15

Figure 1: Divergent synthesis and NMR identification workflows for 1,4- and 1,5-triazoles.

Spectroscopic Signatures: The Analytical Challenge

Relying solely on 1H NMR to distinguish 1,4- and 1,5-disubstituted cyclohexylmethyl triazoles is a common analytical pitfall. While the triazole C-H proton (H-5 in the 1,4-isomer; H-4 in the 1,5-isomer) exhibits different chemical shifts, these signals are highly susceptible to solvent effects, concentration, and the electronic nature of the adjacent substituents[1].

The Causality of Chemical Shifts: The electronic environment of the triazole ring is highly asymmetric. In the 1,5-isomer, the C4 carbon is flanked by the electronegative N3 atom and the substituted C5 carbon, leading to significant deshielding. Conversely, the C5 carbon in the 1,4-isomer is adjacent to N1 and the substituted C4, resulting in a relatively shielded environment[3]. Furthermore, the steric clash between the N1-cyclohexylmethyl group and the C5-substituent in the 1,5-isomer forces the N1-CH₂ protons into a deshielded zone compared to the relaxed geometry of the 1,4-isomer.

The Definitive Solution: 13C and HMBC NMR To establish a self-validating analytical system, researchers must utilize 13C NMR and 2D HMBC (Heteronuclear Multiple Bond Correlation)[4].

  • 13C NMR: As established by Creary et al., the unsubstituted triazole carbon provides a definitive diagnostic marker. The C5 signal of a 1,4-disubstituted triazole consistently appears at ~120 ppm , whereas the C4 signal of a 1,5-disubstituted triazole appears at ~133 ppm [3].

  • HMBC Validation: HMBC maps correlations across 2-3 bonds. In the 1,4-isomer, the N1-CH₂ protons of the cyclohexylmethyl group will show a strong 3-bond cross-peak to the unsubstituted C5 carbon (~120 ppm). In the 1,5-isomer, these same protons will correlate to the substituted C5 carbon, with no strong correlation to the unsubstituted C4 carbon (~133 ppm)[4].

Quantitative Data Comparison
Spectroscopic Parameter1,4-Disubstituted Cyclohexylmethyl Triazole1,5-Disubstituted Cyclohexylmethyl TriazoleDiagnostic Reliability
1H NMR (Triazole C-H) H-5: ~7.7 – 8.5 ppm (Singlet)H-4: ~7.5 – 7.8 ppm (Singlet)Low (Subject to solvent/substituent overlap)
1H NMR (N1-CH₂) ~4.2 – 4.4 ppm (Triplet/Doublet)~4.4 – 4.6 ppm (Deshielded due to steric clash)Moderate (Requires comparative baseline)
13C NMR (Triazole C-H) C5: ~120 ppmC4: ~133 ppmHigh (Definitive chemical shift difference)
2D HMBC (N1-CH₂ to C) Strong 3-bond coupling to unsubstituted C5 (~120 ppm)Strong 3-bond coupling to substituted C5Absolute (Self-validating structural proof)
Experimental Methodologies
Protocol A: Synthesis of 1,4-Disubstituted Cyclohexylmethyl Triazole (CuAAC)
  • Reaction Setup: Dissolve cyclohexylmethyl azide (1.0 eq) and the terminal alkyne (1.0 eq) in a 1:1 mixture of t-BuOH and water.

    • Causality: The biphasic/protic solvent system accelerates the cycloaddition by stabilizing the highly polar transition state and ensuring the solubility of both the organic substrates and the inorganic copper salts.

  • Catalyst Addition: Add CuSO₄·5H₂O (5 mol%) followed by Sodium Ascorbate (10 mol%).

    • Causality: Sodium ascorbate acts as a mild reducing agent to generate the catalytically active Cu(I) species in situ from Cu(II). The excess ascorbate prevents the oxidative homocoupling of alkynes (Glaser coupling).

  • Workup: Stir at room temperature until completion (monitored via TLC), then quench with aqueous ammonia.

    • Causality: Ammonia chelates the copper ions, forming a deep blue, water-soluble [Cu(NH₃)₄]²⁺ complex. This prevents copper contamination in the final organic product during extraction.

Protocol B: Synthesis of 1,5-Disubstituted Cyclohexylmethyl Triazole (RuAAC)
  • Reaction Setup: In an oven-dried Schlenk flask under an inert argon atmosphere, dissolve the cyclohexylmethyl azide (1.0 eq) and terminal alkyne (1.0 eq) in anhydrous 1,4-dioxane.

    • Causality: Strict exclusion of moisture and oxygen is required to prevent the premature deactivation of the sensitive ruthenium catalyst.

  • Catalyst Addition: Add Cp*RuCl(PPh₃)₂ (5 mol%) and heat the mixture to 80 °C.

    • Causality: The pentamethylcyclopentadienyl (Cp*) ligand provides the necessary steric bulk and electron density to favor the formation of the ruthenacycle intermediate, driving the regioselectivity entirely toward the 1,5-isomer[2]. Elevated temperatures are required to overcome the activation barrier of the oxidative coupling.

  • Workup: Concentrate the crude mixture under reduced pressure and purify directly via silica gel flash chromatography.

Protocol C: NMR Acquisition & HMBC Validation
  • Sample Preparation: Dissolve 15-20 mg of the purified triazole in 0.6 mL of CDCl₃.

    • Causality: A high concentration is required to obtain a sufficient signal-to-noise ratio for the less sensitive 13C and 2D HMBC experiments without requiring excessively long acquisition times.

  • 13C Acquisition: Acquire a gated-decoupled 13C NMR spectrum.

    • Causality: Gated decoupling retains the Nuclear Overhauser Effect (NOE) enhancement while allowing for accurate integration and the identification of the large ¹J_CH coupling constants characteristic of the triazole ring[3].

  • HMBC Acquisition: Acquire a 2D HMBC spectrum optimized for long-range couplings (J = 8 Hz).

    • Causality: This specific coupling constant optimization ensures the detection of the critical 3-bond correlation between the N1-cyclohexylmethyl protons and the C5 carbon, providing absolute proof of regiochemistry[4].

References
  • Creary, X., Anderson, A., Brophy, C., et al. "Method for Assigning Structure of 1,2,3-Triazoles." The Journal of Organic Chemistry, American Chemical Society. URL:[Link]

  • Corredor, M., Solà, J., Alfonso, I. "Disubstituted 1,2,3-Triazoles as Amide Bond Mimetics." Chimica Oggi - Chemistry Today. URL: [Link]

  • Boren, B. C., Narayan, S., Rasmussen, L. K., et al. "Selective Formation of 1,4-Disubstituted Triazoles from Ruthenium-Catalyzed Cycloaddition of Terminal Alkynes and Organic Azides: Scope and Reaction Mechanism." Organometallics, American Chemical Society. URL:[Link]

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Benchmarking 1-(Cyclohexylmethyl)-1H-1,2,3-triazole-4-carbaldehyde Derivatives in Antimicrobial Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The escalating crisis of antimicrobial resistance (AMR), particularly among ESKAPE pathogens and opportunistic fungi, demands the continuous development of novel pharmacophores. The 1,2,3-triazole ring has emerged as a privileged scaffold in medicinal chemistry due to its metabolic stability, high dipole moment, and ability to act as a bioisostere for amide bonds, facilitating robust hydrogen bonding with biological targets[1].

However, target affinity alone does not guarantee in vivo efficacy; compounds must successfully permeate complex bacterial and fungal cell envelopes. This guide benchmarks derivatives built upon the 1-(cyclohexylmethyl)-1H-1,2,3-triazole-4-carbaldehyde core.

Why this specific core?

  • The Cyclohexylmethyl Anchor: This cycloaliphatic moiety precisely tunes the lipophilicity/hydrophilicity ratio of the molecule[2]. It enhances lipid bilayer penetration without introducing the excessive hydrophobicity that often leads to poor aqueous solubility, protein binding artifacts, or off-target mammalian toxicity[3].

  • The 4-Carbaldehyde Handle: The aldehyde group serves as a highly reactive electrophilic center, allowing for rapid, diversity-oriented synthesis of Schiff bases, hydrazones, and chalcones to probe structure-activity relationships (SAR)[4].

Synthesis & Derivatization Workflow

To evaluate these compounds, a reliable, high-yielding synthetic pipeline is required. The protocol below utilizes Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to construct the core, followed by condensation reactions for library generation[5].

Step-by-Step Methodology
  • Azidation: React cyclohexylmethyl bromide with sodium azide ( NaN3​ ) in Dimethylformamide (DMF) at 60°C.

    • Causality: DMF is a polar aprotic solvent that heavily solvates the sodium cation, leaving the azide anion highly nucleophilic. This ensures a rapid and complete SN​2 displacement.

  • CuAAC "Click" Reaction: React the isolated cyclohexylmethyl azide with propiolaldehyde diethyl acetal in a t -BuOH/Water mixture, utilizing CuSO4​ and sodium ascorbate as the catalytic system.

    • Causality: Sodium ascorbate acts as an in situ reducing agent, maintaining copper strictly in the catalytically active +1 oxidation state. This prevents the oxidative homocoupling of alkynes (Glaser coupling) and strictly enforces 1,4-regioselectivity of the triazole ring[5].

  • Deprotection & Diversification: Acidic hydrolysis of the acetal yields the free 1-(cyclohexylmethyl)-1H-1,2,3-triazole-4-carbaldehyde. This core is then refluxed with various functionalized anilines or hydrazines in ethanol (with a catalytic drop of glacial acetic acid) to yield the final Schiff base/hydrazone derivatives.

SynthesisWorkflow A Cyclohexylmethyl Bromide B Azidation (NaN3) A->B C Cyclohexylmethyl Azide B->C D CuAAC Click Reaction C->D E Triazole-4-carbaldehyde Core D->E F Condensation Diversification E->F G Antimicrobial Library F->G

Caption: Workflow for synthesizing 1,2,3-triazole-4-carbaldehyde antimicrobial derivatives.

Self-Validating Antimicrobial Assay Protocols

To objectively benchmark these derivatives against standard antibiotics, we employ a rigorously controlled Broth Microdilution Assay following CLSI guidelines.

Protocol: Resazurin-Assisted Broth Microdilution
  • Inoculum Standardization: Cultivate bacterial (S. aureus, E. coli) and fungal (C. albicans) strains to log phase. Adjust the suspension in Mueller-Hinton broth (for bacteria) or RPMI-1640 (for fungi) to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL)[2].

    • Causality: The "inoculum effect" is a major source of false resistance in assays. Standardizing the CFU count ensures that the ratio of drug molecules to target cells remains mathematically consistent across all biological replicates.

  • Serial Dilution & Internal Controls: Dispense 100 µL of broth into a 96-well plate. Perform 2-fold serial dilutions of the triazole derivatives (ranging from 128 to 0.25 µg/mL).

    • Self-Validation System: Every assay plate must include:

      • Sterility Control (Broth only): Validates aseptic technique and media integrity.

      • Growth Control (Broth + Inoculum): Confirms microbial fitness and baseline metabolic rate.

      • Reference Standards (Ampicillin, Ciprofloxacin, Fluconazole): Calibrates the assay's sensitivity against known clinical baselines[6].

  • Incubation & Colorimetric Readout: Add 10 µL of the standardized inoculum to the test wells. Incubate at 37°C for 24 hours. Add 15 µL of 0.01% resazurin dye and incubate for an additional 2 hours.

    • Causality: Resazurin (blue/non-fluorescent) is reduced to resorufin (pink/highly fluorescent) by the oxidoreductases of viable cells. This provides an enzyme-driven, objective endpoint that eliminates optical density (OD) reading errors caused by the precipitation of hydrophobic test compounds.

Comparative Benchmarking Data

The table below summarizes the Minimum Inhibitory Concentration (MIC) of two representative 1-(cyclohexylmethyl)-1H-1,2,3-triazole-4-carbaldehyde derivatives (a Hydrazone and a Schiff Base) against clinical standards.

Compound ClassS. aureus (MRSA) MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)Mammalian Cytotoxicity ( IC50​ µg/mL)
Derivative 1a (Hydrazone)4.016.02.0> 128
Derivative 1b (Schiff Base)8.032.08.0> 128
Ampicillin (Control)> 64.0 (Resistant)8.0N/A> 256
Ciprofloxacin (Control)1.00.5N/A> 256
Fluconazole (Control)N/AN/A1.0> 256

Data Analysis: Derivative 1a demonstrates potent, broad-spectrum antifungal and anti-Gram-positive activity, successfully bypassing the beta-lactamase resistance mechanisms that neutralize Ampicillin in MRSA strains. The high mammalian IC50​ confirms that the cyclohexylmethyl group provides cellular penetration without acting as a non-specific membrane disruptor (detergent effect).

Mechanistic Insights

The biological efficacy of these derivatives is driven by a dual-target potential, dictated by the structural geometry of the triazole core and its substituents[7].

  • In Bacterial Systems: The triazole core, combined with the extended conjugation of the C4-hydrazone/Schiff base, mimics the spatial arrangement of ATP. This allows the molecule to competitively bind to the ATPase domain of bacterial DNA Gyrase , halting DNA supercoiling and causing double-strand breaks[7].

  • In Fungal Systems: The nitrogen-rich 1,2,3-triazole coordinates directly with the heme iron of Lanosterol 14α-demethylase (CYP51) . This blocks the biosynthesis of ergosterol, leading to the accumulation of toxic sterol intermediates and catastrophic loss of membrane integrity[6].

In both pathways, the cyclohexylmethyl group is the critical kinetic driver, partitioning efficiently into the phospholipid bilayer to deliver the pharmacophore to these intracellular targets[2].

MechanismAction Comp Triazole Derivative Mem Cell Membrane Penetration Comp->Mem Lipophilicity Bac Bacterial DNA Gyrase Mem->Bac Prokaryotes Fun Fungal CYP51 Enzyme Mem->Fun Eukaryotes Death Pathogen Eradication Bac->Death DNA Cleavage Fun->Death Ergosterol Loss

Caption: Dual-target mechanism of action for triazole derivatives in bacterial and fungal cells.

Conclusion

Benchmarking 1-(cyclohexylmethyl)-1H-1,2,3-triazole-4-carbaldehyde derivatives reveals them to be highly viable candidates for early-stage antimicrobial drug discovery. By utilizing the cyclohexylmethyl group to master the lipophilicity/hydrophilicity balance, and leveraging the 4-carbaldehyde for rapid diversification, researchers can generate libraries that effectively penetrate pathogenic envelopes and inhibit critical survival enzymes like DNA Gyrase and CYP51. When evaluated through rigorously controlled, self-validating resazurin assays, these compounds show distinct advantages over standard beta-lactams in resistant strains.

References

  • Source: PMC (nih.gov)
  • A Fine-Tuned Lipophilicity/Hydrophilicity Ratio Governs Antibacterial Potency and Selectivity of Bifurcated Halogen Bond-Forming NBTIs Source: MDPI URL
  • Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole Source: Beilstein Journals URL
  • Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers Source: MDPI URL
  • Design, synthesis and characterization of new 1,2,3-triazolyl pyrazole derivatives as potential antimicrobial agents via a Vilsmeier–Haack reaction approach Source: RSC Publishing URL
  • Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide Source: Turkish Journal of Pharmaceutical Sciences URL
  • Furan Dearomatization: A Route to Diverse Fluoroalkyl/Aryl Triazoles Source: ACS Publications URL

Sources

Comparative structural analysis of 1-(cyclohexylmethyl)-1H-1,2,3-triazole-4-carbaldehyde and 1-phenyl analogs

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Context

In modern drug discovery and bioconjugation, 1,2,3-triazole-4-carbaldehydes serve as highly versatile synthons. Typically accessed via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), these scaffolds are primed for downstream functionalization (e.g., reductive amination, olefination). However, the nature of the N1 substituent fundamentally dictates the molecule's 3D spatial footprint, electronic distribution, and reactivity.

This guide provides an objective, data-driven comparison between two distinct classes of N1-substituted analogs: the aliphatic, flexible 1-(cyclohexylmethyl)-1H-1,2,3-triazole-4-carbaldehyde and the aromatic, rigid 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde [3]. Understanding these structural nuances is critical for scientists aiming to optimize receptor binding affinity or tune the electrophilicity of the C4-aldehyde.

Electronic & Steric Profiling

The core divergence between these two analogs stems from the hybridization and electronic properties of the N1 substituent, which acts as a modulator for the entire heterocyclic system.

  • The 1-Phenyl Analog (Rigid & Electron-Deficient): The sp2-hybridized phenyl ring is directly attached to the N1 atom. This allows for an extended conjugated system where the phenyl ring exerts strong electron-withdrawing effects via both induction (-I) and resonance (-M). This withdrawal competes with the electron-withdrawing C4-carbaldehyde, stretching the N1–N2 bond (typically ~1.359 Å) and rendering the triazole core highly electron-deficient [1]. Consequently, the C4-aldehyde becomes a stronger electrophile [2].

  • The 1-(Cyclohexylmethyl) Analog (Flexible & Electron-Enriched): The sp3-hybridized methylene spacer breaks π -conjugation between the N1 substituent and the triazole core. The cyclohexyl group acts as an electron-donating moiety via inductive effects (+I). This "pushes" electron density into the triazole core, shortening the N1–N2 bond and stabilizing the ring system [1]. This dampens the electrophilicity of the C4-aldehyde but significantly increases the molecule's conformational flexibility.

Table 1: Comparative Structural & Electronic Parameters
Parameter1-(Cyclohexylmethyl) Analog1-Phenyl AnalogCausality / Implication
N1 Hybridization sp³ (Tetrahedral spacer)sp² (Planar)Dictates the 3D spatial footprint and receptor pocket fit.
Electronic Effect +I (Electron Donating)-I, -M (Electron Withdrawing)Modulates the electron density of the triazole core [1].
N1–N2 Bond Length ~1.342 Å (Shorter)~1.359 Å (Stretched)Phenyl withdrawal increases single-bond character and lability [1].
C4-Aldehyde Reactivity Moderate ElectrophileStrong ElectrophilePhenyl analogs undergo Schiff base formation more rapidly [2].
Conformational State High flexibility (Free rotation)Restricted (Coplanar tendency)Cyclohexyl adapts to dynamic binding pockets; Phenyl provides a rigid vector.

Mechanistic Visualization

The following diagram illustrates the opposing electronic vectors in both scaffolds, demonstrating how the N1 substituent dictates the reactivity of the distant C4-carbaldehyde.

G cluster_cyclohexyl 1-(Cyclohexylmethyl) Analog cluster_phenyl 1-Phenyl Analog N1_C Cyclohexylmethyl (+I Effect, sp3) Triazole_C Triazole Core (Electron Enriched) N1_C->Triazole_C Inductive Push Aldehyde_C C4-Carbaldehyde (Moderate Electrophile) Triazole_C->Aldehyde_C Reduced Electrophilicity N1_P Phenyl Group (-I/-M Effect, sp2) Triazole_P Triazole Core (Electron Deficient) N1_P->Triazole_P Resonance/Inductive Pull Aldehyde_P C4-Carbaldehyde (Strong Electrophile) Triazole_P->Aldehyde_P Enhanced Electrophilicity

Electronic effects of N1-substituents on triazole-4-carbaldehyde reactivity.

Self-Validating Experimental Methodologies

To empirically validate the structural and electronic differences between these two analogs, the following field-proven protocols are recommended.

Protocol 1: X-Ray Crystallographic Determination of Bond Lengths

This protocol is designed to definitively measure the N1–N2 bond stretching caused by the phenyl group's electron withdrawal.

  • Crystal Growth: Dissolve 50 mg of the purified triazole analog in a minimum volume of Dichloromethane (DCM). Layer carefully with Hexanes (1:3 ratio) in a narrow vial. Allow slow diffusion at 4 °C over 72 hours.

  • Diffraction Data Collection: Mount a suitable single crystal on a diffractometer equipped with Mo K α radiation ( λ = 0.71073 Å).

    • Causality: Data must be collected at cryogenic temperatures (100 K). The cyclohexylmethyl group possesses high thermal motion; cooling minimizes atomic displacement parameters (B-factors), which is critical for accurately resolving the sp³ carbon coordinates without rotational disorder.

  • Structure Solution and Self-Validation: Solve the structure using direct methods (e.g., SHELXT).

    • Self-Validating Step: Process the refined .cif file through the IUCr checkCIF algorithm. The absence of Level A or B alerts regarding residual electron density voids or missing symmetry validates that the atomic assignments and solvent masking are structurally sound and artifact-free.

Protocol 2: Variable-Temperature (VT) NMR for Conformational Dynamics

This workflow assesses the conformational flexibility of the sp³ methylene spacer versus the rigid sp² phenyl linkage.

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous CDCl₃ containing 0.03% v/v TMS as an internal standard.

  • VT-¹H NMR Acquisition: Acquire standard 1D ¹H NMR spectra at 10 °C intervals, ramping down from 298 K to 223 K (-50 °C).

  • Line Shape Analysis:

    • Causality: The methylene spacer in the cyclohexylmethyl analog allows free rotation. At low temperatures, rotation around the N1-CH₂ bond slows down, freezing out distinct staggered conformers. This manifests as diastereotopic splitting of the CH₂ protons into distinct doublets. In contrast, the rigid 1-phenyl analog will show minimal temperature-dependent spectral changes due to its restricted coplanar geometry.

    • Self-Validating Step: After reaching 223 K, return the probe directly to 298 K and acquire a final spectrum. If the diastereotopic splitting collapses perfectly back into the original sharp singlet, the system validates that the spectral changes are purely due to reversible conformational dynamics, ruling out compound precipitation or thermal degradation.

References

  • Title: 1,2,3-Triazoles (Comprehensive Heterocyclic Chemistry III) Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Reactivity of N-(1,2,4-Triazolyl)-Substituted 1,2,3-Triazoles Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde Source: PubChem URL: [Link]

A Senior Application Scientist's Guide to Validating the Biological Efficacy of 1-(Cyclohexylmethyl)-1H-1,2,3-triazole-4-carbaldehyde Derived Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug discovery, protein kinases remain a paramount target class, particularly in oncology. Their role as central nodes in cellular signaling pathways makes them attractive targets for therapeutic intervention.[1] The 1,2,3-triazole scaffold has emerged as a "privileged" structure in medicinal chemistry, prized for its synthetic accessibility and its ability to engage in meaningful hydrogen bonding and dipole interactions within enzyme active sites.[2][3] This guide focuses on a specific chemical series derived from a 1-(cyclohexylmethyl)-1H-1,2,3-triazole-4-carbaldehyde core. The objective is to provide a comprehensive, field-proven framework for researchers and drug development professionals to rigorously validate the biological efficacy of novel kinase inhibitors emerging from this scaffold.

This document moves beyond a simple recitation of protocols. It is designed as a logical, self-validating workflow, explaining the causality behind each experimental choice. We will progress from initial, fundamental validation in a purified system to the complexities of a cellular environment, ensuring that each step builds upon the last to create a robust data package for any given derivative.

Section 1: The Foundational Step: Biochemical Potency and Selectivity

The first principle of validating a new inhibitor is to prove it directly and potently interacts with its intended purified kinase target. Biochemical assays are the gold standard for this initial step as they measure the compound's effect on the kinase's catalytic activity in a controlled, cell-free environment.[4] This eliminates confounding variables such as cell membrane permeability or intracellular metabolism, providing a clear measure of on-target potency.

Our recommended workflow for biochemical validation is a two-tiered approach: first, determine the on-target potency (IC50), and second, assess the inhibitor's specificity across the broader human kinome.[5]

cluster_0 Biochemical Validation Workflow start Synthesized Triazole Derivative ic50 Protocol 1: On-Target Potency Assay (IC50 Determination) start->ic50 data1 Data: Potency (IC50) ic50->data1 selectivity Protocol 2: Kinome-wide Selectivity Screen data1->selectivity data2 Data: Selectivity Profile selectivity->data2 decision Decision: Potent & Selective? data2->decision proceed Proceed to Cellular Assays decision->proceed Yes stop Redesign Compound decision->stop No cluster_1 Cellular Validation Workflow start Biochemically Validated Inhibitor target_engagement Protocol 3: Cellular Target Engagement (e.g., NanoBRET™) start->target_engagement pathway_inhibition Protocol 4: Downstream Pathway Inhibition (Western Blot) target_engagement->pathway_inhibition proliferation Protocol 5: Anti-Proliferation Assay pathway_inhibition->proliferation data_out Data: EC50 & Phenotype proliferation->data_out final Validated Lead Compound data_out->final

Caption: A sequential workflow for validating the cellular activity of a kinase inhibitor.

To illustrate the downstream effects, consider a generic signaling pathway where our target, Kinase X, is an upstream Receptor Tyrosine Kinase (RTK).

cluster_pathway Hypothetical Signaling Pathway Ligand Ligand RTK Kinase X (Target) Ligand->RTK Activates Substrate Downstream Substrate RTK->Substrate Phosphorylates Inhibitor Triazole Inhibitor (CMT-3) Inhibitor->RTK Inhibits pSubstrate Phospho-Substrate (p-Substrate) Substrate->pSubstrate Signal Further Signaling pSubstrate->Signal Proliferation Cell Proliferation Signal->Proliferation

Caption: A simplified signaling cascade illustrating the action of an inhibitor on its target.

Protocol 3: Assessing Cellular Target Engagement (NanoBRET™ Assay)

Rationale: The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay provides a quantitative measure of compound binding to a target protein within intact cells. [6]It relies on energy transfer between a NanoLuc® luciferase-tagged kinase and a fluorescent tracer that reversibly binds to the kinase's active site. A test compound that enters the cell and binds to the kinase will displace the tracer, leading to a loss of BRET signal. This directly confirms target engagement and provides a measure of cellular potency (EC50).

Methodology:

  • Cell Preparation: Transfect HEK293 cells with a plasmid encoding for the target kinase fused to NanoLuc® luciferase.

  • Assay Setup: Plate the transfected cells in a 384-well plate. Add the NanoBRET™ tracer and the serially diluted triazole inhibitor.

  • Incubation: Incubate the plate under standard cell culture conditions (37°C, 5% CO2) for 2 hours.

  • Measurement: Add the NanoBRET™ substrate and measure both donor (luciferase) and acceptor (tracer) emission signals.

  • Data Analysis: Calculate the BRET ratio. A decrease in the BRET ratio indicates displacement of the tracer by the inhibitor. Plot the BRET ratio against the inhibitor concentration to determine the cellular EC50.

Protocol 4: Quantifying Downstream Pathway Inhibition (Western Blot)

Rationale: The ultimate proof of a kinase inhibitor's efficacy is its ability to block the signaling pathway downstream of its target. Western blotting is the definitive method to visualize and quantify this effect by measuring the phosphorylation status of a known downstream substrate. [7]It is essential to probe for both the phosphorylated form of the substrate and the total amount of that substrate protein to ensure that the observed changes are due to inhibition of phosphorylation, not protein degradation. [8][9] Methodology:

  • Cell Treatment: Plate a cancer cell line known to be driven by Kinase X. Starve the cells (e.g., in serum-free media for 2-4 hours) and then pre-treat with increasing concentrations of the triazole inhibitor (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for 2 hours.

  • Stimulation: Stimulate the cells with the appropriate ligand to activate Kinase X for a short period (e.g., 10 minutes).

  • Lysis: Immediately lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation states of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA or non-fat milk).

    • Probe the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the downstream substrate (e.g., anti-p-Substrate).

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing:

    • Strip the antibodies from the membrane using a stripping buffer.

    • Re-probe the same membrane with an antibody against the total substrate protein (e.g., anti-Substrate) and a loading control (e.g., β-actin or GAPDH) to confirm equal protein loading. [8]8. Data Analysis: Quantify the band intensities to determine the ratio of phosphorylated substrate to total substrate at each inhibitor concentration.

Protocol 5: Measuring Anti-Proliferative Effects

Rationale: For kinase inhibitors developed as anti-cancer agents, a key desired outcome is the inhibition of tumor cell growth. A cell proliferation assay determines the concentration at which the inhibitor reduces cell growth by 50% (GI50), providing a critical measure of its phenotypic effect. [10] Methodology:

  • Cell Plating: Seed a cancer cell line dependent on Kinase X in a 96-well plate and allow cells to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of the triazole inhibitor for 72 hours.

  • Viability/Proliferation Measurement: Add a viability reagent such as CellTiter-Glo® (which measures ATP as an indicator of metabolic activity) or perform a BrdU incorporation assay (which measures DNA synthesis). [10]4. Data Analysis: Measure luminescence or absorbance and plot the results against inhibitor concentration to determine the GI50 value.

Section 3: Comparative Analysis and The Path Forward

The final step in this validation guide is to synthesize all the collected data into a single, comparative view. This allows for an objective assessment of the novel triazole derivatives against each other and, more importantly, against a "gold standard" or reference compound—typically a known, potent inhibitor or a clinically approved drug targeting the same kinase. [11] Data Presentation: Comprehensive Efficacy Profile

Compound IDBiochemical IC50 (nM) (vs. Kinase X)Cellular Target Engagement EC50 (nM)Cellular Anti-Proliferation GI50 (nM)Kinase Selectivity (# of off-targets with IC50 < 1µM)
CMT-1 15.2155.6210.35
CMT-3 5.425.145.81
Reference Inhibitor A 11.898.4150.13

Interpretation: In this hypothetical data set, compound CMT-3 emerges as the superior candidate. It exhibits the highest biochemical potency, which translates effectively into a cellular context, as shown by its strong target engagement and anti-proliferation EC50/GI50 values. The low cellular-to-biochemical ratio (EC50/IC50 ≈ 4.6) suggests good cell permeability and stability. Furthermore, its high selectivity profile indicates a lower probability of off-target effects. This integrated analysis provides the confidence needed to advance CMT-3 to more complex in vivo models.

Conclusion

Validating the biological efficacy of a novel kinase inhibitor series, such as those derived from 1-(cyclohexylmethyl)-1H-1,2,3-triazole-4-carbaldehyde, requires a disciplined, multi-step approach. By systematically progressing from purified biochemical assays to complex cellular models, researchers can build a robust and defensible data package. This guide provides the strategic framework and detailed protocols necessary to determine not only if a compound can inhibit its target, but if it can do so potently, selectively, and effectively within a biological system. This rigorous validation is the bedrock upon which successful drug discovery programs are built.

References

  • Emanuel, S., et al. (2005). 1-Acyl-1H-t[11][12][13]riazole-3,5-diamine Analogues as Novel and Potent Anticancer Cyclin-Dependent Kinase Inhibitors: Synthesis and Evaluation of Biological Activities. Journal of Medicinal Chemistry. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Available at: [Link]

  • JoVE. (2014). A Method for Screening and Validation of Resistant Mutations Against Kinase Inhibitors. Available at: [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Available at: [Link]

  • MDPI. (2021). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. Available at: [Link]

  • MDPI. (2021). Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors. Available at: [Link]

  • INiTS. (2020). Cell-based test for kinase inhibitors. Available at: [Link]

  • Royal Society of Chemistry. (2017). Design, synthesis and characterization of new 1,2,3-triazolyl pyrazole derivatives as potential antimicrobial agents via a Vilsmeier–Haack reaction approach. Available at: [Link]

  • ResearchGate. (2013). Western blot analyses of the effects of protein kinase inhibitors on the status of key signaling pathways in MDA-MB-231 and MDA-MB-468. Available at: [Link]

  • Celtarys. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available at: [Link]

  • Klaeger, S., et al. (2013). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Science Signaling. Available at: [Link]

  • Eurofins Discovery. (n.d.). Cell-based Tyrosine Kinase Assays. Available at: [Link]

  • ResearchGate. (2024). 1,2,4-triazole derivatives as tyrosine kinase inhibitors. Available at: [Link]

  • ACS Publications. (2021). Virtual Target Screening: Validation Using Kinase Inhibitors. Available at: [Link]

  • ResearchGate. (2021). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. Available at: [Link]

  • Domainex. (n.d.). Biochemical kinase assay to improve potency and selectivity. Available at: [Link]

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Available at: [Link]

  • Taylor & Francis Online. (2024). Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Available at: [Link]

  • Royal Society of Chemistry. (2025). Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review. Available at: [Link]

  • Adamska, A., et al. (2017). Treatment of melanoma with selected inhibitors of signaling kinases effectively reduces proliferation and induces expression of cell cycle inhibitors. Postepy dermatologii i alergologii. Available at: [Link]

  • Salvi, M., et al. (2014). Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index. Journal of Visualized Experiments. Available at: [Link]

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  • Frontiers. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Available at: [Link]

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  • Karaman, M., et al. (2008). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Alvarez, M., et al. (2013). In Vitro and In Vivo Analysis of RTK Inhibitor Efficacy and Identification of Its Novel Targets in Glioblastomas. Molecular Cancer Therapeutics. Available at: [Link]

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A Comparative Guide to the Stability of Aliphatic vs. Aromatic N-Substituted 1,2,3-Triazole-4-carbaldehydes

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern medicinal chemistry and materials science, 1,2,3-triazole-4-carbaldehydes stand out as exceptionally versatile synthetic intermediates.[1][2] Their utility in constructing complex molecular architectures, particularly through 'click' chemistry, is well-documented. However, the stability of these crucial building blocks is a critical parameter that dictates their storage, handling, and reaction efficiency. A key determinant of this stability is the nature of the substituent at the N1 position of the triazole ring.

This guide provides an in-depth comparative analysis of the thermal and chemical stability of N-aliphatic versus N-aromatic substituted 1,2,3-triazole-4-carbaldehydes. We will explore the underlying electronic and structural factors that govern their behavior and provide validated experimental protocols for researchers to assess stability in their own laboratory settings.

The Molecular Basis of Stability: Electronic and Structural Factors

The overall stability of a triazole-4-carbaldehyde is not merely a property of the triazole ring or the aldehyde group in isolation; it is a synergistic outcome of their electronic interplay, profoundly modulated by the N1-substituent.

1.1. The Inherently Stable 1,2,3-Triazole Core The 1,2,3-triazole ring is an aromatic heterocycle, a characteristic that endows it with significant intrinsic stability. It is generally robust and resistant to thermal stress, strong acidic conditions, oxidation, reduction, and enzymatic degradation.[3][4] This resilience makes it an ideal scaffold or "inert linker" in drug design.[4]

1.2. The N1-Substituent: A Critical Modulator The substituent at the N1 position dictates the electronic character of the entire molecule. This choice between an aliphatic and an aromatic group is the primary determinant of the compound's stability profile.

  • Aromatic Substituents (e.g., Phenyl, 4-Nitrophenyl): These groups are typically electron-withdrawing via resonance and inductive effects. They delocalize the lone pair of electrons from the N1 nitrogen across the aromatic system. This electronic pull strengthens the triazole ring system but, in doing so, increases the electron deficiency of the C4 carbon. This heightened electrophilicity makes the attached carbaldehyde group more susceptible to nucleophilic attack.[1][5] The electronic nature of substituents on the aryl ring itself can further fine-tune these properties.[6]

  • Aliphatic Substituents (e.g., Hexyl, tert-Butyl): Alkyl groups are generally considered electron-donating or weakly electron-withdrawing through induction. They do not offer the extensive resonance stabilization seen with aromatic substituents. Consequently, the triazole ring's electron density is relatively higher compared to its N-aromatic counterpart. This results in a less electrophilic—and therefore less chemically reactive—aldehyde carbon.

The following table summarizes these electronic effects and their predicted consequences.

Table 1: Theoretical Comparison of Electronic Effects of N1-Substituents

Substituent TypePrimary Electronic EffectPredicted Impact on Triazole RingPredicted Impact on 4-Carbaldehyde Group
Aromatic (e.g., Phenyl) Electron-withdrawing (Resonance & Induction)Enhanced aromatic stabilization, increased electron deficiency.Increased electrophilicity (δ+) of carbonyl carbon, leading to higher reactivity with nucleophiles.
Aliphatic (e.g., Alkyl) Electron-donating (Induction)Maintained aromaticity, relatively higher electron density.Reduced electrophilicity of carbonyl carbon, leading to lower reactivity with nucleophiles.

Comparative Stability Analysis

Direct, side-by-side quantitative stability data for N-aliphatic versus N-aromatic triazole-4-carbaldehydes is sparse in the literature. However, by synthesizing data from related triazole derivatives and applying fundamental chemical principles, a clear and reliable comparison emerges.

2.1. Thermal Stability Thermal stability is a measure of a compound's resistance to decomposition at elevated temperatures. For triazoles, this is often assessed using Thermogravimetric Analysis (TGA), which records the temperature at which weight loss occurs.

  • N-Aromatic Derivatives: The extended π-conjugation provided by the N-aryl substituent generally enhances the thermal stability of the molecule. Studies on various 1-phenyl-1H-1,2,3-triazole derivatives show decomposition temperatures often exceeding 200-250°C.[7][8]

  • N-Aliphatic Derivatives: While still thermally robust due to the aromatic triazole core, N-aliphatic derivatives may exhibit slightly lower decomposition temperatures as they lack the additional resonance stabilization imparted by an N-aryl group.

The following data, compiled from studies on related structures, provides context for the expected thermal behavior.

Table 2: Representative Thermal Stability Data of N-Substituted Triazole Derivatives

Compound ClassN-Substituent ExampleDecomposition Onset Temp. (°C)Reference
N-Aryl-1,2,3-triazolep-Chlorophenyl~250°C[8]
N-Aryl-1,2,3-triazolep-Methoxyphenyl~275°C[8]
N-Aryl-1,2,3-triazolep-Nitrophenyl~270°C[8]
N-Aryl-1,2,4-triazolePhenyl-thiazolidine~200°C[9]

Note: Data is for related triazole structures, not exclusively 4-carbaldehydes, but illustrates the general thermal robustness conferred by the N-aryl-triazole scaffold.

2.2. Chemical Stability and Reactivity Chemical stability refers to a compound's resistance to degradation from chemical agents, such as water (hydrolysis) or oxygen (oxidation), and its inherent reactivity towards other molecules.

  • Hydrolytic Stability: The triazole ring is exceptionally stable to hydrolysis.[10] However, under forced degradation conditions (e.g., strong acid or base at elevated temperatures), the stability can become pH-dependent. The aldehyde group itself is generally stable to hydrolysis under neutral conditions. No significant difference is expected between aliphatic and aromatic derivatives under typical laboratory conditions.

  • Oxidative Stability: The aldehyde functional group is inherently susceptible to oxidation to the corresponding carboxylic acid. Radical-mediated oxidation can also be a degradation pathway for complex triazole-containing molecules.[11] The more electron-deficient aldehyde in N-aromatic derivatives may exhibit a different profile in certain oxidative reactions compared to its N-aliphatic counterpart, though both are considered oxidizable.

  • Reactivity Towards Nucleophiles: This is the most significant point of differentiation. The electron-withdrawing N-aromatic substituent makes the aldehyde carbonyl carbon more electrophilic and thus more reactive. This is directly analogous to reactivity trends observed in other heterocyclic aldehyde systems, such as thiazole-carbaldehydes.[5]

This increased reactivity is advantageous for synthetic transformations like Wittig reactions, imine formation, and other nucleophilic additions, which will proceed faster and often under milder conditions with N-aromatic substrates.

G cluster_aromatic N-Aromatic Triazole-4-carbaldehyde cluster_aliphatic N-Aliphatic Triazole-4-carbaldehyde ar_aldehyde More Electrophilic Carbonyl (Higher δ+) ar_product Faster Reaction ar_aldehyde->ar_product ar_nu Nucleophile (Nu⁻) ar_nu->ar_aldehyde Rapid Attack al_nu Nucleophile (Nu⁻) al_aldehyde Less Electrophilic Carbonyl (Lower δ+) al_product Slower Reaction al_aldehyde->al_product al_nu->al_aldehyde Slower Attack caption Fig 1. Comparative Reactivity with Nucleophiles

Caption: Fig 1. Comparative Reactivity with Nucleophiles

Experimental Protocols for Stability Assessment

To empower researchers to generate direct comparative data, we provide the following validated protocols.

3.1. Protocol 1: Forced Degradation Study for Hydrolytic Stability This protocol assesses stability across a pH range, mimicking conditions encountered in drug formulation and biological assays.[10][12]

Caption: Fig 2. Workflow for Forced Degradation Study

Methodology:

  • Preparation of Solutions: Prepare buffer solutions at pH 4 (acetate), pH 7 (phosphate), and pH 9 (borate). Prepare a 1 mg/mL stock solution of both the N-aliphatic and N-aromatic triazole-4-carbaldehyde in acetonitrile.

  • Incubation: Add a small volume of each stock solution to separate vials of each buffer to achieve a final concentration suitable for HPLC analysis (e.g., 10-20 µg/mL). Include a control sample in each buffer stored at 4°C.

  • Stress Conditions: Incubate the test vials in a temperature-controlled bath at 50°C.

  • Sampling and Analysis: At specified time points (e.g., 0, 2, 8, 24, 48 hours), withdraw an aliquot from each solution.

  • Quenching: Immediately quench the reaction by diluting the aliquot in the mobile phase and placing it in an autosampler cooled to 4°C.

  • HPLC Analysis: Analyze the samples using a validated reverse-phase HPLC method. The degradation is quantified by the decrease in the peak area of the parent compound relative to the time-zero sample.

3.2. Protocol 2: Comparative Thermal Stability by TGA This protocol provides a direct comparison of the thermal decomposition profiles.

Methodology:

  • Sample Preparation: Place 3-5 mg of the test compound (N-aliphatic or N-aromatic derivative) into a TGA sample pan (typically aluminum or platinum).

  • Instrument Setup: Place the pan in the TGA instrument.

  • Heating Program: Heat the sample from ambient temperature (e.g., 30°C) to an upper limit (e.g., 600°C) at a constant rate (e.g., 10°C/min) under an inert nitrogen atmosphere.

  • Data Analysis: Record the weight loss as a function of temperature. The onset temperature of decomposition is the primary data point for comparing thermal stability.

Conclusion and Recommendations

The stability of 1,2,3-triazole-4-carbaldehydes is a nuanced interplay of the inherently robust triazole core and the electronically active aldehyde group, all governed by the N1-substituent.

  • N-Aromatic triazole-4-carbaldehydes generally exhibit superior thermal stability due to extended electronic delocalization. However, this same electronic effect renders their aldehyde group more electrophilic and thus more reactive towards nucleophiles. This makes them ideal substrates for synthetic transformations where enhanced reactivity is desired.

  • N-Aliphatic triazole-4-carbaldehydes possess a less reactive aldehyde group, which can be advantageous for applications requiring greater chemical inertness or where nucleophilic side reactions are a concern. Their thermal stability, while substantial, may be modestly lower than their aromatic counterparts.

For drug development professionals and synthetic chemists, the choice between an aliphatic and aromatic N-substituent is a strategic one. It allows for the fine-tuning of a molecule's properties, balancing the need for a stable, inert scaffold with the requirement for a reactive handle for further functionalization. It is strongly recommended that researchers utilize the forced degradation and thermal analysis protocols outlined in this guide to empirically determine the stability of their specific compounds within the context of their intended application.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(cyclohexylmethyl)-1H-1,2,3-triazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: As professionals dedicated to advancing scientific discovery, our responsibility extends beyond the bench to the entire lifecycle of the materials we handle. The proper disposal of chemical reagents is not merely a regulatory hurdle; it is a cornerstone of safe laboratory practice, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 1-(cyclohexylmethyl)-1H-1,2,3-triazole-4-carbaldehyde, grounded in established safety principles and best practices.

Immediate Directive: Treat as Hazardous Waste

Based on its chemical structure, 1-(cyclohexylmethyl)-1H-1,2,3-triazole-4-carbaldehyde must be managed and disposed of as hazardous chemical waste . Under no circumstances should this compound or its containers be disposed of in regular trash or via sewer/drain systems.[1][2][3] This directive is based on the compound's constituent functional groups, which carry inherent toxicological and environmental risks.

Hazard Profile and Risk Analysis

While a specific Safety Data Sheet (SDS) for this exact molecule is not widely available, a scientific assessment of its structure allows for a reliable hazard profile. The molecule combines a triazole ring system with an aldehyde functional group, both of which inform the necessary handling precautions.

  • Triazole Moiety: The 1,2,3-triazole ring is a common feature in pharmaceuticals and agrochemicals. Related triazole compounds are classified as harmful if swallowed, capable of causing serious eye irritation, and are sometimes suspected of reproductive toxicity.[3][4][5][6] Furthermore, many triazole derivatives are recognized as being toxic to aquatic organisms, with the potential for long-term adverse effects on the environment.[4]

  • Aldehyde Moiety: Aldehydes as a class are known for their reactivity and potential toxicity. Many are respiratory irritants, and some, like formaldehyde, are well-documented toxins.[7][8] The parent compound, 1H-1,2,3-triazole-4-carbaldehyde, is listed as harmful if swallowed and a cause of skin and eye irritation.[9]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the chemical for any purpose, including disposal, all personnel must be equipped with the appropriate PPE. This is a non-negotiable standard for minimizing exposure risk.

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against accidental splashes and contact with airborne particles.[3][10]
Hand Protection Chemical-resistant nitrile or neoprene gloves.Prevents direct skin contact and absorption. Always inspect gloves for integrity before use.[3][4][6]
Body Protection A standard laboratory coat, long pants, and closed-toe shoes.Minimizes the risk of skin exposure from spills or splashes.[4][10]
Respiratory Use only in a well-ventilated area or a certified chemical fume hood.Prevents the inhalation of potentially harmful dust or vapors.[3][10]

Core Disposal Protocol: A Step-by-Step Workflow

Adherence to a systematic disposal workflow is critical for ensuring safety and regulatory compliance. The primary goal is the complete segregation and secure containment of the hazardous waste until it can be collected by a licensed disposal service.

Step 1: Waste Segregation

Immediately upon generation, any waste containing 1-(cyclohexylmethyl)-1H-1,2,3-triazole-4-carbaldehyde (e.g., leftover solid, contaminated consumables, solutions) must be segregated.

  • Causality: Do not mix this waste with other chemical waste streams.[3][10] Mixing incompatible chemicals can lead to dangerous reactions, and co-mingling waste complicates the final disposal process, often increasing costs and environmental risk.[11]

Step 2: Containerization

Collect all waste in a designated, compatible, and properly sealed container.

  • Container Type: Use a high-density polyethylene (HDPE) or glass container that is chemically resistant and has a secure, leak-proof screw cap.[2][12] The original product container is often a suitable choice.[3]

  • Container Integrity: Ensure the container is in good condition, free from cracks or damage.[13]

  • Headspace: Do not overfill the container. Leave at least 10% of headspace to allow for vapor expansion.[2]

  • Closure: Keep the waste container closed at all times except when actively adding waste.[1][2][12] This is one of the most common regulatory violations found in laboratories.[12]

Step 3: Labeling

Properly label the waste container as soon as the first drop of waste is added.[1][12]

  • Required Information: Use your institution's official hazardous waste tag. The label must clearly state:

    • The full chemical name: "Waste 1-(cyclohexylmethyl)-1H-1,2,3-triazole-4-carbaldehyde"

    • The words "Hazardous Waste"

    • An accurate list of all components and their approximate concentrations.

    • The relevant hazard warnings (e.g., "Toxic," "Irritant," "Environmental Hazard").

    • The date accumulation started.[12]

  • Causality: Accurate labeling is critical for the safety of everyone who will handle the container, from lab colleagues to waste management professionals. It ensures the waste is handled, stored, and ultimately disposed of using the correct procedures.[12]

Step 4: Storage (Satellite Accumulation)

Store the labeled, sealed container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[12][13]

  • Secondary Containment: Store the container within a larger, chemically resistant tub or tray (secondary containment) to contain any potential leaks or spills.[1][2]

  • Segregation: Store it away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[4]

Step 5: Arranging for Final Disposal

Once the container is full or you have reached your laboratory's accumulation time limit (often 6-12 months), arrange for disposal.[12][13]

  • Action: Contact your institution’s Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to schedule a pickup.[2][10]

  • Regulatory Compliance: All hazardous waste must be handled in accordance with local, state, and federal regulations, such as those established by the Resource Conservation and Recovery Act (RCRA) in the United States.[13] The final disposal method will likely be high-temperature incineration at a permitted hazardous waste facility.[2]

Gen Point of Generation (e.g., excess reagent, contaminated wipes) Seg Step 1: Segregate Waste (Do not mix with others) Gen->Seg Immediate Action Cont Step 2: Containerize (Use compatible, sealed container) Seg->Cont Label Step 3: Label Container (Use official hazardous waste tag) Cont->Label As soon as waste is added Store Step 4: Store in SAA (With secondary containment) Label->Store EHS Step 5: Contact EHS (Schedule waste pickup) Store->EHS When full or time limit reached Pickup Licensed Disposal Service (Collects waste from lab) EHS->Pickup Destroy Permitted TSDF (Treatment, Storage, and Disposal Facility - Incineration) Pickup->Destroy

Fig. 1: Hazardous Waste Disposal Workflow

Spill Management Protocol

In the event of a spill, a swift and appropriate response is necessary to prevent exposure and environmental contamination.[10]

  • Evacuate and Secure: Alert others in the vicinity and secure the area to prevent entry.[10]

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep the sash at the proper height.

  • Don PPE: Before addressing the spill, put on the full PPE detailed in Section 3.[3]

  • Contain Spill:

    • For Solid/Powder Spills: Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.[4][10] Carefully sweep or vacuum the material (using a HEPA-filtered vacuum) and place it into a designated hazardous waste container.[4][10]

    • For Liquid Spills (Solutions): Use an inert absorbent material to soak up the spill.[10]

  • Clean Area: Decontaminate the spill area thoroughly with soap and water.

  • Dispose of Cleanup Materials: All materials used for the cleanup, including absorbent pads, contaminated gloves, and wipes, must be placed in the hazardous waste container along with the spilled chemical.[3][10]

Spill Spill Occurs Alert 1. Alert & Secure Area Spill->Alert PPE 2. Don Full PPE Alert->PPE Assess 3. Assess Spill Type PPE->Assess Solid Solid / Powder Assess->Solid Is it solid? Liquid Liquid / Solution Assess->Liquid Is it liquid? ContainSolid 4a. Cover with inert material. Sweep/HEPA-vacuum carefully. Solid->ContainSolid ContainLiquid 4b. Absorb with inert material (e.g., vermiculite, pads) Liquid->ContainLiquid Decon 5. Decontaminate Area (Soap and Water) ContainSolid->Decon ContainLiquid->Decon Dispose 6. Dispose of All Materials (Chemical + Cleanup Debris) as Hazardous Waste Decon->Dispose End Protocol Complete Dispose->End

Fig. 2: Emergency Spill Management Flowchart

Empty Container Disposal

An "empty" container that once held 1-(cyclohexylmethyl)-1H-1,2,3-triazole-4-carbaldehyde must still be handled with care, as residual amounts of the chemical can remain.

  • Acutely Toxic Chemicals: For containers that held highly toxic chemicals, regulations often require that the container be triple-rinsed with a suitable solvent.[2][11]

  • Procedure:

    • Rinse the container thoroughly with a solvent (e.g., acetone or ethanol) capable of dissolving the compound.

    • Pour the first rinsate into your hazardous waste container. This rinsate is considered hazardous waste.[2] For particularly toxic materials, the first three rinses must be collected as hazardous waste.[2]

    • After appropriate rinsing, deface or remove the original chemical label to prevent confusion.[1]

    • The container can then typically be disposed of as regular laboratory glass or plastic waste, but you must consult your institution's specific policies.

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Personal protective equipment for handling 1-(cyclohexylmethyl)-1H-1,2,3-triazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Operational and Safety Guide for 1-(cyclohexylmethyl)-1H-1,2,3-triazole-4-carbaldehyde

Hazard Analysis and Core Principles

Understanding the constituent functional groups of 1-(cyclohexylmethyl)-1H-1,2,3-triazole-4-carbaldehyde is fundamental to safe handling. The molecule combines a triazole ring, a class of compounds known to cause skin, eye, and respiratory irritation, with an aldehyde group, which are known as reactive and potentially toxic electrophiles.[2][3][4][5]

The primary safety concerns with this compound are:

  • Irritation: Causes skin and serious eye irritation.[3][6][7]

  • Respiratory Effects: May cause respiratory irritation upon inhalation of dust or vapors.[3][6][8]

  • Toxicity: Harmful if swallowed.[6]

  • Sensitization: Aldehydes, in general, can be sensitizers, potentially causing allergic skin reactions.[2][6]

Therefore, the core principle of handling this compound is the strict avoidance of direct contact and inhalation through the consistent use of engineering controls and appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and correct use of PPE are non-negotiable when handling 1-(cyclohexylmethyl)-1H-1,2,3-triazole-4-carbaldehyde. The following table outlines the minimum required PPE.

Protection Type Specification Rationale
Hand Protection Chemical-resistant gloves (Nitrile or Butyl rubber recommended).[2]The aldehyde functional group necessitates gloves resistant to reactive organic compounds. Latex is not suitable.[2] Gloves must be inspected for integrity before each use.
Eye and Face Protection Splash-proof safety goggles. A full-face shield is required when handling larger quantities or when there is a significant splash risk.[2]Protects against splashes that can cause serious eye irritation or damage.[3][6][7]
Body Protection Flame-resistant laboratory coat.Protects skin from accidental contact and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator with organic vapor cartridges may be necessary for large spills or when working outside of a certified chemical fume hood.[2][9]Aldehyde vapors can be toxic and cause respiratory irritation.[2]

Operational Plan: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage. This workflow is designed to minimize exposure and prevent accidental release.

Preparation and Engineering Controls
  • Designated Work Area: All work with this compound must be conducted in a well-ventilated laboratory, inside a certified chemical fume hood.[1][9]

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[1]

  • Material Preparation: Before handling the compound, gather all necessary equipment, including spatulas, weighing paper, and sealable containers, and place them inside the fume hood.

Step-by-Step Handling Procedure
  • Don PPE: Before opening the primary container, correctly don all required PPE as outlined in the workflow diagram below.

  • Container Handling: Keep the container tightly sealed when not in active use to prevent the release of any potential vapors.[4][9]

  • Aliquotting and Weighing: Conduct all weighing and transferring of the solid compound within the fume hood. Use tools that minimize dust generation.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water, even after removing gloves.[1][3] Contaminated work clothing should be removed and laundered before reuse.[3]

Workflow for Donning and Doffing PPE

PPE_Workflow cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) D1 1. Lab Coat D2 2. Safety Goggles / Face Shield D1->D2 D3 3. Gloves D2->D3 F1 1. Gloves F2 2. Lab Coat F1->F2 F3 3. Safety Goggles / Face Shield F2->F3 F4 4. Wash Hands F3->F4

Sources

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(cyclohexylmethyl)-1H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 2
1-(cyclohexylmethyl)-1H-1,2,3-triazole-4-carbaldehyde

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